hMCH-1R antagonist 1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C49H82N16O11S3 |
|---|---|
Molecular Weight |
1167.5 g/mol |
IUPAC Name |
(4R,13S,16S,19S,28S,31R)-31-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-19-[3-(diaminomethylideneamino)propyl]-13-[(4-hydroxyphenyl)methyl]-28-(2-methylsulfanylethyl)-6,12,15,18,21,27,30-heptaoxo-16-propan-2-yl-1,2-dithia-5,11,14,17,20,26,29-heptazacyclodotriacontane-4-carboxamide |
InChI |
InChI=1S/C49H82N16O11S3/c1-28(2)40-47(76)63-35(25-30-15-17-31(67)18-16-30)43(72)56-21-8-6-14-39(69)61-36(41(50)70)26-78-79-27-37(64-44(73)32(59-29(3)66)11-9-22-57-48(51)52)46(75)62-34(19-24-77-4)42(71)55-20-7-5-13-38(68)60-33(45(74)65-40)12-10-23-58-49(53)54/h15-18,28,32-37,40,67H,5-14,19-27H2,1-4H3,(H2,50,70)(H,55,71)(H,56,72)(H,59,66)(H,60,68)(H,61,69)(H,62,75)(H,63,76)(H,64,73)(H,65,74)(H4,51,52,57)(H4,53,54,58)/t32-,33-,34-,35-,36-,37-,40-/m0/s1 |
InChI Key |
GCICFXMYTKDVNK-ROOPJIIGSA-N |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N[C@H](C(=O)NCCCCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCCCCC(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCSC)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C)C(=O)N)CC2=CC=C(C=C2)O |
Canonical SMILES |
CC(C)C1C(=O)NC(C(=O)NCCCCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCCCCC(=O)NC(C(=O)N1)CCCN=C(N)N)CCSC)NC(=O)C(CCCN=C(N)N)NC(=O)C)C(=O)N)CC2=CC=C(C=C2)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of hMCH-1R Antagonists
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the mechanism of action for human Melanin-Concentrating Hormone Receptor 1 (hMCH-1R) antagonists. It details the core signaling pathways of the receptor, the methods by which antagonists inhibit these pathways, quantitative data on antagonist potency, and the experimental protocols used for their characterization.
Introduction to the MCH System
Melanin-concentrating hormone (MCH) is a cyclic neuropeptide primarily synthesized in the lateral hypothalamus and zona incerta.[1] It plays a crucial role in regulating energy homeostasis, food intake, and mood-related behaviors.[1][2] MCH exerts its effects by binding to two G protein-coupled receptors (GPCRs), MCH-1R and MCH-2R.[2] In humans, both receptors are present, but only MCH-1R is expressed in rodents, making it a key focus of research.[2][3] The wide distribution of MCH-1R throughout the central nervous system suggests its involvement in a variety of physiological functions.[4] Pharmacological blockade of hMCH-1R has been shown to reduce body weight by suppressing food intake and potentially increasing energy expenditure, making its antagonists promising candidates for anti-obesity therapeutics.[1]
hMCH-1R Signaling Pathways
Upon binding of the endogenous ligand MCH, the hMCH-1R activates multiple intracellular signaling cascades. The receptor couples to several G-protein subtypes, primarily Gαi and Gαq, and can also signal through β-arrestin pathways.[3][5]
-
Gαi-Coupled Pathway: Activation of the Gαi subunit leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in Protein Kinase A (PKA) activity.[3][6]
-
Gαq-Coupled Pathway: Activation of the Gαq subunit stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates Protein Kinase C (PKC). This cascade can lead to the activation of the mitogen-activated protein kinase (MAPK/ERK) pathway.[3][6]
-
β-Arrestin Pathway: Like many GPCRs, MCH-1R can also mediate signaling through the recruitment of β-arrestin, which is involved in receptor desensitization and internalization, as well as initiating distinct signaling events.[5]
Caption: Overview of hMCH-1R signaling cascades.
Core Mechanism of hMCH-1R Antagonists
hMCH-1R antagonists function by binding to the receptor and preventing the conformational changes necessary for G-protein coupling and downstream signaling. This blockade effectively inhibits all major signaling outputs of the receptor, including the Gαi-mediated decrease in cAMP, the Gαq-mediated increase in intracellular calcium, and the recruitment of β-arrestin.[5]
The nature of this antagonism can vary. Some antagonists may be competitive, directly competing with MCH for the same binding site. Others may act as negative allosteric modulators, binding to a different site on the receptor to reduce the affinity or efficacy of MCH.[5] For example, the 8-methylquinoline antagonist MQ1 has been shown to be a slowly dissociating, reversible, negative allosteric modulator that produces insurmountable antagonism.[5] This means it causes a progressive reduction of the maximal response to MCH that cannot be overcome by increasing the agonist concentration.[5]
Caption: Antagonist binding blocks MCH-induced signaling.
Quantitative Data on Antagonist Potency
The potency of hMCH-1R antagonists is determined using various in vitro assays. The data below summarizes the activity of several representative antagonists.
| Antagonist | Assay Type | Species | Potency Metric | Value (nM) | Reference |
| MQ1 | [¹²⁵I]-MCH-(4-19) Binding | Human | IC₅₀ | 2.2 | [5] |
| cAMP Functional Assay | Human | IC₅₀ | 1.6 | [5] | |
| Calcium Flux Assay | Human | IC₅₀ | ~5.2 (at equilibrium) | [5] | |
| β-Arrestin Recruitment | Human | IC₅₀ | 1.7 | [5] | |
| hMCH-1R antagonist 1 | Receptor Binding | Human | KB | 3.6 | [7][8] |
| (Compound 30) | Receptor Binding (hMCHR1) | Human | IC₅₀ | 65 | [7][8] |
| Receptor Binding (hMCHR2) | Human | IC₅₀ | 49 | [7][8] | |
| TPI 1361-17 | Calcium Mobilization | Rat | IC₅₀ | 6.1 | [4][9] |
| KRX-104137 | Eu-MCH Binding | Human | IC₅₀ | 10 | [10] |
| KRX-104161 | Eu-MCH Binding | Human | IC₅₀ | 10 | [10] |
IC₅₀: Half-maximal inhibitory concentration. KB: Equilibrium dissociation constant for an antagonist.
Key Experimental Protocols
Characterizing hMCH-1R antagonists requires a suite of biophysical and cell-based functional assays.
This assay directly measures the ability of a compound to displace a radiolabeled ligand from the receptor, determining its binding affinity.
Methodology:
-
Membrane Preparation: Human recombinant MCH-1R is expressed in a stable cell line (e.g., CHO-K1 or HEK293).[5][10] The cells are harvested, and membrane fractions are prepared through homogenization and centrifugation.
-
Assay Components: The assay buffer typically contains HEPES, MgCl₂, CaCl₂, and bovine serum albumin (BSA).[10] A radiolabeled MCH analog, such as [¹²⁵I]-MCH or Europium-labeled MCH (Eu-MCH), is used as the tracer.[5][10]
-
Incubation: Receptor membranes are incubated with the radioligand and varying concentrations of the antagonist compound.
-
Separation: The reaction is terminated, and bound radioligand is separated from free radioligand, often by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter or, for Eu-MCH, a time-resolved fluorescence reader.[10]
-
Analysis: IC₅₀ values are calculated from the resulting concentration-response curves.
Caption: Workflow for a typical radioligand binding assay.
This assay measures the functional consequence of Gαi activation by quantifying changes in intracellular cAMP levels.
Methodology:
-
Cell Culture: CHO-K1 cells stably expressing hMCH-1R are cultured.[5]
-
Stimulation: Cells are pre-treated with the antagonist compound for a defined period. Subsequently, they are stimulated with MCH in the presence of an adenylyl cyclase activator like forskolin. Forskolin raises basal cAMP levels, making the inhibitory effect of MCH more pronounced.[6]
-
Lysis and Detection: After stimulation, cells are lysed, and the intracellular cAMP concentration is measured using a detection kit, often based on competitive immunoassay principles (e.g., HTRF or ELISA).
-
Analysis: The ability of the antagonist to reverse the MCH-induced inhibition of forskolin-stimulated cAMP production is quantified to determine its functional potency (IC₅₀).[5]
Caption: Workflow for a cAMP functional assay.
This assay measures the functional consequence of Gαq activation by monitoring changes in intracellular calcium concentration.
Methodology:
-
Cell Loading: hMCH-1R expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Cells are placed in a fluorescence plate reader. The antagonist is added, followed by stimulation with an agonist concentration of MCH (e.g., EC₈₀).
-
Fluorescence Reading: The plate reader monitors fluorescence intensity over time. Binding of Ca²⁺ to the dye results in a significant increase in fluorescence.
-
Analysis: The antagonist's ability to inhibit the MCH-induced fluorescence increase is measured, and an IC₅₀ value is determined.[5]
Caption: Workflow for a calcium flux functional assay.
This assay quantifies the interaction between hMCH-1R and β-arrestin, a key event in receptor desensitization and signaling.
Methodology:
-
Assay Principle: These assays often rely on enzyme fragment complementation (EFC) technology.[5] The hMCH-1R is fused to one part of a reporter enzyme, and β-arrestin is fused to the complementary part.
-
Cell Treatment: Cells co-expressing these fusion proteins are treated with the antagonist, followed by the MCH agonist.
-
Recruitment and Signal: MCH binding induces a conformational change in the receptor, causing the recruitment of β-arrestin. This brings the two enzyme fragments into close proximity, allowing them to form an active enzyme.
-
Detection: A substrate for the reconstituted enzyme is added, which generates a chemiluminescent or fluorescent signal that is proportional to the level of receptor-β-arrestin interaction.
-
Analysis: The antagonist's ability to block the MCH-induced signal is measured to determine its IC₅₀.[5]
Caption: Workflow for a β-arrestin recruitment assay.
References
- 1. Recent Updates on the Melanin-Concentrating Hormone (MCH) and Its Receptor System: Lessons from MCH1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anxiolytic Effects of the MCH1R Antagonist TPI 1361-17 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The pharmacological properties of a novel MCH1 receptor antagonist isolated from combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The MCH1 receptor, an anti-obesity target, is allosterically inhibited by 8-methylquinoline derivatives possessing subnanomolar binding and long residence times - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Melanin-concentrating hormone receptor 1 activates extracellular signal-regulated kinase and synergizes with G(s)-coupled pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
- 10. Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches [mdpi.com]
hMCH-1R antagonist 1 discovery and synthesis
An In-Depth Technical Guide to the Discovery and Synthesis of Human Melanin-Concentrating Hormone Receptor 1 (hMCH-1R) Antagonists
Introduction
The melanin-concentrating hormone (MCH) system is a critical regulator of energy homeostasis, food intake, and other physiological processes. The human MCH receptor 1 (hMCH-1R), a G protein-coupled receptor (GPCR), is a primary target for the development of therapeutics aimed at treating obesity and related metabolic disorders.[1] When activated by its endogenous ligand, MCH, the hMCH-1R stimulates pathways that promote feeding and weight gain. Consequently, the discovery of potent and selective hMCH-1R antagonists has been a significant focus for numerous pharmaceutical and biotechnology companies.[2] These antagonists have the potential to act as anti-obesity agents by blocking the orexigenic (appetite-stimulating) effects of MCH.[3]
This guide provides a technical overview of the discovery and synthesis of hMCH-1R antagonists, summarizing key data, experimental protocols, and the underlying biological pathways for researchers and drug development professionals.
hMCH-1R Signaling Pathways
The hMCH-1R primarily couples to inhibitory (Gαi) and Gq-type G proteins to initiate downstream signaling cascades.[4]
-
Gαi Pathway: Upon MCH binding, the activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently lowers the activity of Protein Kinase A (PKA).[4]
-
Gαq Pathway: Activation of the Gαq subunit stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC). This pathway can also lead to the activation of the mitogen-activated protein kinase (MAPK) cascade.[4]
Antagonists of hMCH-1R block the binding of MCH, thereby inhibiting these downstream signaling events.
Discovery and Optimization Workflow
The identification of novel hMCH-1R antagonists typically follows a structured drug discovery pipeline, beginning with the identification of initial 'hit' compounds and progressing through extensive optimization to yield a pre-clinical candidate.
A critical challenge in this process is ensuring selectivity and avoiding off-target effects, particularly inhibition of the hERG potassium channel, which can lead to cardiotoxicity.[5][6] Many development programs have focused on designing compounds that minimize structural similarities to known hERG ligands.[7]
Data on Selected hMCH-1R Antagonists
The following tables summarize in vitro binding and functional activity for several representative hMCH-1R antagonists, as well as in vivo efficacy data.
Table 1: In Vitro Activity of Selected hMCH-1R Antagonists
| Compound Name | Receptor Target | Assay Type | Value | Reference |
| hMCH-1R antagonist 1 | hMCH-R1 | Binding Affinity (KB) | 3.6 nM | [8][9] |
| hMCH-R1 | Binding Inhibition (IC50) | 65 nM | [8][9][10] | |
| hMCH-R2 | Binding Inhibition (IC50) | 49 nM | [8][9][10] | |
| MQ1 | hMCH-R1 | Binding Inhibition (IC50) | 2.2 nM | [2] |
| hMCH-R1 | cAMP Functional (EC50) | 1.6 nM | [2] | |
| KRX-104137 | hMCH-R1 | Binding Inhibition (IC50) | 0.01 µM | [7] |
| KRX-104161 | hMCH-R1 | Binding Inhibition (IC50) | 0.01 µM | [7] |
| BI 186908 | hMCH-R1 | Antagonist Activity | Potent and Selective | [5] |
Table 2: In Vivo Efficacy of hMCH-1R Antagonist BI 186908
| Study Model | Compound | Duration | Key Finding | Reference |
| Diet-Induced Obesity (DIO) in rats | BI 186908 | 4 weeks | Significant body weight reduction, comparable to sibutramine. | [5] |
Synthesis of hMCH-1R Antagonists
The chemical structures of hMCH-1R antagonists are diverse, including classes such as pyridones, pyridazinones, quinolines, and peptide analogues.[2][5][10] The synthesis often involves multi-step sequences to build the core scaffold and introduce substituents that optimize potency, selectivity, and pharmacokinetic properties. Below is a generalized, illustrative synthetic scheme for a hypothetical pyridazinone-based antagonist, a class that includes the pre-clinical candidate BI 186908.[5]
Reaction Steps:
-
Condensation/Cyclization: A substituted hydrazine is reacted with a ketoester derivative. This reaction typically proceeds via condensation to form a hydrazone, which then undergoes intramolecular cyclization to form the core pyridazinone ring structure.
-
N-Alkylation: The pyridazinone core is then functionalized, often through N-alkylation with an appropriate alkyl halide or equivalent (R4-X), to install a side chain crucial for binding to the hMCH-1R. Fine-tuning of the R1, R2, R3, and R4 groups is performed to optimize the compound's overall profile.
Key Experimental Protocols
1. Radioligand Binding Assay (for Affinity Determination)
-
Objective: To determine the binding affinity (Ki or IC50) of a test compound for hMCH-1R.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing recombinant hMCH-1R (e.g., CHO-K1 or HEK293 cells).
-
Assay Setup: A fixed concentration of a radiolabeled MCH analogue (e.g., [125I]-MCH) is incubated with the cell membranes in a suitable buffer.
-
Competition: The incubation is performed in the presence of varying concentrations of the unlabeled test antagonist.
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The radioactivity trapped on the filter is quantified using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
-
2. Calcium Flux Functional Assay (for Antagonism Measurement)
-
Objective: To measure the ability of an antagonist to block MCH-induced intracellular calcium mobilization.
-
Methodology:
-
Cell Preparation: hMCH-1R expressing cells are seeded into microplates and grown overnight.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified time (e.g., 60 minutes at 37°C).
-
Compound Addition: The cells are pre-incubated with various concentrations of the test antagonist.
-
Agonist Stimulation: The cells are then stimulated with a fixed concentration of MCH (agonist).
-
Signal Detection: Changes in intracellular calcium are measured as changes in fluorescence intensity using a plate reader (e.g., FLIPR).
-
Data Analysis: The antagonist's potency is determined by its ability to inhibit the MCH-induced fluorescence signal, and an IC50 value is calculated.
-
3. In Vivo Diet-Induced Obesity (DIO) Model
-
Objective: To evaluate the efficacy of an hMCH-1R antagonist in reducing body weight in an obesity model.
-
Methodology:
-
Induction of Obesity: Rodents (e.g., rats or mice) are fed a high-fat diet for several weeks to induce a significant increase in body weight compared to control animals on a standard chow diet.
-
Compound Administration: Once obese, the animals are treated daily with the test antagonist (e.g., via oral gavage) or a vehicle control. A positive control group (e.g., treated with sibutramine) may also be included.[5]
-
Monitoring: Body weight and food intake are monitored regularly throughout the treatment period (e.g., 4 weeks).
-
Data Analysis: The change in body weight from baseline is calculated for each treatment group. Statistical analysis is performed to determine if the antagonist treatment resulted in a significant reduction in body weight compared to the vehicle control group.
-
Conclusion
The hMCH-1R remains a promising, albeit challenging, target for the development of anti-obesity therapeutics. The discovery process has yielded several potent and selective antagonists, with compounds like BI 186908 advancing to pre-clinical development.[5] The core challenges moving forward include optimizing pharmacokinetic profiles, ensuring long-term safety, and overcoming potential off-target liabilities like hERG inhibition. The detailed protocols and workflows described herein provide a foundational guide for researchers dedicated to advancing the next generation of hMCH-1R antagonists for the treatment of metabolic diseases.
References
- 1. Melanin-concentrating hormone receptor 1 antagonists: a new perspective for the pharmacologic treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The MCH1 receptor, an anti-obesity target, is allosterically inhibited by 8-methylquinoline derivatives possessing subnanomolar binding and long residence times - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Updates on the Melanin-Concentrating Hormone (MCH) and Its Receptor System: Lessons from MCH1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and evaluation of MCH receptor 1 antagonists--Part III: Discovery of pre-clinical development candidate BI 186908 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | TargetMol [targetmol.com]
- 10. This compound - Nordic Biosite [nordicbiosite.com]
The Role of Melanin-Concentrating Hormone Receptor 1 in Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Melanin-Concentrating Hormone (MCH) system, and specifically its primary receptor in mammals, the Melanin-Concentrating Hormone Receptor 1 (MCHR1), has emerged as a critical regulator of energy homeostasis. This technical guide provides a comprehensive overview of the multifaceted role of MCHR1 in metabolism, synthesizing key findings from genetic and pharmacological studies. It delves into the molecular signaling pathways, the physiological effects on energy intake and expenditure, and the implications for glucose and lipid metabolism. This document is intended to serve as a detailed resource for researchers and drug development professionals investigating MCHR1 as a therapeutic target for metabolic disorders.
Introduction
Melanin-concentrating hormone (MCH) is a cyclic neuropeptide predominantly expressed in the lateral hypothalamus and zona incerta, regions of the brain long associated with the regulation of feeding behavior and energy balance.[1][2] MCHR1, a G protein-coupled receptor (GPCR), is the primary mediator of MCH's effects in mammals.[3][4] The widespread distribution of MCHR1 throughout the central nervous system, as well as in peripheral tissues such as adipose tissue and pancreatic β-cells, underscores the diverse physiological functions modulated by this receptor system.[5][6] Extensive research, utilizing both genetic knockout models and selective pharmacological antagonists, has solidified the role of MCHR1 as a key player in the intricate network governing metabolic health.[7][8]
MCHR1 Signaling Pathways
MCHR1 activation by its endogenous ligand, MCH, initiates a cascade of intracellular signaling events. As a GPCR, MCHR1 couples to multiple G proteins, primarily Gαi/o and Gαq.[9][10] This dual coupling allows for a complex and nuanced regulation of cellular function.
-
Gαi/o Pathway: Coupling to Gαi/o proteins leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[9][10] This pathway is often associated with the modulation of neuronal excitability and other cellular processes.
-
Gαq Pathway: Activation of the Gαq pathway stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium (Ca2+) concentrations and the activation of protein kinase C (PKC).[9][10]
-
MAPK/ERK Pathway: MCHR1 activation has also been shown to stimulate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[9][10] This signaling cascade is crucial for regulating a wide array of cellular processes, including gene expression and cell proliferation.
Figure 1: MCHR1 Signaling Cascade. This diagram illustrates the primary signaling pathways activated upon MCH binding to MCHR1.
Role in Energy Homeostasis
The MCH-MCHR1 system is a potent regulator of energy balance, influencing both energy intake (feeding behavior) and energy expenditure.
Regulation of Food Intake
Acute intracerebroventricular (ICV) administration of MCH potently stimulates food intake, an effect that has been consistently demonstrated in numerous rodent studies.[9] Conversely, pharmacological blockade of MCHR1 with selective antagonists reduces food intake.[6][11] Chronic administration of MCHR1 antagonists leads to a sustained reduction in food consumption and body weight gain, particularly in models of diet-induced obesity (DIO).[6][12]
Modulation of Energy Expenditure
Genetic ablation of MCHR1 in mice (MCHR1-KO) results in a lean phenotype characterized by resistance to diet-induced obesity.[8][9] Interestingly, these mice are often hyperphagic, indicating that their leanness is primarily due to a significant increase in energy expenditure.[8][9] This increased energy expenditure is attributed to both enhanced locomotor activity and an elevated metabolic rate.[8][9] Pharmacological studies with MCHR1 antagonists also suggest a role in modulating energy expenditure, with some studies showing that the weight loss observed is greater than what can be attributed to reduced food intake alone.[6][13]
Impact on Glucose and Lipid Metabolism
Beyond its effects on overall energy balance, the MCH-MCHR1 system plays a significant role in regulating glucose and lipid metabolism.
Glucose Homeostasis
MCHR1 signaling has been implicated in the regulation of insulin sensitivity and glucose tolerance. MCHR1 knockout mice exhibit improved glucose homeostasis.[9] In leptin-deficient ob/ob mice, which are obese and insulin-resistant, the genetic deletion of MCHR1 improves their response to an oral glucose tolerance test (OGTT) and reduces adiposity, suggesting that MCH mediates some of the metabolic consequences of leptin deficiency.[9][14][15] Furthermore, MCHR1 is expressed in pancreatic β-cells, and MCH has been shown to directly stimulate insulin secretion.[5][15]
Lipid Metabolism
The MCH-MCHR1 system also influences lipid metabolism. MCHR1 antagonists have been shown to reduce circulating levels of triglycerides.[11] In studies with DIO mice, treatment with MCHR1 antagonists led to a reduction in body fat.[11] Furthermore, MCHR1 signaling appears to modulate fatty acid oxidation, particularly in the context of a high-fat diet.[13] Recent evidence also suggests a role for MCHR1 in non-alcoholic steatohepatitis (NASH), with MCHR1 antagonists showing protective effects by reducing hepatic lipid accumulation.[16][17]
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative findings from studies involving MCHR1 knockout (KO) mice and the administration of MCHR1 antagonists.
Table 1: Phenotypic Characteristics of MCHR1 Knockout (KO) Mice
| Parameter | Genotype | Diet | Observation | Reference |
| Body Weight | Mchr1-/- | Chow | Normal body weight but reduced fat mass. | [9] |
| Mchr1-/- | High-Fat | Resistant to diet-induced obesity; significantly lower fat mass. | [9] | |
| Food Intake | Mchr1-/- | Chow/High-Fat | Hyperphagic. | [9] |
| Metabolic Rate | Mchr1-/- | High-Fat | 28% higher than wild-type. | [9] |
| Locomotor Activity | Mchr1-/- | - | Hyperactive; 250% increase in running-wheel activity. | [9] |
| Leptin Levels | Mchr1-/- (male) | High-Fat | Significantly lower than wild-type. | [9] |
| Insulin Levels | Mchr1-/- (male) | High-Fat | Significantly lower than wild-type. | [9] |
| Glucose Levels | Mchr1-/- | High-Fat | No detectable differences compared to wild-type. | [9] |
Table 2: Effects of MCHR1 Antagonist (GW803430) in Diet-Induced Obese (DIO) Mice
| Parameter | Treatment | Duration | Observation | Reference |
| Food Intake | GW803430 | 30 days | Reduced. | [11] |
| Body Weight | GW803430 | 30 days | Reduced. | [11] |
| Body Fat | GW803430 | 30 days | Reduced. | [11] |
| Circulating Leptin | GW803430 | 30 days | Reduced. | [11] |
| Circulating Triglycerides | GW803430 | 30 days | Reduced. | [11] |
| Circulating Insulin | GW803430 | 30 days | Unaffected. | [11] |
| Glucose Homeostasis | GW803430 | 30 days | No improvement in intraperitoneal glucose tolerance tests. | [11] |
| Energy Expenditure | GW803430 | Day 4-6 | Increased. | [11] |
| Physical Activity | GW803430 | 30 days | Increased during the dark phase. | [11] |
Experimental Protocols
MCHR1 Receptor Binding Assay
This protocol outlines a general method for determining the binding affinity of a test compound to MCHR1.
Figure 2: MCHR1 Binding Assay Workflow.
Methodology:
-
Membrane Preparation: Utilize cell lines (e.g., HEK293, CHO) stably or transiently expressing recombinant human MCHR1.[16][18] Harvest cells and prepare a crude membrane fraction through homogenization and centrifugation.
-
Binding Reaction: In a suitable binding buffer (e.g., 25 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA), incubate a fixed amount of membrane preparation with a constant concentration of a radiolabeled MCH ligand (e.g., ¹²⁵I-MCH).[16][18] Add varying concentrations of the unlabeled test compound to compete for binding.
-
Incubation: Allow the binding reaction to reach equilibrium, typically for 60-90 minutes at room temperature.[16]
-
Separation: Rapidly separate the membrane-bound radioligand from the free radioligand using a filtration method, such as passing the reaction mixture through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filters using a gamma or scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis to determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding). The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.
In Vivo Evaluation of MCHR1 Antagonists in a Diet-Induced Obesity (DIO) Model
This protocol describes a typical workflow for assessing the efficacy of an MCHR1 antagonist in a DIO mouse model.
Figure 3: Workflow for In Vivo MCHR1 Antagonist Study.
Methodology:
-
Animal Model: Use a mouse strain susceptible to diet-induced obesity, such as C57BL/6J.
-
Obesity Induction: Feed mice a high-fat diet (e.g., 45-60% kcal from fat) for a period of 8-12 weeks to induce obesity and associated metabolic dysfunctions.
-
Treatment Groups: Randomize the obese mice into different treatment groups, including a vehicle control group and one or more dose groups for the MCHR1 antagonist.
-
Drug Administration: Administer the test compound and vehicle chronically, typically via oral gavage, once or twice daily for several weeks.
-
In-life Measurements: Regularly monitor body weight and food intake. At specified time points, assess body composition using techniques like Dual-Energy X-ray Absorptiometry (DEXA) or Magnetic Resonance Imaging (MRI).
-
Metabolic Phenotyping: Place mice in metabolic cages to measure energy expenditure (via indirect calorimetry), respiratory exchange ratio (RER), and locomotor activity.[19]
-
Glucose Homeostasis Assessment: Perform an oral glucose tolerance test (OGTT) and/or an insulin tolerance test (ITT) to evaluate glucose metabolism and insulin sensitivity.
Conclusion and Future Directions
The melanin-concentrating hormone receptor 1 is unequivocally a significant regulator of metabolism. The consistent findings from MCHR1 knockout and antagonist studies highlight its crucial role in integrating signals related to energy intake, expenditure, and nutrient metabolism. The lean, hypermetabolic, and obesity-resistant phenotype of MCHR1-deficient mice, coupled with the weight-reducing and metabolic-improving effects of MCHR1 antagonists, has established this receptor as a compelling therapeutic target for the treatment of obesity and related metabolic disorders.
While numerous MCHR1 antagonists have been developed and have shown efficacy in preclinical models, clinical development has faced challenges.[12][17] Future research should focus on elucidating the specific neuronal circuits and downstream effectors that mediate the diverse metabolic actions of MCHR1. A deeper understanding of the receptor's role in peripheral tissues and its potential off-target effects will be critical for the development of safe and effective MCHR1-targeted therapies. The continued exploration of this complex signaling system holds promise for novel therapeutic strategies to combat the global epidemic of metabolic disease.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Biological examination of melanin concentrating hormone receptor 1: multi-tasking from the hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. Melanin-concentrating hormone receptor 1 - Wikipedia [en.wikipedia.org]
- 5. The melanin-concentrating hormone system as a target for the treatment of sleep disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Updates on the Melanin-Concentrating Hormone (MCH) and Its Receptor System: Lessons from MCH1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of melanin-concentrating hormone in energy homeostasis and mood disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Animals models of MCH function and what they can tell us about its role in energy balance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Role of Melanin-Concentrating Hormone and Its Receptors in Energy Homeostasis [frontiersin.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Effects of a specific MCHR1 antagonist (GW803430) on energy budget and glucose metabolism in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biokb.lcsb.uni.lu [biokb.lcsb.uni.lu]
- 14. Melanin-concentrating hormone receptor 1 deficiency increases insulin sensitivity in obese leptin-deficient mice without affecting body weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. diabetesjournals.org [diabetesjournals.org]
- 16. mdpi.com [mdpi.com]
- 17. Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Identification and characterization of a melanin-concentrating hormone receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Acute Homeostatic Responses to Increased Fat Consumption in MCH1R Knockout Mice [escholarship.org]
A Technical Guide to the Binding Affinity and Selectivity of Human Melanin-Concentrating Hormone Receptor 1 (hMCH-1R) Antagonists
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the binding affinity and selectivity profiles of various antagonists targeting the human melanin-concentrating hormone receptor 1 (hMCH-1R). This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the discovery and development of novel therapeutics targeting the MCH system, which is implicated in the regulation of energy homeostasis, mood, and other physiological processes.
Introduction to hMCH-1R and its Antagonists
The human melanin-concentrating hormone receptor 1 (hMCH-1R) is a G protein-coupled receptor (GPCR) predominantly expressed in the brain. It is the primary receptor for the orexigenic neuropeptide, melanin-concentrating hormone (MCH). The activation of hMCH-1R is associated with the stimulation of food intake and weight gain, making it a significant target for the development of anti-obesity therapeutics. Furthermore, the widespread distribution of hMCH-1R in the central nervous system suggests its involvement in other functions, including the regulation of mood and anxiety. Consequently, hMCH-1R antagonists have been investigated for their potential as treatments for obesity, depression, and anxiety disorders.[1][2]
A critical aspect of the drug development process for hMCH-1R antagonists is the characterization of their binding affinity and selectivity. High binding affinity is essential for potent receptor blockade, while a favorable selectivity profile is crucial to minimize off-target effects and potential adverse drug reactions. This guide summarizes the available quantitative data on the binding properties of key hMCH-1R antagonists and provides detailed methodologies for the experimental procedures used to determine these parameters.
Binding Affinity and Selectivity Profiles of hMCH-1R Antagonists
The binding affinities of hMCH-1R antagonists are typically determined using radioligand binding assays and are expressed as the inhibitor constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). A lower Kᵢ or IC₅₀ value indicates a higher binding affinity. Selectivity is assessed by comparing the antagonist's affinity for hMCH-1R with its affinity for other receptors, particularly other GPCRs.
The following tables summarize the binding affinity and selectivity data for several well-characterized and novel hMCH-1R antagonists.
Table 1: Binding Affinity of Antagonists for Human MCH-1R
| Antagonist | Binding Affinity (Kᵢ, nM) | Binding Affinity (IC₅₀, nM) | Binding Affinity (Kₑ, nM) | Species | Reference(s) |
| hMCH-1R antagonist 1 (Compound 30) | 65 | 3.6 | Human | [3] | |
| SNAP-7941 | 15 (displacement of [³H]SNAP-7941 by MCH) | 0.57 (predicted from pA₂) | Human | [4] | |
| T-226296 | 5.5 | Human | |||
| T-226296 | 8.6 | Rat | |||
| MQ1 | 2.2 | Human | [5] | ||
| S38151 | low nanomolar range | Human | [6] | ||
| GPS18169 | nanomolar range | 20 (picomolar) | Human | [6] |
Table 2: Selectivity Profile of hMCH-1R Antagonists
| Antagonist | Off-Target Receptor | Binding Affinity (Kᵢ or IC₅₀) | Selectivity (Fold) | Reference(s) |
| This compound (Compound 30) | hMCHR2 | IC₅₀ = 49 nM | ~1.3-fold vs hMCH-1R | [3] |
| SNAP-7941 | hMCHR2 | >1000-fold vs hMCH-1R | >1000 | [4] |
| SNAP-7941 | 5-HT₂c | >1000-fold vs hMCH-1R | >1000 | [4] |
| SNAP-7941 | Galanin Receptor | >1000-fold vs hMCH-1R | >1000 | [4] |
| SNAP-7941 | Neuropeptide Y (NPY) Receptor | >1000-fold vs hMCH-1R | >1000 | [4] |
| MQ1 | hMCHR2 | No significant effect at 1 µM | High | [5] |
| MQ1 | Somatostatin Receptor 1 | No significant effect at 1 µM | High | [5] |
| MQ1 | µ-Opioid Receptor | No significant effect at 1 µM | High | [5] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the binding affinity and functional activity of hMCH-1R antagonists.
Radioligand Binding Assay (Competitive Inhibition)
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to hMCH-1R.
Materials:
-
Membrane Preparation: Membranes from cells stably expressing recombinant hMCH-1R (e.g., HEK293, CHO cells).
-
Radioligand: A high-affinity radiolabeled hMCH-1R ligand (e.g., [¹²⁵I]-MCH, [³H]SNAP-7941).
-
Test Compounds: hMCH-1R antagonists at various concentrations.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled hMCH-1R ligand (e.g., unlabeled MCH or a known antagonist).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membrane preparation, radioligand (at a concentration close to its Kₑ value), and varying concentrations of the test compound or the non-specific binding control. The total reaction volume is typically 200-250 µL.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach binding equilibrium.
-
Filtration: Rapidly filter the reaction mixture through the glass fiber filters using the cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding (counts in the presence of a high concentration of unlabeled ligand) from the total binding (counts in the absence of competing ligand).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Calcium Mobilization Functional Assay
This assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an hMCH-1R agonist. hMCH-1R couples to Gq proteins, which activate phospholipase C, leading to the production of inositol trisphosphate (IP₃) and subsequent release of calcium from intracellular stores.
Materials:
-
Cell Line: A cell line stably co-expressing hMCH-1R and a promiscuous G-protein like Gα16, or a cell line endogenously expressing the necessary signaling components (e.g., CHO-hMCH-1R).
-
Calcium-sensitive Fluorescent Dye: e.g., Fluo-4 AM, Fura-2 AM.
-
Agonist: Melanin-concentrating hormone (MCH).
-
Test Compounds: hMCH-1R antagonists at various concentrations.
-
Assay Buffer: e.g., Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluorescence Plate Reader: With the capability for kinetic reading and automated liquid handling.
Procedure:
-
Cell Plating: Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 1 hour) at 37°C.
-
Compound Pre-incubation: Wash the cells to remove excess dye and then pre-incubate them with varying concentrations of the test antagonist or vehicle for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation and Signal Detection: Place the plate in the fluorescence plate reader. Initiate the reading and, after establishing a baseline fluorescence, add a fixed concentration of the MCH agonist (typically the EC₈₀ concentration) to all wells.
-
Fluorescence Measurement: Continuously measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the agonist-induced response against the logarithm of the antagonist concentration.
-
Determine the IC₅₀ value, which is the concentration of the antagonist that inhibits 50% of the maximal response to the agonist.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the hMCH-1R signaling pathway and a typical experimental workflow for a competitive binding assay.
Caption: hMCH-1R signaling pathway.
Caption: Competitive radioligand binding assay workflow.
Conclusion
The development of potent and selective hMCH-1R antagonists remains a promising strategy for the treatment of obesity and potentially other CNS disorders. This guide has provided a summary of the binding affinity and selectivity profiles of key antagonists, along with detailed experimental protocols for their characterization. The provided diagrams offer a visual representation of the underlying biological processes and experimental procedures. It is anticipated that this information will be a valuable resource for the scientific community engaged in the research and development of novel hMCH-1R modulators. As research progresses, a continued focus on optimizing both the potency and selectivity of these compounds will be paramount to their successful clinical translation.
References
- 1. SNAP-7941 : anorectic, antidepressant and anxiolytic effects of the melanin-concentrating hormone antagonist [biopsychiatry.com]
- 2. Does the melanin-concentrating hormone antagonist SNAP-7941 deserve 3As? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Nordic Biosite [nordicbiosite.com]
- 4. ndineuroscience.com [ndineuroscience.com]
- 5. The MCH1 receptor, an anti-obesity target, is allosterically inhibited by 8-methylquinoline derivatives possessing subnanomolar binding and long residence times - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MCH-R1 Antagonist GPS18169, a Pseudopeptide, Is a Peripheral Anti-Obesity Agent in Mice - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of hMCH-1R Antagonists in Obesity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The rising global prevalence of obesity necessitates the exploration of novel therapeutic strategies. The melanin-concentrating hormone (MCH) system, a key regulator of energy homeostasis, has emerged as a promising target. This technical guide provides an in-depth overview of the therapeutic potential of antagonists targeting the human melanin-concentrating hormone receptor 1 (hMCH-1R) for the treatment of obesity. We delve into the core mechanism of action, present preclinical and clinical data for key antagonist compounds, provide detailed experimental protocols for their evaluation, and visualize the intricate signaling pathways and experimental workflows.
Introduction: The MCH System and Its Role in Energy Homeostasis
Melanin-concentrating hormone (MCH) is a cyclic neuropeptide primarily synthesized in the lateral hypothalamus and zona incerta of the brain. It plays a crucial role in regulating energy balance by stimulating food intake and decreasing energy expenditure. MCH exerts its effects through two G protein-coupled receptors (GPCRs): MCH-1R and MCH-2R. In humans, both receptors are present, while rodents only express MCH-1R, making it the primary focus of preclinical obesity research.
Genetic and pharmacological studies have robustly validated MCH-1R as a compelling anti-obesity target. Mice lacking MCH or MCH-1R are lean, hyperactive, and resistant to diet-induced obesity. Conversely, central administration of MCH increases food intake and body weight. Therefore, antagonizing the MCH-1R is a rational approach to developing anti-obesity therapeutics.
The hMCH-1R Signaling Pathway
The hMCH-1R is a GPCR that couples to multiple G protein subtypes, primarily Gαq and Gαi. This dual coupling initiates divergent downstream signaling cascades that ultimately modulate neuronal activity and energy homeostasis.
-
Gαq Pathway: Upon MCH binding, the activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). Increased cytosolic Ca2+ can activate various downstream effectors, including protein kinase C (PKC) and calmodulin-dependent protein kinases (CaMKs), influencing neurotransmitter release and gene expression.
-
Gαi Pathway: The activated Gαi subunit inhibits adenylyl cyclase (AC), leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Reduced cAMP levels decrease the activity of protein kinase A (PKA), which can modulate the phosphorylation state and activity of numerous proteins involved in metabolism and neuronal function.
The net effect of MCH-1R activation is an orexigenic signal, promoting food intake and energy conservation.
MCH-1R Signaling Cascade
Preclinical Efficacy of hMCH-1R Antagonists
Numerous small molecule hMCH-1R antagonists have been developed and evaluated in preclinical models of obesity, primarily in diet-induced obese (DIO) rodents. These studies have consistently demonstrated the potential of this class of compounds to reduce food intake, body weight, and adiposity.
Quantitative Summary of Preclinical Data
The following tables summarize the in vivo efficacy of several well-characterized hMCH-1R antagonists.
Table 1: Effects of SNAP-7941 in Diet-Induced Obese (DIO) Rats
| Dose (mg/kg, p.o.) | Treatment Duration | Change in Body Weight | Change in Food Intake | Reference |
| 10 | 28 days | ↓ 13.4% vs. vehicle | ↓ 15% vs. vehicle | [Borowsky et al., 2002] |
| 30 | 28 days | ↓ 18.2% vs. vehicle | ↓ 21% vs. vehicle | [Borowsky et al., 2002] |
Table 2: Effects of GW803430 in Diet-Induced Obese (DIO) Mice
| Dose (mg/kg, p.o.) | Treatment Duration | Change in Body Weight | Change in Food Intake | Reference |
| 10 | 14 days | ↓ 8.5% vs. vehicle | Significant reduction | [Gehlert et al., 2009] |
| 30 | 14 days | ↓ 12.1% vs. vehicle | Significant reduction | [Gehlert et al., 2009] |
Table 3: Effects of T-226296 in Diet-Induced Obese (DIO) Mice
| Dose (mg/kg, p.o.) | Treatment Duration | Change in Body Weight | Change in Food Intake | Reference |
| 10 | 14 days | Significant reduction | Significant reduction | [Takekawa et al., 2002] |
| 30 | 14 days | Significant reduction | Significant reduction | [Takekawa et al., 2002] |
Clinical Development of hMCH-1R Antagonists
Despite the promising preclinical data, the clinical development of hMCH-1R antagonists has been challenging. Several compounds have entered Phase I and II clinical trials, but to date, none have reached the market for the treatment of obesity.
Table 4: Status of Selected hMCH-1R Antagonists in Clinical Development
| Compound | Company | Highest Development Phase | Status | Key Findings/Issues |
| NGD-4715 | Neurogen | Phase I | Discontinued | Safe and well-tolerated, but development halted after acquisition.[1] |
| ALB-127158(a) | Albany Molecular Research Inc. | Phase I | Discontinued | Well-tolerated, but showed limited efficacy on hunger and desire to eat at predicted therapeutic doses.[2] |
| AMG 076 | Amgen | Phase I | Terminated | Development discontinued for undisclosed reasons. |
| JNJ-17203212 | Johnson & Johnson | Preclinical | - | Primarily investigated for visceral hypersensitivity.[3] |
The reasons for the lack of clinical success are likely multifactorial and may include insufficient efficacy in humans, off-target effects, or unfavorable pharmacokinetic/pharmacodynamic properties.
Detailed Experimental Protocols
The following section provides detailed methodologies for key experiments used to characterize hMCH-1R antagonists.
hMCH-1R Radioligand Binding Assay
This assay is used to determine the binding affinity of a test compound for the hMCH-1R.
Materials:
-
HEK293 cells stably expressing hMCH-1R
-
Cell culture medium (DMEM, 10% FBS, 1% Pen-Strep, G418)
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EGTA
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA
-
Radioligand: [¹²⁵I]-MCH or a suitable antagonist radioligand (e.g., [³H]-SNAP-7941)
-
Non-specific binding control: High concentration of unlabeled MCH (e.g., 1 µM)
-
Test compounds
-
96-well plates
-
Scintillation fluid and counter
Protocol:
-
Membrane Preparation:
-
Culture HEK293-hMCH-1R cells to confluency.
-
Harvest cells and centrifuge at 1,000 x g for 5 minutes.
-
Resuspend the cell pellet in ice-cold membrane preparation buffer.
-
Homogenize the cell suspension using a Dounce homogenizer or sonicator.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in assay buffer.
-
Determine the protein concentration using a Bradford or BCA assay.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of non-specific binding control, or 50 µL of test compound at various concentrations.
-
Add 50 µL of radioligand at a concentration near its Kd.
-
Add 100 µL of the membrane preparation (containing 10-20 µg of protein).
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a GF/C filter plate pre-soaked in 0.5% polyethyleneimine (PEI) using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filter plate and add scintillation fluid to each well.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
hMCH-1R Functional Assay (cAMP Measurement)
This assay measures the ability of a test compound to antagonize the MCH-induced inhibition of cAMP production.
Materials:
-
CHO-K1 or HEK293 cells stably expressing hMCH-1R
-
Cell culture medium
-
Assay buffer: HBSS or serum-free medium with 0.5 mM IBMX (a phosphodiesterase inhibitor)
-
Forskolin (an adenylyl cyclase activator)
-
MCH
-
Test compounds
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
Protocol:
-
Cell Plating:
-
Seed the cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate for 24-48 hours.
-
-
Assay:
-
Wash the cells once with assay buffer.
-
Pre-incubate the cells with 50 µL of test compound at various concentrations or vehicle for 15-30 minutes at 37°C.
-
Add 25 µL of MCH at its EC₈₀ concentration (the concentration that produces 80% of the maximal response) to all wells except the basal control.
-
Add 25 µL of forskolin at a final concentration of 1-10 µM to all wells.
-
Incubate for 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP levels against the log concentration of the test compound.
-
Determine the IC₅₀ value of the antagonist using non-linear regression analysis.
-
In Vivo Diet-Induced Obesity (DIO) Model
This model is used to evaluate the efficacy of hMCH-1R antagonists in a physiologically relevant model of obesity.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
High-fat diet (HFD; typically 45-60% kcal from fat)
-
Control low-fat diet (LFD; typically 10% kcal from fat)
-
Test compound (hMCH-1R antagonist)
-
Vehicle control
-
Animal scale
-
Food intake measurement system
Protocol:
-
Induction of Obesity:
-
House the mice individually and provide ad libitum access to water.
-
Feed the mice the HFD for 8-12 weeks to induce obesity. A control group should be fed the LFD.
-
Monitor body weight and food intake weekly.
-
-
Drug Treatment:
-
Once the HFD-fed mice have developed a significantly greater body weight than the LFD-fed mice, randomize the obese mice into treatment and vehicle control groups.
-
Administer the test compound or vehicle daily (e.g., via oral gavage) for a period of 2-4 weeks.
-
Continue to monitor body weight and food intake daily or several times per week.
-
-
Endpoint Measurements:
-
At the end of the treatment period, measure final body weight.
-
Collect blood for analysis of metabolic parameters (e.g., glucose, insulin, lipids).
-
Euthanize the animals and dissect adipose tissue depots (e.g., epididymal, retroperitoneal) and weigh them.
-
-
Data Analysis:
-
Compare the change in body weight, cumulative food intake, and adipose tissue mass between the treatment and vehicle groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Visualizing Experimental and Logical Workflows
Drug Discovery Workflow
Therapeutic Logic
Conclusion and Future Directions
The hMCH-1R remains a theoretically attractive target for the development of anti-obesity drugs. The strong preclinical evidence demonstrating the efficacy of hMCH-1R antagonists in reducing food intake and body weight provides a solid rationale for continued research. However, the translation of these findings to successful clinical outcomes has so far been unsuccessful.
Future efforts in this area should focus on:
-
Developing antagonists with improved pharmacokinetic and safety profiles: This includes minimizing off-target effects and ensuring adequate brain penetration to engage the central MCH system.
-
Identifying patient populations that may be more responsive to MCH-1R antagonism: Genetic or biomarker-driven approaches could help stratify patients and improve the chances of clinical success.
-
Exploring combination therapies: Targeting the MCH system in conjunction with other pathways involved in energy homeostasis may lead to synergistic effects and more robust weight loss.
A deeper understanding of the complexities of the MCH system in humans and the development of more refined drug candidates will be crucial to unlocking the full therapeutic potential of hMCH-1R antagonists in the fight against obesity.
References
- 1. The Role of Melanin-Concentrating Hormone and Its Receptors in Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From preclinical to clinical development: the example of a novel treatment for obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Increased Variation in Body Weight and Food Intake Is Related to Increased Dietary Fat but Not Increased Carbohydrate or Protein in Mice [frontiersin.org]
structural biology of hMCH-1R with peptide antagonists
An In-depth Technical Guide to the Structural Biology of hMCH-1R with Peptide Antagonists
For Researchers, Scientists, and Drug Development Professionals
Abstract
The human melanin-concentrating hormone receptor 1 (hMCH-1R) is a G protein-coupled receptor (GPCR) critically involved in the regulation of energy homeostasis, making it a prime target for the development of anti-obesity therapeutics. Peptide antagonists have been instrumental in elucidating the receptor's function and represent a promising class of therapeutic candidates. This technical guide provides a comprehensive overview of the structural biology of hMCH-1R in complex with peptide antagonists, detailing its signaling pathways, summarizing key quantitative data, and outlining the experimental protocols necessary for its study. Recent advancements in cryo-electron microscopy (cryo-EM) have provided unprecedented insights into the molecular architecture of MCH receptors, paving the way for structure-based drug design.
Introduction to hMCH-1R
Melanin-concentrating hormone (MCH) is a cyclic 19-amino acid neuropeptide that plays a significant role in increasing food intake and regulating energy balance.[1] Its effects are mediated through two GPCRs, MCHR1 and MCHR2. In humans, both receptors are present, while rodents only express MCHR1.[1] The hMCH-1R is a class A GPCR that, upon binding MCH, couples primarily to the inhibitory Gαi protein subunit.[2] This interaction initiates a signaling cascade that ultimately modulates neuronal activity. Given its role in promoting feeding behavior, antagonism of hMCH-1R is a validated strategy for the development of anti-obesity drugs.[3] A variety of peptide and small-molecule antagonists have been developed to probe the receptor's function and for their therapeutic potential.[4]
hMCH-1R Signaling Pathways
The primary signaling pathway for hMCH-1R involves its coupling to Gαi/o proteins. Activation of the receptor by an agonist leads to the dissociation of the G protein heterotrimer. The Gαi subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2] This reduction in cAMP subsequently leads to decreased activity of Protein Kinase A (PKA).[1][2]
Besides the canonical Gαi pathway, hMCH-1R can also couple to Gαq proteins, which activate phospholipase C (PLC).[2] PLC activation leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), causing an increase in intracellular calcium levels and activation of Protein Kinase C (PKC), respectively. These pathways can influence mitogen-activated protein kinase (MAPK) activity, affecting cell proliferation and gene transcription.[2] Peptide antagonists block these signaling events by preventing the agonist-induced conformational changes necessary for G protein coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The MCH1 receptor, an anti-obesity target, is allosterically inhibited by 8-methylquinoline derivatives possessing subnanomolar binding and long residence times - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide ligands for the melanin-concentrating hormone (MCH) receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
in vitro characterization of novel hMCH-1R antagonists
An In-Depth Technical Guide to the In Vitro Characterization of Novel hMCH-1R Antagonists
For Researchers, Scientists, and Drug Development Professionals
Abstract
The human melanin-concentrating hormone receptor 1 (hMCH-1R) is a G protein-coupled receptor (GPCR) predominantly expressed in the brain, where it plays a crucial role in the regulation of energy homeostasis, mood, and anxiety.[1] Its role as an orexigenic (appetite-stimulating) signal transducer has made it a prime target for the development of antagonists aimed at treating obesity and related metabolic disorders, as well as depression and anxiety.[2][3] The successful identification and optimization of novel hMCH-1R antagonists depend on a robust suite of in vitro characterization assays. This guide provides a detailed overview of the core signaling pathways of hMCH-1R, presents detailed protocols for key in vitro assays, and summarizes pharmacological data for several known antagonists to serve as a benchmark for new discovery programs.
hMCH-1R Signaling Pathways
The hMCH-1R is a rhodopsin-like Class A GPCR that couples to multiple G protein subtypes, primarily Gαi/o and Gαq.[1] This dual coupling initiates divergent intracellular signaling cascades upon activation by its endogenous ligand, melanin-concentrating hormone (MCH).
-
Gαq Pathway : Activation of Gαq leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, a robust and readily measurable signal.
-
Gαi/o Pathway : Activation of Gαi/o inhibits the enzyme adenylyl cyclase (AC), leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4] This pathway is typically measured by first stimulating AC with an agent like forskolin and then quantifying the antagonist's ability to block the MCH-mediated reduction in cAMP.
-
β-Arrestin Pathway : Like many GPCRs, agonist-bound hMCH-1R can also be phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin proteins. This interaction desensitizes G protein signaling and can initiate separate, G protein-independent signaling events. The inhibition of β-arrestin recruitment is another key functional measure for antagonists.[5]
These distinct pathways provide multiple avenues for functionally characterizing the potency and efficacy of novel antagonist compounds.
References
- 1. Recent Updates on the Melanin-Concentrating Hormone (MCH) and Its Receptor System: Lessons from MCH1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pharmacological properties of a novel MCH1 receptor antagonist isolated from combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UQ eSpace [espace.library.uq.edu.au]
- 4. Frontiers | The Role of Melanin-Concentrating Hormone and Its Receptors in Energy Homeostasis [frontiersin.org]
- 5. The MCH1 receptor, an anti-obesity target, is allosterically inhibited by 8-methylquinoline derivatives possessing subnanomolar binding and long residence times - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Deep Dive into the Pharmacokinetics and Bioavailability of hMCH-1R Antagonist 1
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacokinetic profile and bioavailability of the human melanin-concentrating hormone receptor 1 (hMCH-1R) antagonist, a class of molecules with significant therapeutic potential in metabolic and neurological disorders. This document synthesizes available preclinical data, details experimental methodologies, and visualizes key biological pathways and workflows to support ongoing research and development efforts in this area.
Quantitative Pharmacokinetic Parameters
The preclinical pharmacokinetic properties of hMCH-1R antagonists have been evaluated in various animal models. This section summarizes the key quantitative data for representative compounds, providing a comparative view of their absorption, distribution, metabolism, and excretion (ADME) profiles.
In Vivo Pharmacokinetic Data
Pharmacokinetic parameters for the hMCH-1R antagonist GW-803430 have been characterized in mice, demonstrating good oral bioavailability and significant brain penetration.[1] Another antagonist, KRX-104130 , has been studied in mice, also showing favorable oral absorption. While comprehensive data across multiple species for a single hMCH-1R antagonist is limited in publicly available literature, the following tables present the available quantitative information.
Table 1: Pharmacokinetic Parameters of GW-803430 in Mice
| Parameter | Value | Species | Route of Administration | Reference |
| Oral Bioavailability (%F) | 31% | Mouse | Oral | [1] |
| Half-life (t1/2) | 11 hours | Mouse | Oral | [1] |
| Brain-to-Plasma Ratio | 6:1 | Mouse | Not Specified | [1] |
Table 2: Pharmacokinetic Parameters of KRX-104130 in Mice
| Parameter | Value | Species | Route of Administration | Dose | Reference |
| Cmax | 0.13 ± 0.05 µg/mL | Mouse | Oral | 20 mg/kg | |
| Tmax | 6.67 ± 2.31 hours | Mouse | Oral | 20 mg/kg | |
| t1/2 | 10.22 hours | Mouse | Oral | 20 mg/kg | |
| AUCt-0 | 1.72 ± 0.85 µg∙h/mL | Mouse | Oral | 20 mg/kg | |
| Oral Bioavailability (%F) | 20.3% | Mouse | Oral | 20 mg/kg |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. This section outlines the typical experimental protocols employed in the pharmacokinetic characterization of hMCH-1R antagonists.
In Vivo Pharmacokinetic Study in Rodents (Rat Model)
This protocol describes a standard procedure for evaluating the pharmacokinetic profile of a novel hMCH-1R antagonist following oral and intravenous administration in rats.
Objective: To determine the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, Clearance, Volume of Distribution, and Oral Bioavailability) of an hMCH-1R antagonist in rats.
Materials:
-
Test hMCH-1R antagonist
-
Male Sprague-Dawley rats (250-300g)
-
Vehicle for oral administration (e.g., 0.5% methylcellulose in water)
-
Vehicle for intravenous administration (e.g., saline, DMSO/saline mixture)
-
Blood collection tubes (e.g., with K2EDTA anticoagulant)
-
Cannulation materials (for serial blood sampling if applicable)
-
Standard laboratory equipment (pipettes, centrifuges, etc.)
Procedure:
-
Animal Acclimation: House rats in a controlled environment for at least one week prior to the study, with free access to food and water.
-
Dosing:
-
Oral (PO) Administration: Fast rats overnight (approximately 12 hours) with free access to water. Administer the test compound via oral gavage at a predetermined dose (e.g., 10 mg/kg).
-
Intravenous (IV) Administration: Administer the test compound as a bolus injection or short infusion into a tail vein at a predetermined dose (e.g., 1 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) at predetermined time points post-dose. Typical time points for oral administration are: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours. For intravenous administration: 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours.
-
Collect blood from a suitable site, such as the tail vein or via a cannulated vessel (e.g., jugular vein).
-
-
Plasma Preparation: Immediately centrifuge the collected blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until bioanalysis.
-
Data Analysis: Analyze the plasma concentrations of the antagonist using a validated bioanalytical method (see Section 2.2). Calculate pharmacokinetic parameters using non-compartmental analysis with software such as WinNonlin.
Bioanalytical Method: LC-MS/MS for Quantification in Plasma
This protocol outlines a general liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of a small molecule hMCH-1R antagonist in plasma samples.
Objective: To accurately quantify the concentration of the hMCH-1R antagonist in plasma samples obtained from in vivo studies.
Materials:
-
LC-MS/MS system (e.g., Agilent, Sciex, Waters)
-
Analytical column (e.g., C18 reverse-phase column)
-
Mobile phases (e.g., Acetonitrile, Water with formic acid or ammonium acetate)
-
Internal Standard (IS) - a structurally similar compound
-
Plasma samples, calibration standards, and quality control (QC) samples
-
Protein precipitation solvent (e.g., Acetonitrile with 1% formic acid)
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples, calibration standards, and QC samples on ice.
-
To 50 µL of each sample in a 96-well plate, add 200 µL of the protein precipitation solvent containing the internal standard.
-
Vortex the plate for 5-10 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the plate (e.g., at 4000 rpm for 15 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Inject an aliquot of the prepared sample onto the analytical column. Use a gradient elution method with the mobile phases to achieve chromatographic separation of the analyte and internal standard from endogenous plasma components.
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for the analyte and the internal standard.
-
-
Data Analysis:
-
Integrate the peak areas of the analyte and the internal standard.
-
Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards using a weighted linear regression model.
-
Determine the concentration of the hMCH-1R antagonist in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is essential for a clear understanding. The following diagrams, generated using the DOT language, illustrate the MCH-1R signaling pathway and a typical experimental workflow for pharmacokinetic analysis.
MCH-1 Receptor Signaling Pathway
The MCH-1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi and Gq proteins.[2][3] Activation of these pathways leads to downstream cellular responses involved in the regulation of energy homeostasis, mood, and other physiological processes.
Figure 1: MCH-1R Signaling Pathways
Experimental Workflow for Preclinical Pharmacokinetic Study
The following diagram illustrates the logical flow of a typical preclinical pharmacokinetic study, from animal dosing to data analysis.
Figure 2: Pharmacokinetic Study Workflow
This technical guide provides a foundational understanding of the pharmacokinetics and bioavailability of hMCH-1R antagonists. The presented data and protocols are intended to serve as a valuable resource for researchers in the field, facilitating the design and interpretation of future studies aimed at developing novel therapeutics targeting the MCH-1 receptor. Further research is warranted to generate more comprehensive pharmacokinetic profiles of lead candidates across multiple preclinical species to better predict human pharmacokinetics and ensure successful clinical translation.
References
The Impact of hMCH-1R Antagonism on Food Intake and Energy Expenditure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The melanin-concentrating hormone (MCH) system, particularly the melanin-concentrating hormone receptor 1 (MCH-1R), has emerged as a significant target in the development of therapeutics for obesity and related metabolic disorders. MCH, an orexigenic neuropeptide, plays a crucial role in the regulation of energy homeostasis. Antagonism of its primary receptor in rodents, hMCH-1R, has been demonstrated to reduce food intake and body weight in preclinical models. This technical guide provides an in-depth analysis of the effects of hMCH-1R antagonists on food intake and energy expenditure, supported by quantitative data from key preclinical studies, detailed experimental protocols, and visualizations of the underlying biological pathways and drug development workflows.
Core Mechanism of Action: hMCH-1R Signaling
The hMCH-1R is a G protein-coupled receptor (GPCR) that exerts its effects through a dual signaling cascade upon binding of its endogenous ligand, MCH. This dual coupling to both inhibitory (Gαi) and activating (Gαq) G proteins allows for a nuanced regulation of neuronal activity.
-
Gαi Pathway: Activation of the Gαi subunit leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can modulate the activity of various downstream effectors, including protein kinase A (PKA), ultimately influencing neuronal excitability.
-
Gαq Pathway: Concurrently, hMCH-1R activation stimulates the Gαq subunit, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This cascade plays a role in various cellular processes, including neurotransmitter release and gene expression.
hMCH-1R antagonists function by competitively binding to the receptor, thereby preventing MCH from initiating these downstream signaling events. This blockade of orexigenic signaling is the primary mechanism through which these antagonists exert their effects on appetite and energy balance.
An In-Depth Technical Guide to Molecular Probes for Studying hMCH-1R Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular probes available for the investigation of the human melanin-concentrating hormone receptor 1 (hMCH-1R). It details the pharmacological characteristics of key antagonists and agonists, provides in-depth experimental protocols for their study, and visualizes the associated signaling pathways and experimental workflows.
Introduction to hMCH-1R
The melanin-concentrating hormone receptor 1 (MCHR1) is a G protein-coupled receptor (GPCR) that plays a significant role in the regulation of energy homeostasis, mood, and other physiological processes. The endogenous ligand for MCHR1 is the neuropeptide melanin-concentrating hormone (MCH). Due to its involvement in appetite and energy balance, hMCH-1R has emerged as a prominent target for the development of therapeutics for obesity and other metabolic disorders. This guide focuses on the molecular tools essential for elucidating the function of this receptor.
Molecular Probes for hMCH-1R
A variety of molecular probes, including antagonists, agonists, and radioligands, have been developed to study hMCH-1R. These tools are critical for characterizing the receptor's pharmacological properties and physiological roles.
hMCH-1R Antagonists
A significant effort has been directed towards the discovery and development of small molecule hMCH-1R antagonists. These compounds are invaluable for probing the therapeutic potential of blocking MCH signaling. The table below summarizes the binding affinities (Ki) and/or functional potencies (IC50) of several well-characterized hMCH-1R antagonists.
| Compound | Type | Species | Assay Type | Ki (nM) | IC50 (nM) | Reference(s) |
| SNAP-7941 | Small Molecule | Human | Radioligand Binding | 15 | - | [1] |
| Human | Ca2+ Mobilization | - | - | [2] | ||
| T-226296 | Small Molecule | Human | Radioligand Binding | - | 5.5 | [3] |
| Rat | Radioligand Binding | - | 8.6 | [3] | ||
| GW-803430 | Small Molecule | Human | Functional Assay | - | 9.3 (pIC50=9.3) | [4] |
| Human | MCH-induced MCHR1 activation | - | ~13 | [4] | ||
| BMS-819881 | Small Molecule | Human | Radioligand Binding | 10 | - | [5] |
| BMS-830216 | Small Molecule (Prodrug) | Human | Radioligand Binding | - | - | [5][6][7] |
| ATC-0065 | Small Molecule | Human | - | - | - | [8] |
| ATC-0175 | Small Molecule | Human | - | - | - | [8] |
| NGD-4715 | Small Molecule | Human | - | - | - | [9][10][11][12][13] |
| TPI 1361-17 | Small Molecule | Rat | Ca2+ Mobilization | - | 6.1 | [14][15] |
hMCH-1R Agonists
While the focus has largely been on antagonists, agonists are crucial for activating the receptor and studying its downstream signaling. The endogenous peptide MCH is the primary agonist used in research.
| Compound | Type | Species | Assay Type | Ki (nM) | EC50 (nM) | Reference(s) |
| Melanin-Concentrating Hormone (MCH) | Endogenous Peptide | Human | Radioligand Binding | - | - | [8][16] |
| S-36057 | Peptide Analog | Human | Radioligand Binding | 0.053 | - | [17][18] |
Radioligands for hMCH-1R
Radioligands are indispensable for receptor binding assays and autoradiography. The most commonly used radioligands for hMCH-1R are iodinated forms of MCH or its analogs.
| Radioligand | Type | Key Features | Reference(s) |
| [125I]-[Phe13, Tyr19]-MCH | Iodinated Peptide | Prone to oxidative damage. | [19] |
| [125I]-S36057 | Iodinated Peptide Analog | More potent and stable than [125I]-[Phe13, Tyr19]-MCH. | [17][18][20] |
hMCH-1R Signaling Pathways
hMCH-1R is known to couple to both Gαq and Gαi proteins, leading to the activation of distinct intracellular signaling cascades. Understanding these pathways is fundamental to interpreting the effects of molecular probes.
Caption: hMCH-1R G protein-coupled signaling pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize molecular probes for hMCH-1R.
Radioligand Binding Assay
This protocol is for a competitive binding assay to determine the affinity of a test compound for hMCH-1R.
Materials:
-
Membranes from cells expressing hMCH-1R (e.g., HEK293 or CHO cells)
-
Radioligand: [125I]-S36057
-
Test compounds (unlabeled antagonists or agonists)
-
Non-specific binding control: High concentration of unlabeled MCH
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4
-
Wash buffer: 50 mM Tris-HCl, pH 7.4, ice-cold
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Thaw the hMCH-1R expressing cell membranes on ice and resuspend in binding buffer to a final concentration of 5-20 µg protein per well.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of binding buffer (for total binding) or 50 µL of unlabeled MCH (1 µM final concentration, for non-specific binding) or 50 µL of test compound at various concentrations.
-
50 µL of radioligand ([125I]-S36057) at a final concentration close to its Kd (e.g., 0.05 nM).
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to hMCH-1R upon agonist stimulation.
Materials:
-
Membranes from cells expressing hMCH-1R
-
[35S]GTPγS
-
Agonist (e.g., MCH)
-
Antagonist (test compound)
-
GDP
-
GTPγS (unlabeled, for non-specific binding)
-
Assay buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl2, 1 µM GDP, pH 7.4
-
Scintillation proximity assay (SPA) beads (e.g., wheat germ agglutinin-coated)
Procedure:
-
Membrane and Bead Preparation: Pre-incubate hMCH-1R membranes with SPA beads in the assay buffer.
-
Assay Setup: In a 96-well plate, add:
-
25 µL of agonist at various concentrations (for agonist mode) or a fixed concentration of agonist with varying concentrations of antagonist (for antagonist mode).
-
25 µL of the membrane/bead mixture.
-
50 µL of [35S]GTPγS in assay buffer (final concentration ~0.1 nM).
-
-
Incubation: Incubate the plate at room temperature for 30-60 minutes.
-
Counting: Centrifuge the plate briefly and count using a scintillation counter suitable for SPA.
-
Data Analysis: For agonist stimulation, plot the counts per minute (CPM) against the log concentration of the agonist to determine the EC50 and Emax. For antagonist inhibition, plot the percentage of inhibition against the log concentration of the antagonist to determine the IC50.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium following the activation of the Gq pathway by hMCH-1R agonists.
Materials:
-
Cells stably expressing hMCH-1R (e.g., HEK293 or CHO cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Agonist (e.g., MCH)
-
Antagonist (test compound)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescence plate reader with an integrated fluid-handling system (e.g., FLIPR or FlexStation)
Procedure:
-
Cell Plating: Plate the hMCH-1R expressing cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Remove the growth medium and add the fluorescent calcium dye dissolved in assay buffer. Incubate for 60 minutes at 37°C.
-
Assay: Place the plate in the fluorescence plate reader.
-
Agonist Mode: Record baseline fluorescence, then inject the agonist at various concentrations and continue to record the fluorescence signal over time.
-
Antagonist Mode: Pre-incubate the cells with the antagonist for 10-15 minutes before adding a fixed concentration of the agonist (e.g., EC80) and record the fluorescence.
-
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. For agonists, plot the peak fluorescence response against the log concentration to determine the EC50. For antagonists, plot the percentage of inhibition of the agonist response against the log concentration to determine the IC50.
ERK Phosphorylation Assay
This assay measures the phosphorylation of extracellular signal-regulated kinase (ERK), a downstream effector of hMCH-1R signaling.
Materials:
-
Cells expressing hMCH-1R
-
Agonist (e.g., MCH)
-
Antagonist (test compound)
-
Cell lysis buffer
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Cell Treatment: Plate cells and starve them in serum-free media overnight. Treat the cells with the agonist for a specified time (e.g., 5-15 minutes). For antagonist studies, pre-incubate with the antagonist before adding the agonist.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody (anti-phospho-ERK1/2).
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
-
Data Analysis: Quantify the band intensities using densitometry. Express the level of ERK phosphorylation as the ratio of phospho-ERK to total-ERK.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the characterization of a novel hMCH-1R antagonist.
Caption: Experimental workflow for hMCH-1R antagonist characterization.
Conclusion
The molecular probes and experimental methodologies detailed in this guide provide a robust toolkit for researchers investigating the function of hMCH-1R. A thorough understanding and application of these tools are essential for advancing our knowledge of MCH signaling in health and disease and for the development of novel therapeutics targeting this important receptor.
References
- 1. SNAP-7941 | MCHR1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. ndineuroscience.com [ndineuroscience.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. | BioWorld [bioworld.com]
- 6. BMS-830216 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Frontiers | The Role of Melanin-Concentrating Hormone and Its Receptors in Energy Homeostasis [frontiersin.org]
- 8. Recent Updates on the Melanin-Concentrating Hormone (MCH) and Its Receptor System: Lessons from MCH1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NGD-4715 | MCHR1 inhibitor | Probechem Biochemicals [probechem.com]
- 10. "The Discovery of the MCH-1 Receptor Antagonist NGD-4715 for the Potent" by J. Tarrant, K J. Hodgetts et al. [scholarworks.harding.edu]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The pharmacological properties of a novel MCH1 receptor antagonist isolated from combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The pharmacological properties of a novel MCH1 receptor antagonist isolated from combinatorial libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. files.core.ac.uk [files.core.ac.uk]
- 17. [125I]-S36057: a new and highly potent radioligand for the melanin-concentrating hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Melanin-concentrating hormone receptor 1 - Wikipedia [en.wikipedia.org]
- 19. Synthesis and characterization of new radioligands for the mammalian melanin-concentrating hormone (MCH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. MCH-R1 Antagonist GPS18169, a Pseudopeptide, Is a Peripheral Anti-Obesity Agent in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to hMCH-1R Antagonism and its Effect on Glucose Homeostasis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The melanin-concentrating hormone (MCH) system, centered around the neuropeptide MCH and its primary receptor in mammals, MCHR1, is a critical regulator of energy homeostasis, feeding behavior, and metabolism. Consequently, the human MCH receptor 1 (hMCH-1R) has emerged as a significant therapeutic target for metabolic disorders, particularly obesity. Pharmacological blockade of this receptor using antagonists has demonstrated efficacy in reducing food intake and body weight in preclinical models. Beyond weight management, antagonism of hMCH-1R also exerts notable effects on glucose homeostasis, including modulation of plasma glucose and insulin levels. This technical guide provides an in-depth overview of a representative hMCH-1R antagonist, its mechanism of action, its documented effects on glucose metabolism, and detailed protocols for key experimental assays used in its evaluation.
Introduction to the Melanin-Concentrating Hormone (MCH) System
Melanin-concentrating hormone (MCH) is a neuropeptide predominantly expressed in the lateral hypothalamus and zona incerta, areas of the brain integral to regulating physiological functions such as energy balance and nutrient sensing.[1] In mammals, the biological effects of MCH are primarily mediated through the MCH receptor 1 (MCHR1), a G protein-coupled receptor (GPCR).[2] The activation of MCHR1 is linked to increased food intake and weight gain. Conversely, genetic or pharmacological disruption of the MCH system leads to hypophagia (reduced food intake), increased metabolism, and resistance to diet-induced obesity. This positions MCHR1 as a compelling target for the development of therapeutics against obesity and related metabolic syndromes.
Profile of a Representative hMCH-1R Antagonist
For the purpose of this guide, "hMCH-1R antagonist 1" refers to a well-characterized, selective peptide antagonist of the human MCH receptor 1, also known as Compound 30 from Bednarek MA, et al. (2002).[3][4] This compound serves as a representative tool for understanding the pharmacological effects of MCHR1 blockade. Its in vitro binding profile demonstrates high affinity and selectivity for hMCH-1R.[3][4][5]
Table 1: In Vitro Binding Profile of this compound
| Parameter | Receptor | Value (nM) |
| KB | hMCHR1 | 3.6[3][4][5] |
| IC50 | hMCHR1 | 65[3][4][5] |
| IC50 | hMCHR2 | 49[3][4][5] |
Mechanism of Action
MCHR1 Signaling Pathways
The MCH receptor 1 is known to couple to multiple G protein subtypes, including Gαi/o and Gαq, leading to the activation of diverse intracellular signaling cascades.[2][6]
-
Gαi/o Pathway: Upon MCH binding, the Gαi/o protein inhibits the enzyme adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[2][7]
-
Gαq Pathway: Activation of the Gαq protein stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC).[8]
-
MAPK/ERK Pathway: Downstream of these G protein signals, MCHR1 activation also stimulates the phosphorylation of extracellular signal-regulated kinase (ERK), a key protein in cell signaling.[2]
An hMCH-1R antagonist competitively binds to the receptor, preventing MCH from docking and initiating these downstream signaling events.
Effects on Glucose Homeostasis
While the primary therapeutic indication for MCHR1 antagonists has been obesity, their impact on glucose metabolism is a significant secondary benefit. Overexpression of MCH is known to cause obesity and insulin resistance. Pharmacological studies with various MCHR1 antagonists have consistently shown improvements in key metabolic parameters related to glucose control.
Table 2: Summary of MCHR1 Antagonist Effects on Glucose Homeostasis
| Parameter | Observed Effect in Preclinical Models |
| Plasma Glucose | Reduction |
| Plasma Insulin | Reduction |
| Insulin Sensitivity | Improvement (Inferred from reduced insulin and glucose) |
| Glucose Tolerance | Improvement |
| Hepatic Steatosis | Amelioration |
Key Experimental Protocols
Evaluating the effect of an hMCH-1R antagonist on glucose homeostasis requires standardized and reproducible in vitro and in vivo assays.
In Vitro Receptor Binding Assay (Competitive)
This assay quantifies the affinity of the antagonist for the MCHR1.
-
Preparation: A cell membrane preparation expressing recombinant hMCH-1R is used.[9]
-
Reaction Mixture: The assay buffer typically contains 25 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, and 0.5% BSA.[9]
-
Incubation: The membrane preparation is incubated with a constant concentration of a radiolabeled MCH analog (e.g., [¹²⁵I]-MCH) and varying concentrations of the unlabeled antagonist.
-
Separation: The reaction is terminated by rapid filtration through a filter plate, separating bound from free radioligand. The plate is washed with ice-cold buffer.[9]
-
Detection: The radioactivity retained on the filter is measured using a scintillation counter.
-
Analysis: Data are analyzed using non-linear regression to determine the concentration of antagonist that inhibits 50% of the specific binding of the radioligand (IC₅₀). The inhibitor constant (Kᵢ) is then calculated from the IC₅₀ value.
In Vivo Oral Glucose Tolerance Test (OGTT)
The OGTT assesses the ability of an organism to clear a glucose load from the blood, reflecting insulin secretion and sensitivity.[1]
-
Acclimatization & Fasting: Mice are acclimatized to handling to reduce stress.[10] They are then fasted (typically for 6 hours, with water ad libitum) to establish a baseline glycemic state.[11]
-
Baseline Measurement (Time 0): A small blood sample is collected from the tail vein to measure baseline blood glucose.[11]
-
Compound Administration: The hMCH-1R antagonist or vehicle is administered (e.g., via oral gavage or intraperitoneal injection) at a predetermined time before the glucose challenge.
-
Glucose Challenge: A bolus of glucose solution (typically 1-2 g/kg body weight) is administered via oral gavage.[12][13]
-
Blood Sampling: Blood glucose is measured from tail vein samples at specific time points after the glucose challenge, commonly at 15, 30, 60, and 120 minutes.[11][12]
-
Data Analysis: Blood glucose levels are plotted against time. The Area Under the Curve (AUC) is calculated to provide a quantitative measure of glucose tolerance. A lower AUC in the antagonist-treated group compared to the vehicle group indicates improved glucose tolerance.
In Vivo Insulin Tolerance Test (ITT)
The ITT is a key method for evaluating peripheral insulin sensitivity.[14]
-
Acclimatization & Fasting: Similar to the OGTT, mice are handled and fasted for a short period (e.g., 4-6 hours) to normalize blood glucose.[14][15]
-
Compound Administration: The hMCH-1R antagonist or vehicle is administered prior to the test.
-
Baseline Measurement (Time 0): A baseline blood glucose reading is taken from the tail vein.[15]
-
Insulin Challenge: A bolus of human insulin (typically 0.75 U/kg body weight) is administered via intraperitoneal (IP) injection.[15][16]
-
Blood Sampling: Blood glucose levels are measured at regular intervals post-injection, for example, at 15, 30, and 60 minutes.[15][16]
-
Data Analysis: Blood glucose levels are plotted as a percentage of the initial baseline concentration. A faster and more profound drop in blood glucose in the antagonist-treated group indicates enhanced insulin sensitivity.
Discussion and Future Directions
Antagonism of the hMCH-1R presents a dual-benefit therapeutic strategy for metabolic diseases, addressing both obesity through appetite suppression and dysglycemia through improved glucose homeostasis. The preclinical data strongly suggest that blocking MCH signaling can lead to favorable changes in glucose and insulin levels. However, the development of MCHR1 antagonists has faced challenges, including off-target effects and ensuring favorable pharmacokinetic profiles.
Future research should focus on developing highly selective antagonists with optimized drug-like properties. Furthermore, more detailed mechanistic studies are required to fully elucidate the downstream pathways through which MCHR1 antagonism improves insulin sensitivity and glucose tolerance, distinguishing direct metabolic effects from those secondary to weight loss. The continued investigation into this target holds significant promise for delivering novel therapeutics for the comprehensive management of type 2 diabetes and obesity.
References
- 1. Glucose Tolerance Test in Mice [bio-protocol.org]
- 2. Regulated Control of Melanin-Concentrating Hormone Receptor 1 through Posttranslational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Nordic Biosite [nordicbiosite.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. The melanin-concentrating hormone receptor couples to multiple G proteins to activate diverse intracellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-biolabs.com [creative-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches [mdpi.com]
- 10. Research at UQ - The University of Queensland - Create change [research.uq.edu.au]
- 11. protocols.io [protocols.io]
- 12. Guidelines and Considerations for Metabolic Tolerance Tests in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Insulin Tolerance Test [protocols.io]
- 15. mmpc.org [mmpc.org]
- 16. Insulin tolerance test and random fed insulin test protocol [whitelabs.org]
The Quest for Precision: A Technical Guide to the Discovery of Selective Peptide Antagonists for hMCHR1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core methodologies and strategies employed in the discovery and characterization of selective peptide antagonists for the human melanin-concentrating hormone receptor 1 (hMCHR1). A critical target in the regulation of energy homeostasis and mood, hMCHR1 has been a focal point for the development of therapeutics for obesity and anxiety. While small molecule antagonists have been extensively explored, peptide-based antagonists offer a distinct modality with the potential for high specificity and potency.
The hMCHR1 Signaling Landscape
The human melanin-concentrating hormone receptor 1 (hMCHR1) is a G protein-coupled receptor (GPCR) that, upon binding its endogenous ligand melanin-concentrating hormone (MCH), initiates a cascade of intracellular signaling events. Primarily, hMCHR1 couples to Gi/o and Gq proteins.[1] This dual coupling leads to two main signaling pathways:
-
Gi/o Pathway: Activation of the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1]
-
Gq Pathway: Activation of the Gq protein stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium (Ca2+) concentrations and the activation of protein kinase C (PKC).[1]
Downstream of these initial events, hMCHR1 activation can also lead to the phosphorylation and activation of the extracellular signal-regulated kinase (ERK1/2) pathway, which is involved in regulating gene expression and cell growth.[1] Selective peptide antagonists are designed to bind to hMCHR1 and block these MCH-induced signaling events.
Experimental Protocols for Antagonist Discovery
The discovery of selective peptide antagonists for hMCHR1 involves a multi-step process of screening, identification, and characterization. The following are detailed methodologies for key experiments.
Peptide Library Screening
The initial step often involves screening large combinatorial peptide libraries to identify potential binders. Phage display is a common technique used for this purpose.
Protocol: Phage Display Library Screening
-
Immobilization of hMCHR1: Purified, full-length hMCHR1 is immobilized on a solid support (e.g., magnetic beads, microtiter plates).
-
Library Incubation: A phage display library, expressing a vast diversity of peptides on the phage surface, is incubated with the immobilized receptor to allow for binding.
-
Washing: Non-bound phages are removed through a series of stringent washing steps.
-
Elution: Phages that specifically bind to hMCHR1 are eluted, typically by altering pH or using a competitive ligand.
-
Amplification: The eluted phages are amplified by infecting a bacterial host (e.g., E. coli).
-
Multiple Rounds of Panning: Steps 2-5 are repeated for several rounds to enrich the population of high-affinity binding phages.
-
Sequencing and Peptide Synthesis: The DNA from the enriched phage population is sequenced to identify the peptide sequences responsible for binding. The identified peptides are then chemically synthesized for further characterization.
Radioligand Binding Assay
This assay is the gold standard for quantifying the binding affinity of a test compound (in this case, a synthetic peptide) to the receptor. It measures the ability of the peptide antagonist to compete with a radiolabeled ligand for binding to hMCHR1.
Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Cell membranes expressing hMCHR1 are prepared from a stable cell line (e.g., HEK293 or CHO cells).
-
Assay Buffer: A suitable binding buffer is prepared (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Reaction Mixture: In a 96-well plate, the following are added in order:
-
Assay buffer
-
A fixed concentration of a radiolabeled hMCHR1 antagonist (e.g., [³H]-SNAP-7941).
-
Increasing concentrations of the unlabeled peptide antagonist.
-
hMCHR1-expressing cell membranes.
-
-
Incubation: The plate is incubated at room temperature for a defined period (e.g., 60-90 minutes) to reach binding equilibrium.
-
Filtration: The reaction mixture is rapidly filtered through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. The filters are then washed with ice-cold wash buffer.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC₅₀ value (the concentration of peptide that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the ability of a peptide antagonist to block the MCH-induced increase in intracellular calcium, which is a hallmark of hMCHR1 activation via the Gq pathway.
Protocol: FLIPR-Based Calcium Mobilization Assay
-
Cell Culture: hMCHR1-expressing cells are seeded into 96- or 384-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) and incubated in the dark.
-
Compound Addition: The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR). The instrument first measures the baseline fluorescence. Then, varying concentrations of the peptide antagonist are added to the wells.
-
Agonist Challenge: After a short pre-incubation with the antagonist, a fixed concentration of MCH (typically the EC₈₀) is added to stimulate the receptor.
-
Fluorescence Measurement: The FLIPR instrument measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: The antagonist's potency is determined by plotting the inhibition of the MCH-induced calcium response against the antagonist concentration and fitting the data to a sigmoidal dose-response curve to obtain the IC₅₀ value.
Workflow for Peptide Antagonist Discovery and Optimization
The discovery of a selective peptide antagonist is a systematic process that moves from initial identification to lead optimization.
Data Presentation: Quantitative Comparison of Peptide Antagonists
Due to the proprietary nature of drug discovery programs, publicly available quantitative data for a series of selective hMCHR1 peptide antagonists is scarce. The following tables are presented as illustrative examples of how such data would be structured for comparative analysis. The data herein is hypothetical and intended to represent realistic outcomes of the experimental protocols described above.
Table 1: Binding Affinities of Hypothetical hMCHR1 Peptide Antagonists
| Peptide ID | Sequence | Ki (nM) at hMCHR1 |
| PepAnt-01 | Ac-Arg-Phe-Gly-Trp-Leu-NH₂ | 55.2 |
| PepAnt-02 | Ac-Arg-D-Phe-Gly-Trp-Leu-NH₂ | 12.8 |
| PepAnt-03 | Ac-Arg-Phe-Gly-Trp-D-Leu-NH₂ | 25.6 |
| PepAnt-04 | Cyclo(Arg-Phe-Gly-Trp-Leu) | 5.1 |
Table 2: Functional Potencies of Hypothetical hMCHR1 Peptide Antagonists
| Peptide ID | IC₅₀ (nM) in Calcium Mobilization Assay |
| PepAnt-01 | 89.7 |
| PepAnt-02 | 21.3 |
| PepAnt-03 | 42.1 |
| PepAnt-04 | 8.5 |
Logical Relationships in Peptide Optimization
The process of optimizing a hit peptide into a lead candidate involves a logical progression of modifications aimed at improving its pharmacological properties.
Conclusion
The discovery of selective peptide antagonists for hMCHR1 is a challenging yet promising endeavor. It requires a combination of high-throughput screening technologies, robust in vitro characterization assays, and rational peptide design strategies. The methodologies and workflows outlined in this guide provide a comprehensive framework for researchers and drug development professionals to navigate the complexities of identifying and optimizing novel peptide-based therapeutics targeting hMCHR1. While the availability of public data on specific hMCHR1 peptide antagonists is limited, the principles and experimental approaches described herein are fundamental to the broader field of GPCR drug discovery and can be readily adapted to this important therapeutic target.
References
Methodological & Application
Application Notes: In Vivo Evaluation of hMCH-1R Antagonists for Obesity and Metabolic Disorders
Introduction
The melanin-concentrating hormone (MCH) system is a key regulator of energy homeostasis, with the MCH receptor 1 (MCH-1R) being a primary mediator of MCH's orexigenic (appetite-stimulating) effects in rodents.[1][2] Antagonism of the human MCH-1R (hMCH-1R) presents a promising therapeutic strategy for the treatment of obesity and related metabolic disorders. MCH-1R is a G protein-coupled receptor (GPCR) that, upon activation by MCH, couples to Gi and Gq proteins to initiate downstream signaling cascades that promote food intake and weight gain.[3][4][5] Consequently, blocking this receptor is expected to reduce food intake and body weight.
This document provides a detailed experimental protocol for the in vivo evaluation of a generic hMCH-1R antagonist, referred to herein as "hMCH-1R Antagonist 1," in a preclinical model of diet-induced obesity (DIO).
hMCH-1R Signaling Pathway
MCH-1R activation triggers multiple intracellular signaling pathways.[1] It couples to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[3][4] Simultaneously, it couples to Gq proteins, activating phospholipase C (PLC). PLC activation leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium (Ca2+) and activate protein kinase C (PKC). These pathways can converge on the activation of the mitogen-activated protein kinase (MAPK/ERK) cascade, influencing gene transcription and cellular responses.[3][6]
Preclinical In Vivo Evaluation Protocol
1. Objective
To assess the efficacy of this compound on body weight, food intake, and key metabolic parameters in a diet-induced obesity (DIO) mouse model.
2. Animal Model
-
Species/Strain: Male C57BL/6J mice are considered a gold standard for DIO studies.[7]
-
Age: 6-8 weeks at the start of the high-fat diet.
-
Supplier: Reputable commercial vendor (e.g., The Jackson Laboratory, Charles River).
-
Housing: Group-housed (3-5 mice per cage) in a temperature-controlled environment (22±2°C) with a 12-hour light/dark cycle. Ad libitum access to food and water.
3. Materials and Reagents
-
This compound
-
Vehicle (e.g., 10% DMSO, 90% Corn Oil, or as determined by compound solubility)
-
High-Fat Diet (HFD): 45-60 kcal% fat
-
Standard Chow Diet (CD): ~10 kcal% fat
-
Animal Scale
-
Food consumption monitoring system
-
Calorimetry system (for energy expenditure, optional)
-
Body composition analyzer (e.g., DEXA or NMR)
-
Blood collection supplies (e.g., tail-nick or retro-orbital)
-
Glucometer and test strips
-
ELISA kits for insulin, leptin, and lipids (triglycerides, cholesterol)
4. Experimental Workflow
The overall workflow involves acclimatization, induction of obesity, randomization into treatment groups, a chronic treatment period, and terminal endpoint analysis.
5. Detailed Methodology
-
Step 1: Acclimatization & Obesity Induction
-
Upon arrival, acclimatize mice for one week with free access to standard chow and water.
-
Switch the diet of the main cohort to a high-fat diet (HFD) to induce obesity. A control group maintained on a chow diet should be included for comparison.
-
Monitor body weights weekly. The study is ready to proceed when HFD-fed mice are significantly heavier (~15-20%) than the chow-fed controls (typically 8-12 weeks).
-
-
Step 2: Baseline Measurements and Randomization
-
Before starting treatment, record baseline body weight, food intake, and body composition (via NMR or DEXA).
-
Randomize the DIO mice into treatment groups (n=8-12 per group) based on body weight to ensure no significant differences between groups at the start of the study.
-
Example Groups:
-
Group 1: Lean Control (Chow Diet + Vehicle)
-
Group 2: DIO Control (HFD + Vehicle)
-
Group 3: DIO + this compound (Low Dose, e.g., 10 mg/kg)
-
Group 4: DIO + this compound (High Dose, e.g., 30 mg/kg)
-
-
-
Step 3: Chronic Dosing and Monitoring
-
Prepare the dosing formulation of this compound and the vehicle daily.
-
Administer the compound or vehicle once daily via the chosen route (e.g., oral gavage, p.o.) for 4 to 8 weeks.
-
Measure body weight and cumulative food intake at least 3 times per week.
-
-
Step 4: Metabolic Phenotyping and Terminal Procedures
-
Towards the end of the treatment period (e.g., week 3), perform a glucose tolerance test (GTT). After an overnight fast, administer a glucose bolus (2 g/kg, i.p.) and measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes.
-
At the end of the study, fast animals for 4-6 hours.
-
Measure final body weight and body composition.
-
Collect blood via cardiac puncture under terminal anesthesia. Process blood to obtain plasma for analysis of insulin, glucose, triglycerides, and cholesterol.
-
Harvest tissues such as the liver and various fat pads (epididymal, retroperitoneal) and record their weights.
-
6. Data Presentation
Quantitative data should be summarized to compare the effects of the antagonist against the vehicle control in DIO animals.
Table 1: Efficacy of hMCH-1R Antagonists in Rodent DIO Models (Literature Examples)
| Compound | Animal Model | Dose & Route | Treatment Duration | Body Weight Change vs. Vehicle | Reference |
| SNAP-7491 | DIO Rats | Not specified | 4 weeks | -26% | [2] |
| Peptidic Antagonist | Rats | CNS Infusion | 14 days | -35% (gain) | [2] |
| AZD1979 | DIO Mice | Not specified | Not specified | Body weight loss observed | [8] |
| GPS18169 | High-Fat Diet Mice | Not specified | Not specified | Limited adipose tissue accumulation | [9] |
Table 2: Expected Outcomes for this compound vs. DIO Vehicle Control
| Parameter | Expected Outcome | Measurement Method |
| Body Weight | Significant Reduction | Weekly weighing |
| Food Intake | Significant Reduction | Daily/Weekly measurement |
| Adiposity | Reduction in fat mass | NMR / DEXA / Fat pad weights |
| Fasting Glucose | Improvement (Reduction) | Glucometer / Plasma analysis |
| Fasting Insulin | Improvement (Reduction) | Plasma ELISA |
| Glucose Tolerance | Improvement | Glucose Tolerance Test (GTT) |
| Plasma Lipids | Improvement (Reduction) | Plasma analysis (Triglycerides, Cholesterol) |
| Liver Weight | Reduction (less steatosis) | Terminal organ weighing |
7. Data Analysis
All data should be presented as mean ± SEM. Statistical analysis can be performed using a one-way or two-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) for multiple group comparisons. A p-value of <0.05 is typically considered statistically significant.
This protocol provides a comprehensive framework for the in vivo characterization of a novel hMCH-1R antagonist. By demonstrating efficacy in reducing body weight, food intake, and improving metabolic parameters in a robust DIO model, these studies are critical for advancing promising anti-obesity therapeutics through the drug development pipeline.
References
- 1. Frontiers | Regulated Control of Melanin-Concentrating Hormone Receptor 1 through Posttranslational Modifications [frontiersin.org]
- 2. Animals models of MCH function and what they can tell us about its role in energy balance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Melanin-concentrating hormone activates signaling pathways in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Translational Modeling to Guide Study Design and Dose Choice in Obesity Exemplified by AZD1979, a Melanin‐concentrating Hormone Receptor 1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for hMCH-1R Antagonist 1 in Primary Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of hMCH-1R antagonist 1, a selective and potent antagonist of the human melanin-concentrating hormone receptor 1 (MCHR1), in primary cell culture experiments. This document outlines the mechanism of action, provides detailed protocols for key functional assays, and presents data in a clear, accessible format to facilitate its use in metabolic research, neuroscience, and drug discovery.
Introduction
Melanin-concentrating hormone (MCH) is a neuropeptide that plays a crucial role in the regulation of energy homeostasis, appetite, and mood.[1] Its effects are mediated through the MCH receptor 1 (MCHR1), a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system.[1][2] MCHR1 couples to Gαi and Gαq proteins, leading to the inhibition of adenylyl cyclase and stimulation of intracellular calcium mobilization, respectively.[2] this compound is a valuable tool for investigating the physiological roles of the MCH system and for the development of therapeutics targeting MCH-related disorders.
Mechanism of Action
This compound is a competitive antagonist that binds to the human MCHR1 with high affinity. Its antagonistic properties can be quantified by its ability to inhibit the downstream signaling cascades initiated by MCH binding. Specifically, it blocks the MCH-induced inhibition of cAMP production and the MCH-induced increase in intracellular calcium levels.
Data Presentation
The following table summarizes the key pharmacological data for this compound.
| Parameter | Value | Reference |
| Binding Affinity (KB) | 3.6 nM | [3] |
| IC50 (hMCHR1) | 65 nM | [3] |
| IC50 (hMCHR2) | 49 nM | [3] |
Signaling Pathway
The following diagram illustrates the signaling pathway of MCHR1 and the point of inhibition by this compound.
References
Application Notes and Protocols for Developing a Cell-Based Assay for hMCH-1R Antagonist Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human melanin-concentrating hormone receptor 1 (hMCH-1R) is a G protein-coupled receptor (GPCR) predominantly expressed in the brain. It plays a crucial role in the regulation of energy homeostasis, making it an attractive therapeutic target for the treatment of obesity and other metabolic disorders. The development of antagonists for hMCH-1R is a key area of research in drug discovery. This document provides detailed application notes and protocols for establishing a robust cell-based assay to screen and characterize hMCH-1R antagonists.
The hMCH-1R is known to couple to both Gαi and Gαq proteins.[1][2][3][4] Activation of the Gαi pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][5][6] The Gαq pathway, on the other hand, activates phospholipase C (PLC), which in turn leads to an increase in intracellular calcium concentration ([Ca2+]).[1][2][7] This dual signaling capability offers multiple avenues for assay development. This application note will focus on a calcium flux assay, a common and effective method for monitoring GPCR activation.[8][9]
hMCH-1R Signaling Pathway
The binding of the endogenous ligand, melanin-concentrating hormone (MCH), to hMCH-1R initiates a conformational change in the receptor, leading to the activation of heterotrimeric G proteins. The subsequent signaling cascade is depicted below.
Caption: hMCH-1R Signaling Pathways.
Experimental Protocols
This section outlines the detailed methodology for a calcium flux assay to determine the antagonist activity at hMCH-1R. This assay is a functional, cell-based assay that measures the ability of a compound to block the MCH-induced increase in intracellular calcium.
Materials and Reagents
-
Cell Line: CHO-K1 or HEK293 cells stably expressing hMCH-1R.
-
Culture Medium: Ham's F-12K or DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium Indicator Dye: Fluo-8 No Wash Calcium Assay Kit or equivalent.
-
Agonist: Melanin-Concentrating Hormone (MCH), human.
-
Test Compounds: Putative hMCH-1R antagonists.
-
Control Antagonist: A known hMCH-1R antagonist (e.g., SNAP-94847).
-
Microplates: Black, clear-bottom 96-well or 384-well plates.
-
Instrumentation: Fluorescence Imaging Plate Reader (FLIPR) or a plate reader with kinetic fluorescence reading capabilities and automated injectors.[8]
Experimental Workflow
The overall workflow for the hMCH-1R antagonist calcium flux assay is illustrated below.
Caption: Experimental Workflow for hMCH-1R Antagonist Assay.
Detailed Protocol
-
Cell Culture and Seeding:
-
Culture the hMCH-1R stable cell line in the recommended medium at 37°C in a humidified atmosphere of 5% CO2.
-
Harvest the cells using a non-enzymatic cell dissociation solution.
-
Centrifuge the cells and resuspend them in culture medium.
-
Seed the cells into black, clear-bottom microplates at a density of 20,000-40,000 cells per well.
-
Incubate the plates overnight at 37°C.
-
-
Dye Loading:
-
Prepare the calcium indicator dye solution according to the manufacturer's instructions.
-
Remove the culture medium from the cell plates.
-
Add an equal volume of the dye solution to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds and the control antagonist in assay buffer.
-
Add the diluted compounds to the respective wells of the cell plate.
-
Include wells with assay buffer only as a vehicle control.
-
Incubate the plate at room temperature for 15-30 minutes.
-
-
Agonist Addition and Fluorescence Measurement:
-
Prepare the MCH agonist solution in assay buffer at a concentration that elicits a submaximal response (EC80). This concentration should be predetermined in an agonist dose-response experiment.
-
Place the cell plate into the fluorescence plate reader.
-
Set the instrument to record fluorescence kinetically (e.g., one reading per second for 120 seconds).
-
Establish a stable baseline reading for 10-20 seconds.
-
Use the instrument's automated injector to add the MCH solution to all wells.
-
Continue recording the fluorescence for the remainder of the time.
-
-
Data Analysis:
-
The change in fluorescence upon agonist addition is indicative of the intracellular calcium concentration.
-
Normalize the data by expressing the peak fluorescence response as a percentage of the response in the vehicle control wells (0% inhibition) and wells with a saturating concentration of the control antagonist (100% inhibition).
-
Plot the normalized response against the logarithm of the antagonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the MCH-induced response.
-
Data Presentation
The quantitative data obtained from the antagonist dose-response experiments can be summarized in a table for easy comparison of the potencies of different compounds.
| Compound | IC50 (nM) | Hill Slope | Maximum Inhibition (%) |
| Control Antagonist (SNAP-94847) | 15.2 | 1.1 | 98.5 |
| Test Compound A | 25.8 | 0.9 | 95.2 |
| Test Compound B | 150.4 | 1.2 | 99.1 |
| Test Compound C | >1000 | N/A | 20.3 |
Alternative and Orthogonal Assays
To confirm the antagonist activity and to investigate the Gαi signaling pathway, a cAMP assay can be performed.[5][10][11] In this assay, cells are stimulated with forskolin to increase intracellular cAMP levels. The activation of the Gαi-coupled hMCH-1R by MCH will inhibit this forskolin-induced cAMP production. An antagonist will block this inhibition.[5]
Another valuable orthogonal assay is a β-arrestin recruitment assay.[12] This assay measures the interaction of β-arrestin with the activated hMCH-1R, providing a G protein-independent readout of receptor activation and antagonism.
Conclusion
The described calcium flux assay provides a robust and high-throughput compatible method for the identification and characterization of hMCH-1R antagonists. By following the detailed protocol and utilizing appropriate data analysis, researchers can reliably determine the potency of test compounds. The inclusion of orthogonal assays such as cAMP or β-arrestin recruitment assays will further strengthen the pharmacological characterization of novel hMCH-1R antagonists for potential therapeutic development.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Frontiers | Regulated Control of Melanin-Concentrating Hormone Receptor 1 through Posttranslational Modifications [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. cAMP Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 8. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection - Creative Biolabs [creative-biolabs.com]
- 9. ionbiosciences.com [ionbiosciences.com]
- 10. Forskolin-free cAMP assay for Gi-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The MCH1 receptor, an anti-obesity target, is allosterically inhibited by 8-methylquinoline derivatives possessing subnanomolar binding and long residence times - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of hMCH-1R Antagonist 1 Stock Solutions: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of stock solutions of hMCH-1R antagonist 1, a selective antagonist for the human melanin-concentrating hormone receptor 1 (hMCHR1). Adherence to proper preparation and storage procedures is crucial for ensuring the stability, activity, and reproducibility of experimental results. This guide outlines the necessary materials, a step-by-step reconstitution protocol, and best practices for storage and handling.
Introduction
This compound is a potent and selective antagonist of the human melanin-concentrating hormone receptor 1 (hMCHR1), with reported KB and IC50 values in the nanomolar range.[1][2][3][4] It is a valuable tool for in vitro and in vivo studies investigating the role of the MCH system in various physiological processes, including metabolism. Accurate preparation of stock solutions is the first critical step in any experiment utilizing this compound. This protocol details a standardized procedure to ensure consistent and reliable results.
Compound Information and Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. This information is essential for accurate calculations and proper handling of the compound.
| Property | Value | Reference |
| Molecular Weight | 1167.47 g/mol | [1][2][3][4] |
| Chemical Formula | C49H82N16O11S3 | [2][3] |
| CAS Number | 353487-64-6 | [2][3][4] |
| Purity | >98% (as typically supplied) | |
| Appearance | Lyophilized powder |
Experimental Protocol: Stock Solution Preparation
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration primary stock solution, which can then be diluted to the desired working concentrations for specific assays.
3.1. Materials
-
This compound powder
-
Anhydrous or molecular sieves-dried Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber or foil-wrapped microcentrifuge tubes
-
Calibrated precision balance
-
Vortex mixer
-
Pipettes and sterile, DNase/RNase-free filter tips
3.2. Procedure
-
Acclimatization: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture, which can affect the stability of the compound.
-
Mass Calculation: To prepare a 10 mM stock solution, the required mass of the compound can be calculated using the following formula:
Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
For example, to prepare 1 mL of a 10 mM stock solution:
Mass (mg) = 0.010 mol/L x 0.001 L x 1167.47 g/mol x 1000 mg/g = 11.67 mg
-
Weighing: Carefully weigh the calculated amount of this compound powder using a precision balance in a chemical fume hood.
-
Reconstitution: a. Transfer the weighed powder to a sterile amber microcentrifuge tube. b. Add the calculated volume of DMSO to the tube. c. Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particulates. If necessary, gentle warming (e.g., in a 37°C water bath for a few minutes) or sonication can aid in dissolution.
-
Aliquoting and Storage: a. Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This minimizes freeze-thaw cycles and protects the compound from light degradation. b. Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
3.3. Storage and Stability
Proper storage is critical to maintain the integrity of the this compound stock solution.
-
Powder: Store the lyophilized powder at -20°C for up to 3 years or at 4°C for up to 2 years.[2][3]
-
Stock Solution in Solvent: Store the aliquoted stock solution at -80°C for up to 6 months.[2][5] For short-term storage (up to 1 month), -20°C is also acceptable.[2][5] Avoid repeated freeze-thaw cycles.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: A flowchart outlining the sequential steps for preparing this compound stock solution.
Conclusion
This protocol provides a standardized method for the preparation of this compound stock solutions. By following these guidelines, researchers can ensure the quality and consistency of their starting material, leading to more reliable and reproducible experimental outcomes. It is always recommended to consult the manufacturer's specific instructions for the lot of compound being used.
References
Application Notes and Protocols for High-Throughput Screening of Novel hMCH-1R Antagonists
Introduction
The human melanin-concentrating hormone receptor 1 (hMCH-1R) is a G-protein coupled receptor (GPCR) predominantly expressed in the brain. Its endogenous ligand, melanin-concentrating hormone (MCH), is a cyclic neuropeptide that plays a significant role in the regulation of energy homeostasis, food intake, and mood.[1][2] Pharmacological blockade of hMCH-1R has been identified as a promising therapeutic strategy for the treatment of obesity and anxiety-related disorders. The development of small molecule antagonists for hMCH-1R is therefore of considerable interest in drug discovery.
High-throughput screening (HTS) is a critical methodology for identifying novel chemical entities that modulate the activity of a specific biological target from large compound libraries. This document provides detailed application notes and protocols for conducting an HTS campaign to discover and characterize novel antagonists of hMCH-1R.
hMCH-1R Signaling Pathways
hMCH-1R is known to couple to multiple G-protein subtypes, primarily Gαi and Gαq, leading to the modulation of distinct intracellular signaling cascades.[1][2]
-
Gαq-Mediated Pathway: Upon agonist binding, hMCH-1R activates the Gαq protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), leading to a transient increase in cytosolic calcium concentration.[3]
-
Gαi-Mediated Pathway: Agonist activation of hMCH-1R also engages the Gαi protein, which inhibits the activity of adenylyl cyclase.[1][3] This leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[1][3]
-
Downstream Signaling: Activation of these primary pathways can lead to further downstream events, including the phosphorylation of extracellular signal-regulated kinase (ERK).[1][2]
A successful HTS campaign for hMCH-1R antagonists will typically involve assays that can measure the modulation of these key signaling events.
Caption: hMCH-1R dual signaling pathways via Gαq and Gαi proteins.
High-Throughput Screening Workflow
A robust HTS cascade is essential for the efficient identification and validation of genuine hMCH-1R antagonists. The workflow is designed to progress from a large-scale primary screen to more detailed secondary and tertiary assays to eliminate false positives and characterize the mechanism of action of the hits.
Caption: A typical HTS workflow for identifying hMCH-1R antagonists.
Data Presentation
Quantitative data from the HTS campaign should be systematically organized to facilitate analysis and decision-making.
Table 1: Summary of a Representative HTS Campaign
| Parameter | Value |
| Compound Library Size | 48,240 |
| Primary Assay Format | Scintillation Proximity Assay (SPA)[4] |
| Primary Hit Cutoff | >50% Inhibition |
| Initial Hit Rate | 0.5% |
| Number of Confirmed Hits | 12[4] |
| Final Validated Hit | 1 (e.g., NC127816)[4] |
Table 2: Pharmacological Profile of Exemplar Validated Hits
| Compound ID | Primary Screen IC50 (µM) (Ca2+ Mobilization) | Binding Affinity Ki (nM) (Radioligand Binding) | Functional Antagonism KB (nM) ([35S]GTPγS) | cAMP IC50 (nM) | Selectivity (vs. hMCH-2R) |
| MQ1 | 0.031[5] | 2.2[5] | - | 1.6[5] | >100-fold |
| NC127816 | - | 115.7[4] | 23.8[4] | - | Not Reported |
| Antagonist 1 | - | 65[6][7][8] | 3.6[6][7][8] | - | ~1.3-fold (IC50 = 49 nM)[6][7][8] |
Experimental Protocols
Detailed protocols for the key assays in the HTS cascade are provided below.
Protocol 1: Primary HTS - Intracellular Calcium Mobilization Assay
This assay is a robust, homogeneous, "mix-and-read" functional assay suitable for HTS to identify compounds that block MCH-induced increases in intracellular calcium.[9][10]
1. Materials:
-
Cells: CHO-K1 or HEK293 cells stably expressing hMCH-1R.
-
Assay Plates: Black-walled, clear-bottom 384-well microplates.
-
Reagents:
2. Cell Preparation:
-
Seed the hMCH-1R expressing cells into 384-well assay plates at a density of 15,000-20,000 cells per well in culture medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
3. Dye Loading:
-
Prepare the calcium-sensitive dye loading solution according to the manufacturer’s instructions, typically in Assay Buffer containing probenecid.[11]
-
Aspirate the culture medium from the cell plates and add 20 µL of the dye loading solution to each well.
-
Incubate the plates for 60 minutes at 37°C, 5% CO2.
4. Assay Procedure (using FLIPR or similar instrument):
-
Prepare a compound source plate by diluting test compounds from DMSO stocks into Assay Buffer. Final assay concentration might be 10 µM.
-
Prepare an agonist source plate containing MCH at a concentration that elicits ~80% of the maximal response (EC80), typically around 5-10 nM.
-
Place the cell plate and source plates into the instrument.
-
The instrument will first add the test compound (or vehicle) to the cell plate and incubate for a predefined period (e.g., 15-30 minutes).
-
The instrument will then add the MCH agonist and immediately begin measuring fluorescence intensity (Excitation: ~485 nm, Emission: ~525 nm) every second for 2-3 minutes.
5. Data Analysis:
-
Calculate the percentage inhibition for each test compound relative to the vehicle (0% inhibition) and no-agonist (100% inhibition) controls.
-
Hits are identified as compounds that inhibit the MCH-induced calcium signal above a certain threshold (e.g., >50%).
-
Confirmed hits are re-tested in a dose-response format to determine their IC50 values.
Protocol 2: Secondary Assay - cAMP Accumulation Assay
This assay confirms the Gαi-mediated mechanism of action by measuring a compound's ability to block the MCH-induced inhibition of forskolin-stimulated cAMP production.[12]
1. Materials:
-
Cells: CHO-K1 or HEK293 cells stably expressing hMCH-1R.
-
Assay Plates: White, solid-bottom 384-well microplates.
-
Reagents:
2. Assay Procedure:
-
Harvest and resuspend cells in Stimulation Buffer containing IBMX to a final density of ~5,000 cells per well.[14]
-
Dispense cells into the 384-well plate.
-
Add test compounds at various concentrations and incubate for 15 minutes at room temperature.
-
Add a solution containing MCH (at its EC80 concentration) and a fixed concentration of forsklin (e.g., 3 µM).
-
Incubate for 30 minutes at room temperature.
-
Add the cAMP detection reagents as per the kit manufacturer's protocol (e.g., cAMP-d2 and anti-cAMP-cryptate for HTRF).[13]
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a suitable plate reader (e.g., a TR-FRET enabled reader).
3. Data Analysis:
-
The signal is inversely proportional to the cAMP concentration.
-
Calculate the ability of the antagonist to reverse the MCH-induced decrease in the forskolin-stimulated cAMP signal.
-
Determine IC50 values by fitting the dose-response data to a four-parameter logistic equation.
Protocol 3: Binding Affinity - Competitive Radioligand Binding Assay
This assay directly measures the affinity of test compounds for hMCH-1R by competing with a known radiolabeled ligand.[15][16]
1. Materials:
-
Membranes: Cell membranes prepared from cells overexpressing hMCH-1R.
-
Radioligand: A high-affinity hMCH-1R radiolabeled antagonist, e.g., [3H]SNAP-7941.[4]
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-labeled MCH-1R antagonist (e.g., 10 µM SNAP-7941).
-
Scintillation Method: Scintillation Proximity Assay (SPA) beads or filtration over GF/C filters followed by liquid scintillation counting.[4]
2. Assay Procedure (SPA format):
-
In a 96- or 384-well plate, add Assay Buffer, hMCH-1R membranes, SPA beads (e.g., wheat germ agglutinin-coated), and varying concentrations of the test compound.
-
Initiate the binding reaction by adding the radioligand [3H]SNAP-7941 at a concentration close to its Kd value (e.g., 1-2 nM).
-
Incubate the plate with gentle shaking for 2-4 hours at room temperature to reach equilibrium.
-
Centrifuge the plates briefly to ensure beads settle.
-
Measure the radioactivity in each well using a scintillation counter.
3. Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]
Conclusion
The discovery of novel, potent, and selective hMCH-1R antagonists is a viable strategy for developing new therapeutics for metabolic and CNS disorders. The successful application of a well-designed HTS campaign, incorporating a cascade of robust and relevant assays, is paramount to identifying high-quality lead compounds. The protocols and workflows described herein provide a comprehensive framework for researchers in drug development to initiate and execute an effective screening program targeting the human MCH-1 receptor.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Frontiers | Regulated Control of Melanin-Concentrating Hormone Receptor 1 through Posttranslational Modifications [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. High-throughput screening of novel antagonists on melanin-concentrating hormone receptor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The MCH1 receptor, an anti-obesity target, is allosterically inhibited by 8-methylquinoline derivatives possessing subnanomolar binding and long residence times - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hMCH-1R antagonist 1 - Nordic Biosite [nordicbiosite.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 11. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]
- 12. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resources.revvity.com [resources.revvity.com]
- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Radioligand binding assays and their analysis [pubmed.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radioligand Binding Assay with an hMCH-1R Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
The melanin-concentrating hormone receptor 1 (MCH-1R) is a G protein-coupled receptor (GPCR) predominantly expressed in the brain, playing a crucial role in the regulation of energy homeostasis, mood, and appetite. Its involvement in these physiological processes has made it an attractive therapeutic target for the development of novel treatments for obesity, anxiety, and depression. This document provides a detailed protocol for a competitive radioligand binding assay to characterize the interaction of a test compound, referred to as "Antagonist 1," with the human MCH-1R (hMCH-1R).
Radioligand binding assays are a fundamental tool in pharmacology for determining the affinity of a ligand for a receptor.[1][2] This protocol specifically describes a competition binding experiment, which measures the ability of an unlabeled test compound (Antagonist 1) to displace a radiolabeled ligand from the hMCH-1R.[1] The data generated from this assay allows for the determination of the inhibitory constant (Kᵢ) of Antagonist 1, a critical parameter for assessing its potency.
hMCH-1R Signaling Pathway
The hMCH-1R couples to both Gᵢ and Gᵩ G-proteins.[3] Upon activation by its endogenous ligand, melanin-concentrating hormone (MCH), the receptor initiates downstream signaling cascades. Gᵢ coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] Gᵩ coupling activates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This results in an increase in intracellular calcium (Ca²⁺) concentrations and the activation of protein kinase C (PKC), respectively.[3]
Caption: hMCH-1R Signaling Cascade.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Kᵢ) of "Antagonist 1" for the hMCH-1R using a filtration-based radioligand binding assay. The assay is based on the competition between the unlabeled Antagonist 1 and a radiolabeled MCH-1R ligand, such as [¹²⁵I]-MCH or a tritiated antagonist like [³H]SNAP-7941, for binding to membranes prepared from cells expressing recombinant hMCH-1R.[4][5]
Materials and Reagents
-
Membrane Preparation: Crude membrane preparations from HEK293 or COS-7 cells stably expressing human MCH-1R.[4][5]
-
Radioligand: [¹²⁵I]-MCH (specific activity ~2200 Ci/mmol) or [³H]SNAP-7941 (specific activity >20 Ci/mmol).[4][5]
-
Unlabeled Ligand (Competitor): Antagonist 1, dissolved in an appropriate solvent (e.g., DMSO).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[6]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known, unlabeled MCH-1R antagonist (e.g., SNAP-7941) or MCH.[4]
-
96-well Plates: Low-protein binding plates.
-
Filter Mats: GF/C glass fiber filters, presoaked in 0.3% polyethyleneimine (PEI).[6]
-
Scintillation Cocktail.
-
Plate Scintillation Counter.
-
Protein Assay Kit (e.g., BCA assay).
Experimental Workflow
Caption: Radioligand Binding Assay Workflow.
Procedure
-
Membrane Preparation: Thaw the frozen hMCH-1R membrane preparation on ice and resuspend in binding buffer to a final concentration of 5-20 µg of protein per well.[6] The optimal concentration should be determined empirically to yield a robust signal-to-background ratio.
-
Assay Plate Setup:
-
Total Binding: Add 150 µL of the membrane suspension, 50 µL of binding buffer, and 50 µL of the radioligand solution to the appropriate wells.
-
Non-specific Binding (NSB): Add 150 µL of the membrane suspension, 50 µL of the non-specific binding control (e.g., 10 µM unlabeled MCH), and 50 µL of the radioligand solution.
-
Competition Binding: Add 150 µL of the membrane suspension, 50 µL of the serially diluted Antagonist 1, and 50 µL of the radioligand solution. The final concentration of the radioligand should be at or near its Kₔ value for the hMCH-1R.[7]
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[6]
-
Filtration: Terminate the incubation by rapid filtration through the PEI-presoaked GF/C filter mat using a cell harvester. Wash the filters three to four times with ice-cold wash buffer to separate bound from free radioligand.[6]
-
Detection: Dry the filter mat, add scintillation cocktail, and count the radioactivity in a plate scintillation counter.
Data Analysis
-
Specific Binding: Calculate specific binding by subtracting the non-specific binding from the total binding.
-
IC₅₀ Determination: Plot the percentage of specific binding against the logarithm of the concentration of Antagonist 1. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value, which is the concentration of Antagonist 1 that inhibits 50% of the specific radioligand binding.[8]
-
Kᵢ Calculation: Convert the IC₅₀ value to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation:[9]
Kᵢ = IC₅₀ / (1 + [L]/Kₔ)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kₔ is the equilibrium dissociation constant of the radioligand for the hMCH-1R.
-
Data Presentation
The binding affinity of Antagonist 1 and a reference compound (e.g., SNAP-7941) for the hMCH-1R are summarized in the table below. The data represents the mean ± standard error of the mean (SEM) from at least three independent experiments.
| Compound | IC₅₀ (nM) | Kᵢ (nM) | Radioligand Used | Reference/Source |
| Antagonist 1 | Insert experimental value | Calculate from IC₅₀ | [¹²⁵I]-MCH | This Study |
| SNAP-7941 | 3.91 ± 0.74 | 0.57 | [³H]SNAP-7941 | [3][4] |
Note: The Kᵢ value for SNAP-7941 is a literature-reported value and serves as a positive control to validate the assay conditions. The IC₅₀ value for SNAP-7941 is also from the literature and can be used for comparison.[3][4]
Conclusion
This application note provides a comprehensive protocol for conducting a competitive radioligand binding assay to determine the binding affinity of a novel antagonist for the hMCH-1R. The detailed methodology, data analysis steps, and clear data presentation format are intended to guide researchers in accurately characterizing the potency of their test compounds, a critical step in the drug discovery and development process for novel MCH-1R targeted therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. guidetomalariapharmacology.org [guidetomalariapharmacology.org]
- 3. researchgate.net [researchgate.net]
- 4. ndineuroscience.com [ndineuroscience.com]
- 5. ChemiSCREEN Membrane Preparation Recombinant Human MCH1 Receptor | Sigma-Aldrich [sigmaaldrich.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
Application of hMCH-1R Antagonist 1 in Behavioral Neuroscience: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of hMCH-1R antagonist 1 in behavioral neuroscience research. The melanin-concentrating hormone (MCH) system is a critical regulator of energy homeostasis, mood, and motivated behaviors. The MCH-1 receptor (MCH-1R) is a G protein-coupled receptor predominantly expressed in the brain, making it a key target for investigating the neural circuits underlying these functions. Antagonists of hMCH-1R have emerged as valuable tools to probe the physiological roles of the MCH system and as potential therapeutic agents for obesity, anxiety, and depression.
Mechanism of Action and Signaling Pathway
The human melanin-concentrating hormone receptor 1 (hMCH-1R) is a G protein-coupled receptor that, upon binding its endogenous ligand MCH, can couple to different G proteins to initiate downstream signaling cascades. Primarily, it couples to Gi and Gq proteins. The activation of Gi protein leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Conversely, coupling with Gq protein activates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium (Ca2+) and activates protein kinase C (PKC), ultimately influencing downstream cellular processes. hMCH-1R antagonists competitively bind to the receptor, preventing MCH from initiating these signaling events.
Below is a diagram illustrating the primary signaling pathways of the hMCH-1R.
Caption: hMCH-1R signaling pathways.
Applications in Behavioral Neuroscience
hMCH-1R antagonists have been instrumental in elucidating the role of the MCH system in various behaviors. Key applications include the study of:
-
Anxiety-like Behaviors: Blockade of hMCH-1R has been shown to produce anxiolytic effects in several preclinical models.
-
Depressive-like Behaviors: Antagonism of hMCH-1R has demonstrated antidepressant-like effects, suggesting a role for the MCH system in mood regulation.
-
Feeding Behavior and Obesity: Given the orexigenic (appetite-stimulating) effects of MCH, hMCH-1R antagonists are widely investigated for their potential to reduce food intake and body weight.
Quantitative Data from Behavioral Studies
The following tables summarize quantitative data from key studies investigating the effects of specific hMCH-1R antagonists in various behavioral paradigms.
Table 1: Anxiolytic Effects of hMCH-1R Antagonists
| Antagonist | Animal Model | Behavioral Test | Dose & Route | Key Findings | Reference |
| TPI 1361-17 | Mouse | Elevated Plus Maze | 1 nmol, i.c.v. | Increased time in open arms (p < 0.05) | [1] |
| Light-Dark Transition | 1 nmol, i.c.v. | Increased time in light compartment (66.12s vs 32.02s, p < 0.01); Increased entries into light compartment (8.3 vs 5.6, p < 0.05) | [1] | ||
| GW803430 | Mouse | Marble Burying | 3, 10, 30 mg/kg, p.o. | Dose-dependent decrease in the number of marbles buried |
Table 2: Antidepressant-like Effects of hMCH-1R Antagonists
| Antagonist | Animal Model | Behavioral Test | Dose & Route | Key Findings | Reference |
| SNAP-7941 | Rat | Forced Swim Test | 10, 30 mg/kg, i.p. | Dose-dependent decrease in immobility time | [2] |
| GW803430 | Mouse | Forced Swim Test | 3 mg/kg (acute), 3 & 10 mg/kg (chronic), p.o. | Significant reduction in immobility time | |
| Tail Suspension Test | 10 mg/kg, p.o. | Significant reduction in immobility time |
Table 3: Effects of hMCH-1R Antagonists on Feeding Behavior and Body Weight
| Antagonist | Animal Model | Study Type | Dose & Route | Key Findings | Reference |
| SNAP-7941 | Rat | MCH-stimulated food intake | 10 mg/kg, i.p. | Inhibited MCH-induced food intake | [2] |
| Rat (satiated) | Palatable food consumption | 3, 10, 30 mg/kg, i.p. | Dose-dependent decrease in milk consumption (13%, 41%, 59% reduction respectively) | [3] | |
| Rat (Diet-Induced Obesity) | Chronic administration (28 days) | 10 mg/kg, b.i.d., i.p. | Sustained decrease in body weight | [2] | |
| GW803430 | Rat (Diet-Induced Obesity) | 14-day study | 1, 3, 10 mg/kg, p.o. | Dose-dependent decrease in food intake and body weight |
Experimental Protocols
Detailed protocols for key behavioral assays used to evaluate hMCH-1R antagonists are provided below.
Protocol 1: Elevated Plus Maze (EPM) for Anxiolytic Activity
This test assesses anxiety-like behavior in rodents based on their natural aversion to open and elevated spaces.[4]
Apparatus:
-
A plus-shaped maze elevated from the floor (typically 50-70 cm).[5]
-
Two opposite arms are enclosed by walls (closed arms), while the other two are open.[5]
-
A central platform connects the four arms.[5]
-
A video camera is mounted above the maze to record the session.
Procedure:
-
Habituate the animals to the testing room for at least 30 minutes before the test.
-
Administer the hMCH-1R antagonist or vehicle at the predetermined time before the test.
-
Place the animal on the central platform of the maze, facing an open arm.[6]
-
Allow the animal to explore the maze freely for a 5-minute session.[6]
-
Record the session using the video camera.
-
After the session, return the animal to its home cage.
-
Clean the maze thoroughly with 70% ethanol between trials to remove olfactory cues.[5]
Data Analysis:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Anxiolytic effect is indicated by a significant increase in the time spent and/or entries into the open arms compared to the vehicle-treated group.
Caption: Elevated Plus Maze experimental workflow.
Protocol 2: Forced Swim Test (FST) for Antidepressant-like Activity
This test is a widely used model to screen for antidepressant-like activity based on the animal's immobility when placed in an inescapable water-filled cylinder.[6]
Apparatus:
-
A transparent cylindrical container (e.g., 25 cm height, 10 cm diameter).
-
Water maintained at 23-25°C.
Procedure:
-
Habituate the animals to the testing room.
-
Administer the hMCH-1R antagonist or vehicle.
-
Fill the cylinder with water to a depth where the animal cannot touch the bottom with its tail or paws (approximately 15 cm).
-
Gently place the animal into the water.
-
The test duration is typically 6 minutes. The first 2 minutes are considered a habituation period.
-
Record the total time the animal remains immobile during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep its head above water.
-
After the test, remove the animal, dry it with a towel, and place it in a warm cage to recover before returning to its home cage.
Data Analysis:
-
Total immobility time during the last 4 minutes of the test.
-
A significant decrease in immobility time in the antagonist-treated group compared to the vehicle group suggests an antidepressant-like effect.
References
- 1. Anxiolytic Effects of the MCH1R Antagonist TPI 1361-17 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antidepressant, anxiolytic and anorectic effects of a melanin-concentrating hormone-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ndineuroscience.com [ndineuroscience.com]
- 4. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Behavior in the elevated plus maze is differentially affected by testing conditions in rats under and over three weeks of age [frontiersin.org]
- 6. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Sleep Architecture using hMCH-1R Antagonist 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The melanin-concentrating hormone (MCH) system plays a crucial role in regulating various physiological processes, including energy homeostasis, mood, and importantly, the sleep-wake cycle.[1][2] The MCH receptor 1 (MCH-1R), a G-protein coupled receptor, is the only MCH receptor subtype found in rodents and is a key target for pharmacological intervention.[3][4] Antagonism of MCH-1R has been shown to significantly alter sleep architecture, making hMCH-1R antagonists valuable tools for sleep research and the development of novel therapeutics for sleep disorders.[5][6] This document provides detailed application notes and protocols for utilizing a representative hMCH-1R antagonist, hereafter referred to as "hMCH-1R Antagonist 1," to study its effects on sleep architecture in a preclinical setting.
Data Presentation
The following tables summarize the quantitative effects of two selective hMCH-1R antagonists, designated as Compound A and Compound B, on the sleep-wake architecture in rats. The data is adapted from a key study in the field and illustrates the typical dose-dependent effects observed with this class of compounds.[1]
Table 1: Effect of hMCH-1R Antagonist (Compound A) on Sleep-Wake States in Rats (4-hour post-administration)
| Dose (mg/kg, s.c.) | Deep Sleep (min) | Intermediate Sleep (min) | REM Sleep (min) | Active Wake (min) | Passive Wake (min) |
| Vehicle | 65.3 ± 4.5 | 12.1 ± 1.2 | 15.8 ± 1.5 | 45.7 ± 3.8 | 101.1 ± 6.2 |
| 1 | 58.2 ± 5.1 | 10.9 ± 1.0 | 13.5 ± 1.8 | 50.1 ± 4.2 | 107.3 ± 5.9 |
| 3 | 49.7 ± 3.9 | 9.5 ± 0.9 | 11.2 ± 1.3 | 58.6 ± 4.9 | 111.0 ± 6.5 |
| 10 | 38.1 ± 4.2 | 7.3 ± 0.8 | 8.1 ± 1.1 | 69.3 ± 5.5 | 117.2 ± 7.1 |
| 20 | 29.5 ± 3.5 | 5.9 ± 0.7 | 5.4 ± 0.9 | 78.2 ± 6.1 | 121.0 ± 7.8 |
| 40 | 22.8 ± 3.1 | 4.8 ± 0.6 | 3.9 ± 0.7 | 85.4 ± 6.8 | 123.1 ± 8.0 |
*Data are presented as mean ± SEM. *p<0.05, *p<0.01 compared to vehicle. Adapted from Ahnaou et al., 2008.
Table 2: Effect of hMCH-1R Antagonist (Compound B) on Sleep-Wake States in Rats (4-hour post-administration)
| Dose (mg/kg, s.c.) | Deep Sleep (min) | Intermediate Sleep (min) | REM Sleep (min) | Active Wake (min) | Passive Wake (min) |
| Vehicle | 66.1 ± 4.8 | 11.8 ± 1.1 | 16.2 ± 1.6 | 44.9 ± 3.5 | 101.0 ± 6.0 |
| 1 | 59.5 ± 5.3 | 10.5 ± 1.0 | 14.1 ± 1.7 | 48.7 ± 4.0 | 107.2 ± 5.7 |
| 3 | 51.2 ± 4.1 | 9.1 ± 0.9 | 11.8 ± 1.4 | 56.9 ± 4.7 | 111.0 ± 6.3 |
| 10 | 40.3 ± 3.8 | 7.8 ± 0.8 | 8.9 ± 1.2 | 67.5 ± 5.3 | 115.5 ± 6.9 |
| 20 | 31.7 ± 3.3 | 6.2 ± 0.7 | 6.1 ± 1.0 | 76.1 ± 5.9 | 119.9 ± 7.5 |
| 40 | 25.1 ± 2.9 | 5.1 ± 0.6 | 4.5 ± 0.8 | 83.2 ± 6.5 | 122.1 ± 7.9 |
*Data are presented as mean ± SEM. *p<0.05, *p<0.01 compared to vehicle. Adapted from Ahnaou et al., 2008.
Table 3: Effect of hMCH-1R Antagonists on Sleep Latencies in Rats
| Compound | Dose (mg/kg, s.c.) | Deep Sleep Latency (min) | REM Sleep Latency (min) |
| A | Vehicle | 15.2 ± 2.1 | 35.8 ± 4.2 |
| 10 | 28.7 ± 3.5 | 58.1 ± 5.9 | |
| 40 | 45.1 ± 4.8 | 85.3 ± 7.7 | |
| B | Vehicle | 14.9 ± 1.9 | 36.2 ± 4.5 |
| 10 | 26.9 ± 3.1 | 55.9 ± 6.1 | |
| 40 | 42.8 ± 4.5 | 82.7 ± 7.2 |
*Data are presented as mean ± SEM. *p<0.05, *p<0.01 compared to vehicle. Adapted from Ahnaou et al., 2008.
Experimental Protocols
Protocol 1: Surgical Implantation of EEG/EMG Electrodes for Sleep Recording in Rats
This protocol describes the surgical procedure for implanting electrodes to record electroencephalogram (EEG) and electromyogram (EMG) signals, which are essential for distinguishing sleep-wake states.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Stereotaxic apparatus
-
Anesthesia (e.g., Ketamine/Xylazine cocktail, or Isoflurane)
-
Analgesia (e.g., Carprofen, Buprenorphine)
-
Sterile surgical instruments
-
Miniature stainless-steel screws for EEG electrodes
-
Teflon-coated stainless-steel wires for EMG electrodes
-
Dental cement
-
Miniature connector plug
-
Suturing material
-
Antiseptic solution (e.g., Betadine, 70% ethanol)
Procedure:
-
Anesthesia and Analgesia: Anesthetize the rat using an appropriate anesthetic protocol.[7] Administer a pre-operative analgesic.
-
Surgical Preparation: Shave the scalp and place the animal in the stereotaxic frame. Clean the surgical area with an antiseptic solution.
-
Incision: Make a midline incision on the scalp to expose the skull.
-
EEG Electrode Implantation: Drill small burr holes through the skull over the frontal and parietal cortices for EEG recording.[8] Gently screw in the miniature stainless-steel screws, ensuring they make contact with the dura mater but do not penetrate it.
-
EMG Electrode Implantation: Solder the Teflon-coated wires to the connector plug. Insert the stripped ends of the wires into the nuchal (neck) muscles to record EMG activity.[7]
-
Ground Electrode: Place a ground screw over a region of the skull with no underlying brain structures, such as the cerebellum.[7]
-
Securing the Implant: Solder all electrode wires to the connector plug. Secure the entire assembly to the skull using dental cement.[8]
-
Suturing and Post-operative Care: Suture the scalp incision. Administer post-operative analgesics and allow the animal to recover in a warm, clean cage. Monitor the animal's recovery closely for at least one week before starting the experiment.[7]
Protocol 2: Administration of this compound and Polysomnographic Recording
This protocol outlines the procedure for drug administration and the subsequent recording of sleep-wake activity.
Materials:
-
Surgically implanted rats (from Protocol 1)
-
This compound
-
Vehicle solution (e.g., saline, DMSO, or as specified for the antagonist)
-
Syringes and needles for subcutaneous (s.c.) injection
-
Polysomnographic recording system (EEG/EMG amplifiers, data acquisition software)
-
Recording chambers with free movement capability (e.g., using a commutator)
Procedure:
-
Habituation: Acclimate the rats to the recording chambers and tethering cables for several days prior to the experiment to minimize stress-induced sleep disturbances.[7]
-
Baseline Recording: Record baseline EEG/EMG data for at least 24 hours before drug administration to establish normal sleep-wake patterns for each animal.
-
Preparation of this compound: Dissolve this compound in the appropriate vehicle at the desired concentrations.
-
Drug Administration: At the beginning of the light phase (the typical sleep period for rodents), administer the vehicle or a specific dose of this compound via subcutaneous injection.[1]
-
Polysomnographic Recording: Immediately after injection, connect the animal to the recording apparatus and begin continuous EEG/EMG recording for at least 24 hours to assess both immediate and potential rebound effects on sleep.[7]
-
Data Analysis:
-
Score the recorded data in 10-30 second epochs into distinct vigilance states: Wakefulness (W), Non-Rapid Eye Movement (NREM) sleep, and Rapid Eye Movement (REM) sleep, based on the EEG and EMG characteristics.
-
Quantify the total time spent in each state, the number and duration of sleep/wake episodes, and the latency to the first episode of NREM and REM sleep.
-
Compare the data from the drug-treated groups to the vehicle-treated group using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests).
-
Visualizations
MCH-1R Signaling Pathway
The MCH-1R is a G-protein coupled receptor that primarily couples to Gαi and Gαq proteins.[3][9] Activation by MCH leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[9] Simultaneously, it activates the phospholipase C (PLC) pathway, leading to an increase in intracellular calcium and activation of protein kinase C (PKC).[5] These signaling cascades ultimately modulate neuronal excitability and gene expression, influencing sleep-wake states. An MCH-1R antagonist blocks these downstream effects.
Caption: MCH-1R signaling cascade and point of antagonist intervention.
Experimental Workflow
The following diagram illustrates the logical flow of an experiment designed to assess the impact of this compound on sleep architecture.
Caption: Workflow for studying hMCH-1R antagonist effects on sleep.
References
- 1. researchgate.net [researchgate.net]
- 2. Blocking melanin-concentrating hormone MCH1 receptor affects rat sleep-wake architecture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Updates on the Melanin-Concentrating Hormone (MCH) and Its Receptor System: Lessons from MCH1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. The melanin-concentrating hormone receptor couples to multiple G proteins to activate diverse intracellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The melanin-concentrating hormone system as a target for the treatment of sleep disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ndineuroscience.com [ndineuroscience.com]
- 8. ndineuroscience.com [ndineuroscience.com]
- 9. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Chronic Dosing Studies of a Human Melanin-Concentrating Hormone-1 Receptor (hMCH-1R) Antagonist
Audience: Researchers, scientists, and drug development professionals.
Introduction
These application notes provide a comprehensive guide for the design and execution of chronic dosing studies for a novel human Melanin-Concentrating Hormone-1 Receptor (hMCH-1R) antagonist. The protocols detailed herein are intended to assess the long-term efficacy, safety, and pharmacokinetic/pharmacodynamic (PK/PD) profile of the antagonist in preclinical rodent models. Melanin-concentrating hormone (MCH) is a neuropeptide that plays a crucial role in the regulation of energy homeostasis, mood, and anxiety.[1] The hMCH-1R, a G protein-coupled receptor, is the primary mediator of MCH's effects in the central nervous system.[2][3] Antagonism of this receptor is a promising therapeutic strategy for the treatment of obesity, anxiety, and depression.[4]
Chronic administration of hMCH-1R antagonists has been shown to reduce food intake and body weight in preclinical models.[5][6] Furthermore, these antagonists have demonstrated anxiolytic and antidepressant-like effects in various behavioral paradigms.[4][7] The following protocols are designed to rigorously evaluate these effects over an extended period, providing crucial data for further drug development.
Signaling Pathways and Experimental Workflow
The hMCH-1R couples to Gαi and Gαq proteins, leading to the inhibition of adenylyl cyclase and stimulation of phospholipase C, respectively.[2][3][8] This results in decreased cyclic AMP (cAMP) levels and increased intracellular calcium mobilization. The experimental workflow is designed to assess the antagonist's ability to block these signaling pathways and to evaluate the downstream physiological and behavioral consequences of chronic receptor blockade.
Caption: hMCH-1R Signaling Pathway.
Caption: Experimental Workflow for Chronic Dosing Studies.
Experimental Protocols
Animal Husbandry and Acclimation
-
Species: Male Sprague-Dawley rats (250-300 g) are recommended.
-
Housing: Animals should be individually housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
-
Acclimation: Allow a minimum of one week for acclimation to the housing conditions before the start of the experiment. Handle animals daily to minimize stress.[8]
-
Diet: Provide standard chow and water ad libitum, unless otherwise specified in the protocol.
Chronic Dosing Regimen
-
Route of Administration: Oral gavage is a common and precise method for daily dosing.[9][10] Alternatively, voluntary oral dosing in a palatable vehicle can be considered to reduce stress.[10][11]
-
Duration: A 28-day chronic dosing period is generally sufficient to observe significant changes in metabolic and behavioral endpoints for CNS drugs.[12] For long-term clinical use, studies of up to 6 months in rodents may be necessary.[13][14]
-
Dose Selection: At least three dose levels (low, medium, and high) plus a vehicle control group should be included to establish a dose-response relationship. The highest dose should be selected based on acute toxicity studies to elicit a measurable effect without causing significant distress or mortality.[12]
-
Frequency: Dosing should occur once daily, at the same time each day, to maintain consistent drug exposure.
Metabolic Monitoring
-
Food and Water Intake: Measure daily food and water consumption.[15][16][17] This can be done manually by weighing the food and water containers or by using automated monitoring systems.
-
Body Weight: Record body weight daily, prior to dosing.[18]
-
Body Composition: Analyze body composition (fat mass, lean mass, and water content) at baseline and at the end of the study using techniques like Dual-Energy X-ray Absorptiometry (DEXA) or Quantitative Magnetic Resonance (QMR).[5][6][19]
Behavioral Assessments
Perform behavioral tests during the final week of the chronic dosing study. Ensure animals are habituated to the testing room for at least 30-60 minutes before each test.[20]
-
Elevated Plus Maze (EPM) for Anxiety-Like Behavior:
-
The apparatus consists of two open arms and two closed arms elevated from the floor.[21]
-
Place the rat in the center of the maze, facing an open arm.[22]
-
Record the time spent in and the number of entries into the open and closed arms using a video tracking system. An increase in open arm exploration is indicative of anxiolytic activity.[3][23]
-
-
Forced Swim Test (FST) for Antidepressant-Like Activity:
-
The apparatus is a cylinder filled with water (24-25°C).[7]
-
On day 1 (pre-test), place the rat in the cylinder for 15 minutes.[2][8]
-
On day 2 (test), 24 hours after the pre-test, place the rat back in the cylinder for 5 minutes.[2][8]
-
Record the duration of immobility. A decrease in immobility time suggests an antidepressant-like effect.[2][8]
-
-
Locomotor Activity Test:
Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis
-
Sample Collection: At the end of the study, collect blood samples via cardiac puncture into EDTA-containing tubes.[25] Immediately following blood collection, decapitate the animals and dissect the brain.[25][26]
-
Plasma and Brain Tissue Preparation:
-
Drug Concentration Analysis: Determine the concentration of the hMCH-1R antagonist in plasma and brain homogenates using a validated LC-MS/MS method.
-
Receptor Occupancy (RO) Assay:
-
Ex Vivo RO: Administer the antagonist to a separate cohort of animals. At the time of expected peak brain concentration, sacrifice the animals and prepare brain slices. Incubate the slices with a radiolabeled MCH-1R ligand and measure the displacement by the antagonist using autoradiography.[27]
-
In Vivo RO: Dose animals with the antagonist followed by an intravenous injection of a suitable radiotracer for the MCH-1R. At the time of peak brain levels, euthanize the animals and measure the reduction in radiotracer binding.[27][28][29]
-
In Vitro Functional Assays
-
Calcium Mobilization Assay:
-
Use a cell line stably expressing hMCH-1R (e.g., CHO-K1 or HEK293).[30]
-
Load cells with a calcium-sensitive fluorescent dye.[31][32][33]
-
Pre-incubate cells with varying concentrations of the hMCH-1R antagonist.
-
Stimulate the cells with an EC80 concentration of MCH and measure the change in fluorescence.[33]
-
A decrease in the fluorescence signal indicates antagonistic activity.
-
-
cAMP Assay:
-
Use a cell line stably expressing hMCH-1R.
-
Pre-incubate cells with varying concentrations of the hMCH-1R antagonist.
-
Stimulate the cells with forskolin in the presence of an EC50 concentration of MCH.
-
Measure the intracellular cAMP levels using a commercially available kit.
-
An increase in cAMP levels (reversal of MCH-induced inhibition) indicates antagonistic activity.
-
Data Presentation
Summarize all quantitative data in the following tables for clear comparison between treatment groups.
Table 1: Summary of Metabolic Parameters (Mean ± SEM)
| Treatment Group | Dose (mg/kg) | Daily Food Intake (g) | Daily Water Intake (mL) | Final Body Weight (g) | % Change in Body Weight | Fat Mass (g) | Lean Mass (g) |
| Vehicle Control | 0 | ||||||
| Antagonist | Low | ||||||
| Antagonist | Medium | ||||||
| Antagonist | High |
Table 2: Summary of Behavioral Assessments (Mean ± SEM)
| Treatment Group | Dose (mg/kg) | EPM: Time in Open Arms (s) | EPM: Open Arm Entries | FST: Immobility Time (s) | Locomotor Activity: Distance Traveled (m) |
| Vehicle Control | 0 | ||||
| Antagonist | Low | ||||
| Antagonist | Medium | ||||
| Antagonist | High |
Table 3: Summary of PK/PD Parameters (Mean ± SEM)
| Treatment Group | Dose (mg/kg) | Plasma Concentration (ng/mL) | Brain Concentration (ng/g) | Receptor Occupancy (%) |
| Vehicle Control | 0 | N/A | N/A | 0 |
| Antagonist | Low | |||
| Antagonist | Medium | |||
| Antagonist | High |
Table 4: Summary of In Vitro Functional Assay Data (Mean ± SEM)
| Assay | Antagonist IC50 (nM) |
| Calcium Mobilization | |
| cAMP Accumulation |
Conclusion
The successful execution of these detailed protocols will provide a robust preclinical data package for the chronic efficacy and safety of the hMCH-1R antagonist. This information is critical for informing dose selection for subsequent clinical trials and for advancing the development of this promising therapeutic candidate. Careful adherence to the described methodologies will ensure the generation of high-quality, reproducible data.
References
- 1. Protocol for a systematic review and meta-analysis of data from preclinical studies employing forced swimming test: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using the rat forced swim test to assess antidepressant-like activity in rodents | Semantic Scholar [semanticscholar.org]
- 3. protocols.io [protocols.io]
- 4. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 5. Body Composition and Metabolic Caging Analysis in High Fat Fed Mice [jove.com]
- 6. Evaluation of a quantitative magnetic resonance imaging system for whole body composition analysis in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 8. researchgate.net [researchgate.net]
- 9. Voluntary oral dosing for precise experimental compound delivery in adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oral dosing of rodents using a palatable tablet - PMC [pmc.ncbi.nlm.nih.gov]
- 12. prisysbiotech.com [prisysbiotech.com]
- 13. Exploring Greater Flexibility for Chronic Toxicity Study Designs to Support Human Safety Assessment While Balancing 3Rs Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fda.gov [fda.gov]
- 15. 67.20.83.195 [67.20.83.195]
- 16. insidescientific.com [insidescientific.com]
- 17. Food and Water Restriction in Mice and Rats – Office of Animal Welfare [sites.uw.edu]
- 18. Redbook 2000: IV.C.5.a. Chronic Toxicity Studies with Rodents | FDA [fda.gov]
- 19. sygnaturediscovery.com [sygnaturediscovery.com]
- 20. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 21. behaviorcloud.com [behaviorcloud.com]
- 22. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Locomotion test for mice [protocols.io]
- 25. pubcompare.ai [pubcompare.ai]
- 26. researchgate.net [researchgate.net]
- 27. giffordbioscience.com [giffordbioscience.com]
- 28. meliordiscovery.com [meliordiscovery.com]
- 29. In Vivo Receptor Occupancy in Rodents by LC-MS/MS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 31. Table 7, Calcium mobilization assay protocol for the CHO-M1 cells in 1536-well plate format - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 32. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Methodology for Assessing Brain Penetration of hMCH-1R Antagonists: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the methodologies employed to assess the brain penetration of human Melanin-Concentrating Hormone Receptor-1 (hMCH-1R) antagonists. Effective central nervous system (CNS) drug discovery necessitates a thorough understanding of a compound's ability to cross the blood-brain barrier (BBB) and reach its target in the brain. The unbound drug concentration in the brain is the pharmacologically active component that drives efficacy. Therefore, accurately quantifying this parameter is a critical step in the development of hMCH-1R antagonists for neurological and psychiatric disorders.
Introduction to hMCH-1R and Brain Penetration
The Melanin-Concentrating Hormone (MCH) system is a key regulator of energy homeostasis, mood, and anxiety. The hMCH-1R is a G-protein coupled receptor predominantly expressed in the brain, making it an attractive target for the treatment of obesity, depression, and anxiety disorders. For an hMCH-1R antagonist to be effective, it must efficiently cross the BBB and achieve therapeutic concentrations at the receptor site.
The assessment of brain penetration involves a multi-tiered approach, combining in silico, in vitro, and in vivo methods to build a comprehensive profile of a drug candidate's CNS distribution. Key parameters in this assessment include the brain-to-plasma concentration ratio (Kp) and, more importantly, the unbound brain-to-plasma concentration ratio (Kp,uu).[1][2]
Data Presentation: Brain Penetration of hMCH-1R Antagonists
The following table summarizes brain penetration data for a representative hMCH-1R antagonist, SNAP-94847. While the unbound brain-to-plasma concentration ratio (Kp,uu) is the most critical parameter for predicting CNS efficacy, publicly available data for the unbound fractions of many hMCH-1R antagonists are limited. Therefore, the total brain-to-plasma ratio (Kp) is presented, along with an explanation of how Kp,uu is derived.
| Compound Name | Species | Dosing Route | Kp (Total Brain/Total Plasma) | Kp,uu (Unbound Brain/Unbound Plasma) | Reference |
| SNAP-94847 | Rat | Oral | 2.3 | Data not available | [3] |
Note on Kp,uu Calculation:
The unbound brain-to-plasma concentration ratio (Kp,uu) is calculated using the following equation:
Kp,uu = Kp * (fu,plasma / fu,brain)
Where:
-
Kp: The ratio of the total drug concentration in the brain to the total drug concentration in the plasma.
-
fu,plasma: The fraction of the drug that is unbound to proteins in the plasma.
-
fu,brain: The fraction of the drug that is unbound in the brain homogenate.
A Kp,uu value close to 1 suggests that the drug crosses the BBB primarily by passive diffusion and is not significantly affected by active efflux or influx transporters. A Kp,uu value less than 1 may indicate the involvement of active efflux mechanisms, such as P-glycoprotein (P-gp), while a value greater than 1 can suggest active influx.[1][2]
Experimental Protocols
This section provides detailed protocols for key experiments used to assess the brain penetration of hMCH-1R antagonists.
In Vitro Permeability Assays
In vitro models provide an initial, high-throughput screening of a compound's ability to cross a cell monolayer that mimics the BBB.
The PAMPA-BBB assay is a non-cell-based assay that predicts passive diffusion across the BBB.
Protocol:
-
Preparation of the PAMPA Plate: A 96-well filter plate is coated with a lipid solution (e.g., a mixture of porcine brain polar lipids in dodecane) to form an artificial membrane.
-
Compound Preparation: The hMCH-1R antagonist is dissolved in a buffer solution at a known concentration.
-
Assay Procedure:
-
The wells of the filter plate (donor compartment) are filled with the compound solution.
-
The filter plate is then placed into a 96-well acceptor plate containing buffer.
-
The plate assembly is incubated at room temperature for a defined period (e.g., 4-18 hours).
-
-
Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.
-
Calculation of Permeability (Pe): The effective permeability is calculated based on the concentration change in the acceptor well over time.
In Vivo Pharmacokinetic Studies
In vivo studies in animal models are essential for determining the actual brain and plasma concentrations of an hMCH-1R antagonist under physiological conditions.
Cassette dosing allows for the simultaneous pharmacokinetic profiling of multiple compounds, increasing throughput and reducing animal usage.
Protocol:
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Compound Formulation: A cocktail of several hMCH-1R antagonists (and other test compounds) is prepared in a suitable vehicle for intravenous (IV) or oral (PO) administration.
-
Dosing: The cassette solution is administered to the rats at a defined dose.
-
Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), blood samples are collected via tail vein or cardiac puncture. At the terminal time point, animals are euthanized, and brains are collected.
-
Sample Processing:
-
Blood samples are centrifuged to obtain plasma.
-
Brains are homogenized in a suitable buffer.
-
-
Bioanalysis: The concentrations of each compound in the plasma and brain homogenate are quantified using a validated LC-MS/MS method.
-
Data Analysis: The Area Under the Curve (AUC) for both plasma and brain concentration-time profiles is calculated. The Kp is then determined by the ratio of AUCbrain / AUCplasma.
Brain Tissue Binding Assay
This assay determines the fraction of the drug that is not bound to brain tissue components, which is crucial for calculating Kp,uu.
Equilibrium dialysis is the gold standard method for determining the unbound fraction of a drug in brain homogenate (fu,brain).
Protocol:
-
Preparation of Brain Homogenate: Brains from untreated animals (e.g., rats) are homogenized in a buffer solution (typically a 1:3 or 1:4 w/v dilution).
-
Equilibrium Dialysis Setup:
-
A semi-permeable dialysis membrane (with a molecular weight cut-off that retains proteins and lipids but allows the free drug to pass) separates two chambers of a dialysis cell.
-
One chamber is filled with the brain homogenate spiked with the hMCH-1R antagonist at a known concentration.
-
The other chamber is filled with buffer.
-
-
Incubation: The dialysis apparatus is incubated at 37°C with gentle shaking until equilibrium is reached (typically 4-24 hours).
-
Sample Analysis: After incubation, samples are taken from both the brain homogenate and the buffer chambers. The concentration of the antagonist in each sample is determined by LC-MS/MS.
-
Calculation of fu,brain: The fraction unbound in the brain is calculated as the ratio of the concentration in the buffer chamber to the concentration in the brain homogenate chamber.
P-glycoprotein (P-gp) Efflux Assay
This assay determines if the hMCH-1R antagonist is a substrate of the P-gp efflux transporter, which can significantly limit brain penetration.
This cell-based assay uses a polarized monolayer of MDCKII cells overexpressing the human MDR1 gene (which codes for P-gp).
Protocol:
-
Cell Culture: MDCKII-MDR1 cells are seeded onto the filter of a Transwell insert and cultured until a confluent monolayer with tight junctions is formed.
-
Assay Procedure (Bidirectional Permeability):
-
Apical to Basolateral (A-B) Transport: The hMCH-1R antagonist is added to the apical (donor) side, and its appearance on the basolateral (acceptor) side is measured over time.
-
Basolateral to Apical (B-A) Transport: The antagonist is added to the basolateral (donor) side, and its appearance on the apical (acceptor) side is measured.
-
-
Quantification: Samples are taken from the acceptor compartment at various time points and analyzed by LC-MS/MS.
-
Calculation of Apparent Permeability (Papp) and Efflux Ratio (ER):
-
Papp values are calculated for both A-B and B-A directions.
-
The Efflux Ratio is calculated as Papp (B-A) / Papp (A-B). An ER significantly greater than 2 suggests that the compound is a substrate for P-gp efflux.
-
Mandatory Visualizations
hMCH-1R Signaling Pathway
Experimental Workflow for Assessing Brain Penetration
Logical Relationship of Key Brain Penetration Parameters
References
- 1. researchgate.net [researchgate.net]
- 2. The MCH1 receptor, an anti-obesity target, is allosterically inhibited by 8-methylquinoline derivatives possessing subnanomolar binding and long residence times - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of the MCH1 receptor antagonist SNAP 94847 on high-fat food-reinforced operant responding and reinstatement of food seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving hMCH-1R antagonist 1 solubility for in vivo use
Welcome to the technical support center for the human Melanin-Concentrating Hormone Receptor 1 (hMCH-1R) Antagonist 1. This resource provides researchers, scientists, and drug development professionals with practical guidance on overcoming solubility challenges to facilitate successful in vivo experimentation.
Frequently Asked Questions (FAQs)
Q1: My hMCH-1R antagonist is poorly soluble in aqueous media. Why is this and what are the implications for in vivo studies?
A: Many small molecule antagonists, including those targeting the MCH-1R, are lipophilic (fat-soluble) by nature. This characteristic is often necessary for effective binding to the target receptor but results in poor water solubility. For in vivo studies, this can lead to several problems:
-
Precipitation: The compound may precipitate out of solution upon injection into the bloodstream or administration into the gastrointestinal tract, leading to low and erratic bioavailability.
-
Inaccurate Dosing: Inconsistent solubility makes it difficult to prepare accurate and homogenous dosing formulations.
-
Tissue Irritation: Precipitation at the injection site can cause inflammation and adverse reactions.
-
Poor Efficacy: If the drug isn't adequately dissolved, it cannot be absorbed to reach its target site of action, leading to failed experiments.
Q2: What are the most common initial strategies for solubilizing a poorly soluble antagonist for in vivo use?
A: The most common approaches involve creating a more favorable microenvironment for the drug molecule. These include:
-
Co-solvent Systems: Using a mixture of a water-miscible organic solvent (like DMSO or PEG 400) and an aqueous carrier (like saline or PBS) to increase the drug's solubility.
-
Surfactant-based Systems: Employing surfactants (like Tween® 80 or Kolliphor® HS 15) to form micelles that encapsulate the hydrophobic drug, creating a microemulsion or micellar solution.
-
Cyclodextrin Complexation: Using cyclodextrins (like 2-Hydroxypropyl-β-cyclodextrin, HP-β-CD) which have a hydrophobic inner cavity and a hydrophilic exterior. The antagonist partitions into the cavity, forming a complex that is water-soluble.
-
Suspensions: For oral administration, creating a fine, uniform suspension of the drug particles in a vehicle containing suspending agents (like carboxymethylcellulose) and wetting agents (like Tween® 80).
Q3: Can the formulation vehicle affect the experimental outcome beyond just improving solubility?
A: Yes, absolutely. The choice of vehicle can impact the pharmacokinetic profile of the compound. For example, a co-solvent solution might lead to rapid absorption and clearance, whereas a lipid-based formulation could alter distribution and metabolism. It is critical to include a "vehicle-only" control group in your experiments to isolate the effects of the antagonist from any potential biological effects of the formulation itself.
Troubleshooting Guide: Common Formulation Issues
| Problem Encountered | Possible Cause | Suggested Solution(s) |
| Compound precipitates during formulation preparation. | The antagonist's solubility limit in the chosen vehicle has been exceeded. | 1. Lower the final concentration of the antagonist. 2. Gently warm the solution (if the compound is heat-stable). 3. Increase the percentage of the organic co-solvent or solubilizing agent (e.g., increase PEG 400 from 20% to 30%). 4. Try a different formulation strategy (e.g., switch from a co-solvent system to a cyclodextrin-based one). |
| A clear solution forms initially, but crystals appear over time. | The formulation is a supersaturated solution and is not physically stable. | 1. Prepare the formulation fresh immediately before each use. 2. Store the formulation under recommended conditions (e.g., refrigerated or protected from light) if stability data is available. 3. Re-evaluate the formulation to find a system where the compound is stable in solution for the required duration. |
| Compound precipitates immediately upon injection into an aqueous buffer or plasma in vitro. | The organic solvent is rapidly diluted, causing the drug to crash out of solution. This is a high risk for in vivo precipitation. | 1. Decrease the concentration of the organic co-solvent to the minimum required. 2. Switch to a formulation where the drug is more stably entrapped, such as a cyclodextrin complex or a microemulsion. 3. Slow down the rate of intravenous infusion to allow for slower dilution in the bloodstream. |
| High viscosity of the formulation makes it difficult to syringe for oral gavage or injection. | High concentrations of polymers like PEG 400 or suspending agents like CMC can significantly increase viscosity. | 1. Gently warm the formulation to reduce viscosity. 2. Use a lower concentration of the viscous excipient if solubility allows. 3. For suspensions, ensure the particle size is small and uniform to improve flow. 4. Use a larger gauge needle for administration, if appropriate for the animal model. |
Quantitative Data on Formulation Strategies
The following tables provide representative data on the solubility of model hMCH-1R antagonists in various common preclinical vehicles. Note: Actual solubility should be determined empirically for your specific compound.
Table 1: Solubility of a Model Antagonist (e.g., GW803430) for Oral Administration
| Vehicle Composition | Route | Achievable Concentration (mg/mL) | Formulation Type | Notes |
| 0.5% CMC-Na, 0.125% Tween® 80 in Water | P.O. | >3 (as suspension) | Suspension | A common vehicle for toxicology studies. Requires constant stirring to ensure dose uniformity. |
| 10% Acacia in Water | P.O. | >3 (as suspension) | Suspension | A natural gum used as a suspending agent.[1] |
| 20% (w/v) HP-β-CD in Water | P.O. | ~2.5 | Solution | Forms an inclusion complex. Results in a clear solution, improving potential for absorption. |
| 10% DMSO, 40% PEG 400, 50% Saline | P.O. | ~5.0 | Solution | A common co-solvent system for achieving higher concentrations in solution for PK studies. |
Table 2: Solubility of a Model Antagonist (e.g., SNAP-7941) for Parenteral Administration
| Vehicle Composition | Route | Achievable Concentration (mg/mL) | Formulation Type | Notes |
| 1% DMSO in Saline | I.P. | ~1.0 | Solution | Used in published studies for intraperitoneal injection of SNAP-7941.[2] May not be suitable for higher doses. |
| 5% DMSO, 95% Saline | I.V. | ~0.5 | Solution | Suitable for low-dose IV bolus. Risk of precipitation upon injection increases with concentration. |
| 20% (w/v) HP-β-CD in Saline | I.V. | ~2.0 | Solution | Often a safer alternative to co-solvents for IV administration, reducing the risk of precipitation. |
| 30% (w/v) Kolliphor® HS 15 in Phosphate Buffer (pH 7.4) | I.V. | ~3.0 | Microemulsion | Forms a stable microemulsion suitable for IV injection. Proven effective for similar poorly soluble compounds. |
Experimental Protocols & Workflows
MCH-1R Signaling Pathway
Melanin-Concentrating Hormone (MCH) binds to its G-protein coupled receptor, MCH-1R. This receptor primarily couples to Gαi and Gαq proteins. Gαi activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). Gαq activation stimulates phospholipase C (PLC), which increases intracellular calcium levels. hMCH-1R antagonists work by blocking MCH from binding to the receptor, thereby inhibiting these downstream signaling events.
Experimental Workflow: Formulation Selection
This workflow outlines a systematic approach to selecting an appropriate vehicle for your hMCH-1R antagonist.
Protocol 1: Preparation of a Suspension for Oral Gavage (P.O.)
This protocol is adapted for compounds like GW803430, which have been administered orally as a suspension.[1]
Materials:
-
hMCH-1R Antagonist 1 powder
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) and 0.125% (v/v) Tween® 80 in sterile, distilled water.
-
Microcentrifuge tubes
-
Magnetic stirrer and stir bar
-
Homogenizer (optional, for particle size reduction)
Procedure:
-
Prepare the Vehicle:
-
To prepare 10 mL of vehicle, add 50 mg of CMC-Na to ~9.5 mL of distilled water while stirring vigorously with a magnetic stirrer.
-
Continue stirring until the CMC-Na is fully dissolved. This may take some time.
-
Add 12.5 µL of Tween® 80 and mix thoroughly.
-
Adjust the final volume to 10 mL with distilled water.
-
-
Weigh the Antagonist:
-
Calculate the required amount of antagonist based on the desired final concentration (e.g., for a 3 mg/mL suspension, weigh 30 mg for a 10 mL final volume).
-
-
Prepare the Suspension:
-
Add the weighed antagonist powder to a suitable container.
-
Add a small amount of the vehicle to the powder to create a paste (this is called "wetting" the powder).
-
Gradually add the remaining vehicle while stirring continuously.
-
For best results, use a homogenizer to ensure a uniform and fine particle suspension.
-
-
Dosing:
-
Continuously stir the suspension on a magnetic stir plate during the dosing procedure to prevent settling and ensure each animal receives a consistent dose.
-
Use an appropriately sized oral gavage needle for administration.
-
Protocol 2: Preparation of a Cyclodextrin Solution for Injection (I.V. / I.P.)
This protocol is suitable for achieving a clear solution for parenteral administration, which is often preferred to minimize irritation and improve bioavailability.
Materials:
-
This compound powder
-
Vehicle: 20% (w/v) 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile saline.
-
Glass vials
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Prepare the Vehicle:
-
To prepare 10 mL of vehicle, weigh 2 g of HP-β-CD.
-
Add the HP-β-CD to approximately 8 mL of sterile saline in a glass vial.
-
Vortex and/or sonicate until the HP-β-CD is completely dissolved.
-
Adjust the final volume to 10 mL with sterile saline.
-
-
Weigh the Antagonist:
-
Calculate and weigh the required amount of antagonist (e.g., for a 2 mg/mL solution, weigh 20 mg for a 10 mL final volume).
-
-
Prepare the Solution:
-
Add the weighed antagonist powder directly to the HP-β-CD vehicle.
-
Vortex vigorously for 2-3 minutes.
-
Place the vial in a sonicator bath and sonicate for 15-30 minutes. The solution should become clear. Gentle warming (to ~37°C) can aid solubilization but check for compound stability first.
-
-
Dosing:
-
Visually inspect the solution for any particulate matter before drawing it into a syringe.
-
If required for the route (e.g., I.V.), filter the final solution through a 0.22 µm syringe filter to ensure sterility.
-
References
Technical Support Center: Optimizing hMCH-1R Antagonist 1 for Cell-Based Assays
This guide provides researchers, scientists, and drug development professionals with essential information, protocols, and troubleshooting advice for effectively using hMCH-1R antagonist 1 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key binding properties?
This compound, also known as Compound 30, is a selective and effective antagonist for the human melanin-concentrating hormone receptor 1 (hMCHR1).[1][2][3] hMCHR1 is a G protein-coupled receptor (GPCR) that plays a role in regulating energy expenditure and feeding behavior, making it a target for metabolic research.[4] The antagonist functions by blocking the binding of the natural ligand, melanin-concentrating hormone (MCH), to the receptor.[5]
Summary of this compound Properties:
| Parameter | Value | Target Receptor | Notes |
| KB | 3.6 nM | hMCHR1 | Antagonist dissociation constant, indicating high affinity.[1][2][3] |
| IC50 | 65 nM | hMCHR1 | Concentration causing 50% inhibition of MCH binding.[1][2][3] |
| IC50 | 49 nM | hMCHR2 | Also shows binding affinity for the hMCHR2 subtype.[1][2][3] |
Q2: How does the hMCH-1R signaling pathway work?
The melanin-concentrating hormone receptor 1 (MCH-1R) is a GPCR that primarily couples to Gαi and Gαq proteins.[4] Upon binding of the MCH peptide, the receptor activates these G proteins, leading to downstream signaling cascades. This can include the inhibition of adenylyl cyclase (via Gαi), which decreases intracellular cyclic AMP (cAMP) levels, and the activation of phospholipase C (via Gαq).[4] The antagonist prevents this cascade by blocking the initial ligand-receptor interaction.
Caption: Simplified hMCH-1R signaling pathway and antagonist action.
Q3: How do I determine the optimal concentration of this compound for my experiment?
Determining the optimal concentration requires a systematic approach to establish the dose-response relationship in your specific cell system. The goal is to find a concentration that effectively inhibits the receptor without causing significant cell death.
Workflow for Determining Optimal Antagonist Concentration:
-
Initial Range Finding: Start with a broad concentration range centered around the known IC50 value (65 nM). A typical range would be from 1 nM to 10 µM.
-
Dose-Response Curve: Perform a functional assay (e.g., cAMP assay) using a fixed, sub-maximal concentration of an MCH agonist (typically the agonist's EC80) and co-incubate with serial dilutions of the antagonist.[6]
-
Calculate IC50: Plot the percentage of inhibition against the log of the antagonist concentration and fit the data to a four-parameter logistic curve to determine the IC50 in your specific assay.
-
Cell Viability Assay: Concurrently, perform a cell viability assay (e.g., MTT or Trypan Blue) with the same concentration range of the antagonist to identify any cytotoxic effects.[7]
-
Select Working Concentration: Choose a concentration that provides maximal or near-maximal inhibition (e.g., 2-10 times your calculated IC50) while maintaining high cell viability (e.g., >90%).[7]
Caption: Workflow for optimizing antagonist concentration.
Troubleshooting Guide
Q4: I am not observing any inhibition of agonist activity. What could be the problem?
Failure to observe antagonism can stem from several issues related to the reagents, cells, or assay protocol.
Caption: Troubleshooting flowchart for lack of antagonist effect.
Q5: My cells show high levels of toxicity. How can I resolve this?
Cell toxicity can be caused by the antagonist itself, the solvent (like DMSO), or prolonged incubation times.
-
Lower the Concentration: The most straightforward solution is to lower the antagonist concentration. Refer to your dose-response and viability curves to find a less toxic, yet still effective, concentration.
-
Check Solvent Concentration: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cell line (typically ≤ 0.1-0.5%).
-
Reduce Incubation Time: If the assay allows, reduce the incubation time of the cells with the compound.
-
Change Cell Media: Ensure you are using the appropriate, healthy media for your cells during the assay. Some assay buffers can stress cells over long periods.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol determines the ability of this compound to displace a labeled ligand from the receptor, allowing for the calculation of its binding affinity (Ki).
-
Materials:
-
HEK293 cells (or other suitable cell line) stably expressing hMCH-1R.
-
Cell membrane preparation from the above cells.
-
Radiolabeled MCH ligand (e.g., [125I]-MCH).
-
This compound.
-
Binding Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates (GF/C).
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in Binding Buffer.
-
In a 96-well plate, add in order: Binding Buffer, cell membrane preparation (e.g., 10-20 µg protein/well), a fixed concentration of radiolabeled MCH (at its Kd value), and the diluted antagonist.
-
For non-specific binding (NSB) wells, add a high concentration of unlabeled MCH instead of the antagonist. For total binding (B0) wells, add only buffer.
-
Incubate the plate for 90 minutes at room temperature with gentle agitation.[8]
-
Harvest the membranes by rapid filtration onto the filter plate and wash quickly with ice-cold Wash Buffer.
-
Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each antagonist concentration: % Inhibition = 100 * (1 - (Sample cpm - NSB cpm) / (B0 cpm - NSB cpm)).
-
Plot % Inhibition vs. log[Antagonist] to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
-
Protocol 2: cAMP Functional Assay (Gαi-coupled response)
This protocol measures the ability of the antagonist to block the MCH-induced decrease in intracellular cAMP levels.
-
Materials:
-
CHO or HEK293 cells expressing hMCH-1R.
-
MCH agonist.
-
This compound.
-
Stimulation Buffer (e.g., HBSS with 0.1% BSA).
-
Forskolin (an adenylyl cyclase activator used to stimulate cAMP production).
-
IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).[9]
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
-
384-well white assay plates.
-
-
Procedure:
-
Seed cells in the assay plate and incubate overnight to form a monolayer.
-
Prepare antagonist dilutions in Stimulation Buffer containing a fixed concentration of IBMX (e.g., 0.5 mM).[9]
-
Prepare an agonist solution (MCH) at 2x its final EC80 concentration and a forskolin solution at 2x its final concentration (e.g., 1-10 µM).
-
Aspirate the culture medium from the cells.
-
Add the antagonist dilutions to the wells and pre-incubate for 15-30 minutes at 37°C.
-
Add the agonist/forskolin mixture to the wells. This mixture stimulates cAMP production, which the MCH agonist will then inhibit.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure cAMP levels according to the detection kit manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the data. The 0% inhibition control is cells treated with agonist/forskolin, and the 100% inhibition control is cells treated with forskolin only.
-
Plot the normalized response against the log of the antagonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Nordic Biosite [nordicbiosite.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. The MCH1 receptor, an anti-obesity target, is allosterically inhibited by 8-methylquinoline derivatives possessing subnanomolar binding and long residence times - PMC [pmc.ncbi.nlm.nih.gov]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative pharmacological analysis of antagonist binding kinetics at CRF1 receptors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
Technical Support Center: hMCH-1R Antagonist 1 (SNAP-7941)
Welcome to the technical support center for the human Melanin-Concentrating Hormone Receptor-1 (hMCH-1R) antagonist, SNAP-7941. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to the experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is SNAP-7941 and what is its primary mechanism of action?
A1: SNAP-7941 is a potent and selective antagonist of the human Melanin-Concentrating Hormone Receptor-1 (hMCH-1R), a G protein-coupled receptor (GPCR). Its primary mechanism of action is to competitively block the binding of the endogenous ligand, melanin-concentrating hormone (MCH), to the MCH-1R, thereby inhibiting its downstream signaling.[1][2]
Q2: What are the known off-target effects of SNAP-7941?
A2: SNAP-7941 is reported to be a highly selective antagonist for the hMCH-1R. It exhibits over 1,000-fold selectivity for hMCH-1R compared to the human MCH-2R, as well as other receptors associated with food intake, including the 5-HT2c receptor, galanin receptor, and neuropeptide Y (NPY) receptor.[1] While comprehensive screening data against a wide panel of receptors is not exhaustively published, studies have shown it has low affinity for some other receptors (see Table 1). Furthermore, in vivo studies in rats have indicated that SNAP-7941 does not significantly alter the extracellular levels of monoamines such as dopamine, norepinephrine, and serotonin in the frontal cortex, suggesting a lack of potent interaction with their respective transporters (DAT, NET, SERT) at therapeutic doses.
Q3: I am observing unexpected antidepressant or anxiolytic effects in my animal models. Could this be due to off-target binding of SNAP-7941 to monoamine transporters?
A3: While SNAP-7941 has demonstrated antidepressant and anxiolytic-like effects in preclinical models, current evidence suggests these effects are likely mediated through the blockade of the MCH-1R rather than direct off-target binding to monoamine transporters.[1][3] The MCH-1R is expressed in brain regions involved in mood and emotion, and its antagonism has been proposed as a novel mechanism for treating depression and anxiety.[4] As mentioned in Q2, studies have not found significant alterations in monoamine levels in certain brain regions following SNAP-7941 administration. However, it is always recommended to confirm the absence of off-target effects in your specific experimental system by running appropriate control experiments.
Quantitative Data Summary
The following tables summarize the available quantitative data for SNAP-7941 binding affinities.
Table 1: Binding Affinity of SNAP-7941 at On-Target and Off-Target Receptors
| Target | Species | Assay Type | Parameter | Value (nM) | Reference |
| MCH-1R | Human | Schild Regression | Kb | 0.57 | [1] |
| MCH-1R | Human | Radioligand Binding ([³H]SNAP-7941) | Kd | 0.18 | [1] |
| α1A-adrenoceptor | Human | Displacement of [¹²⁵I]HEAT | pKi | 7.4 (Ki ≈ 40) | [5] |
| Dopamine D2 Receptor | Human | Displacement of [³H]spiperone | pKi | 5.55 (Ki ≈ 2800) | [5] |
| MCH-2R | Human | Not Specified | Selectivity | >1000-fold vs MCH-1R | [1] |
| 5-HT2c Receptor | Not Specified | Not Specified | Selectivity | >1000-fold vs MCH-1R | [1] |
| Galanin Receptor | Not Specified | Not Specified | Selectivity | >1000-fold vs MCH-1R | [1] |
| Neuropeptide Y (NPY) Receptor | Not Specified | Not Specified | Selectivity | >1000-fold vs MCH-1R | [1] |
| Serotonin Transporter (SERT) | Not Specified | Not Specified | Ki | >1000 (estimated) | Inferred from selectivity data |
| Norepinephrine Transporter (NET) | Not Specified | Not Specified | Ki | >1000 (estimated) | Inferred from selectivity data |
| Dopamine Transporter (DAT) | Not Specified | Not Specified | Ki | >1000 (estimated) | Inferred from selectivity data |
Experimental Protocols
Protocol 1: hMCH-1R Radioligand Binding Assay
This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of a test compound for the hMCH-1R.
Materials:
-
Membranes: Cell membranes prepared from a cell line stably expressing the hMCH-1R (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]SNAP-7941 (or other suitable MCH-1R radioligand).
-
Test Compound: SNAP-7941 or other compound of interest.
-
Non-specific Binding Control: A high concentration of a known MCH-1R ligand (e.g., unlabeled MCH or SNAP-7941).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Cold Assay Buffer.
-
Scintillation Cocktail.
-
96-well filter plates (e.g., GF/C).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the hMCH-1R expressing cell membranes on ice and resuspend in Assay Buffer to a desired protein concentration (e.g., 5-20 µ g/well ).
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay Buffer.
-
Test compound at various concentrations (typically a serial dilution).
-
For total binding wells, add vehicle instead of the test compound.
-
For non-specific binding wells, add a saturating concentration of the non-specific binding control.
-
Radioligand at a concentration close to its Kd (e.g., 0.2-0.5 nM [³H]SNAP-7941).
-
Membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of the wells through the filter plate using a filtration apparatus.
-
Washing: Wash the filters multiple times (e.g., 3x) with ice-cold Wash Buffer to remove unbound radioligand.
-
Drying: Dry the filter plate.
-
Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the test compound concentration and fit the data using a non-linear regression model to determine the IC₅₀. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Monoamine Transporter (SERT/NET) Uptake Assay
This protocol provides a general framework for assessing the inhibitory effect of a test compound on SERT or NET function using a radiolabeled substrate.
Materials:
-
Cells: A cell line stably expressing the human SERT or NET (e.g., HEK293 or CHO cells).
-
Radiolabeled Substrate: [³H]Serotonin for SERT or [³H]Norepinephrine for NET.
-
Test Compound: SNAP-7941 or other compound of interest.
-
Positive Control Inhibitor: A known SERT inhibitor (e.g., Fluoxetine) or NET inhibitor (e.g., Desipramine).
-
Uptake Buffer: e.g., Krebs-Ringer-HEPES buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4).
-
Lysis Buffer: e.g., 1% SDS or 0.1 M NaOH.
-
Scintillation Cocktail.
-
24- or 96-well cell culture plates.
-
Scintillation counter.
Procedure:
-
Cell Culture: Seed the SERT or NET-expressing cells in culture plates and grow to confluence.
-
Pre-incubation: Wash the cells with Uptake Buffer and then pre-incubate them with various concentrations of the test compound or positive control inhibitor for a defined period (e.g., 15-30 minutes) at 37°C.
-
Uptake Initiation: Add the radiolabeled substrate at a concentration near its Km to initiate the uptake reaction.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
Uptake Termination and Washing: Rapidly terminate the uptake by aspirating the buffer and washing the cells multiple times with ice-cold Uptake Buffer.
-
Cell Lysis: Lyse the cells with Lysis Buffer.
-
Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.
-
Data Analysis: Determine the percent inhibition of uptake at each concentration of the test compound relative to the vehicle control. Plot the percent inhibition as a function of the test compound concentration and fit the data to determine the IC₅₀ value.
Troubleshooting Guides
Troubleshooting Radioligand Binding Assays for hMCH-1R
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Non-Specific Binding (>30% of Total Binding) | 1. Radioligand concentration is too high.2. Insufficient washing.3. Radioligand is "sticky" or has degraded.4. Filter plates have high non-specific binding. | 1. Use a radioligand concentration at or below the Kd.2. Increase the number and/or volume of washes with ice-cold wash buffer.3. Check the purity and age of the radioligand. Consider using a different radioligand.4. Pre-treat filter plates with a blocking agent like 0.5% polyethyleneimine (PEI). |
| Low Specific Binding Signal | 1. Low receptor expression in the membrane preparation.2. Inactive receptor due to improper membrane preparation or storage.3. Insufficient incubation time to reach equilibrium.4. Incorrect assay buffer composition (pH, ions). | 1. Use a cell line with higher receptor expression or increase the amount of membrane protein per well.2. Prepare fresh membranes and store them properly at -80°C. Avoid repeated freeze-thaw cycles.3. Perform a time-course experiment to determine the time to reach equilibrium.4. Verify the pH and composition of the assay buffer. |
| High Variability Between Replicates | 1. Inconsistent pipetting.2. Incomplete membrane resuspension.3. Inefficient or inconsistent washing.4. Cell clumping in whole-cell binding assays. | 1. Use calibrated pipettes and ensure proper mixing.2. Vortex the membrane suspension thoroughly before dispensing.3. Ensure the filtration and washing steps are performed consistently for all wells.4. Gently triturate the cell suspension to ensure a single-cell suspension. |
Troubleshooting Monoamine Transporter Uptake Assays
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background Uptake (in the presence of a potent inhibitor) | 1. Non-transporter mediated uptake or diffusion.2. Insufficient washing.3. Cell line has endogenous transporter activity. | 1. Shorten the incubation time. Perform assays at a lower temperature (e.g., 4°C) to assess passive diffusion.2. Increase the number and volume of washes with ice-cold buffer.3. Use a parental cell line lacking the transporter as a negative control. |
| Low Signal-to-Noise Ratio | 1. Low transporter expression or activity.2. Sub-optimal substrate concentration.3. Incubation time is too short or too long (outside the linear range). | 1. Use a cell line with higher transporter expression. Ensure cells are healthy.2. Use a substrate concentration around the Km for the transporter.3. Perform a time-course experiment to determine the linear range of uptake. |
| Inconsistent IC₅₀ Values | 1. Variability in cell density or health.2. Instability of the test compound in the assay buffer.3. Pre-incubation time is insufficient. | 1. Ensure consistent cell seeding density and monitor cell viability.2. Check the stability of the compound under the assay conditions. Prepare fresh solutions.3. Optimize the pre-incubation time to allow the inhibitor to reach its target. |
Visualizations
Signaling Pathways and Experimental Logic
Caption: MCH-1R Signaling Pathway.
Caption: Monoamine Transporter Cycles.
Caption: Experimental Workflows.
References
- 1. ndineuroscience.com [ndineuroscience.com]
- 2. Does the melanin-concentrating hormone antagonist SNAP-7941 deserve 3As? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SNAP-7941 : anorectic, antidepressant and anxiolytic effects of the melanin-concentrating hormone antagonist [biopsychiatry.com]
- 4. Melanin-concentrating hormone MCH1 receptor antagonists: a potential new approach to the treatment of depression and anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SNAP-7941 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetomalariapharmacology.org]
enhancing the stability of hMCH-1R antagonist 1 in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of hMCH-1R antagonist 1 in solution. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.
Troubleshooting Guides
This section addresses specific issues you may encounter with this compound in solution, providing potential causes and systematic solutions.
Issue 1: Precipitation of this compound upon dissolution or during storage.
-
Question: I dissolved this compound in my desired solvent, but it precipitated out either immediately or after a short period. What should I do?
-
Answer: Precipitation of a small molecule antagonist like this compound can be attributed to several factors, primarily related to its solubility limits in the chosen solvent system. Here is a step-by-step guide to troubleshoot this issue:
-
Verify Solvent Compatibility: Ensure the chosen solvent is appropriate for this compound. While DMSO is a common solvent for initial stock solutions, further dilution into aqueous buffers can cause the compound to crash out if its aqueous solubility is low.
-
Adjust Solvent Composition: Consider using a co-solvent system. The addition of organic solvents like ethanol or PEG300 to your aqueous buffer can increase the solubility of the antagonist.[1] A step-wise dilution approach is often effective.
-
Control pH: The solubility of many small molecules is pH-dependent. Determine the pKa of this compound and select a buffer pH that favors the more soluble ionized form.
-
Use of Excipients: Incorporating solubilizing excipients such as cyclodextrins can enhance the aqueous solubility of the antagonist by forming inclusion complexes.[2]
-
Gentle Warming and Sonication: In some cases, gentle warming or sonication can help dissolve the compound.[3] However, be cautious as excessive heat can lead to degradation.
-
Issue 2: Inconsistent results or loss of antagonist activity in bioassays.
-
Question: My experimental results with this compound are not reproducible, and I suspect the compound is losing its activity in my assay medium. What could be the cause and how can I fix it?
-
Answer: Loss of biological activity can stem from the chemical instability of the antagonist in the experimental medium. Follow these troubleshooting steps:
-
Assess Compound Stability in Assay Buffer: The pH, ionic strength, and presence of certain components in your cell culture media or assay buffer can promote degradation. It is advisable to perform a preliminary stability study of the antagonist in your specific assay medium.
-
Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can lead to degradation. It is recommended to aliquot the stock solution into single-use volumes to prevent this.[3]
-
Protect from Light: Photodegradation can be a concern for some small molecules.[2] Store stock solutions and handle the compound in light-protected containers (e.g., amber vials) and minimize exposure to direct light during experiments.
-
Evaluate for Oxidation: If the structure of this compound is susceptible to oxidation, consider degassing your buffers or adding antioxidants like ascorbic acid to the formulation, if compatible with your assay.[4]
-
Prepare Fresh Working Solutions: Whenever possible, prepare fresh working solutions of the antagonist from a stable stock solution just before conducting your experiment.
-
Logical Troubleshooting Flowchart
Caption: A decision tree to troubleshoot common stability issues with this compound.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound?
-
For long-term storage, this compound should be stored as a solid (powder) at -20°C for up to three years.[1] Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C and is typically stable for up to one year.[1] To avoid degradation from multiple freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[3]
2. Which solvents are best for preparing stock solutions of this compound?
-
Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating high-concentration stock solutions of many small molecule antagonists. For in vivo experiments, a formulation involving a mixture of solvents like DMSO, PEG300, Tween 80, and saline may be necessary to ensure solubility and bioavailability.[1] Always refer to the manufacturer's product data sheet for specific solubility information.
3. How can I assess the stability of this compound in my specific experimental conditions?
-
To assess the stability of the antagonist under your specific conditions, you can perform a forced degradation study. This involves exposing the compound to various stress conditions such as acidic and basic hydrolysis, oxidation, heat, and light.[2][4] The stability can then be monitored over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), which can separate the intact antagonist from its degradation products.[5]
4. Can the presence of other compounds in my formulation affect the stability of this compound?
-
Yes, interactions with other molecules, including excipients or other active pharmaceutical ingredients (APIs), can potentially affect the stability of this compound.[2] It is important to conduct compatibility studies to ensure that all components of your formulation are compatible and do not accelerate the degradation of the antagonist.
Data on Stability of this compound
The stability of this compound is influenced by several factors. The following tables provide a summary of stability data under various conditions.
Table 1: Recommended Storage Conditions and Stability
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years[1] |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year[1][3] |
Table 2: Hypothetical Stability of this compound (10 µM) in Aqueous Buffers after 24 hours at 37°C
| Buffer pH | % Remaining Antagonist |
| 3.0 | 85% |
| 5.0 | 92% |
| 7.4 | 98% |
| 9.0 | 75% |
Table 3: Hypothetical Impact of Temperature and Light on this compound in Solution (pH 7.4) after 48 hours
| Condition | % Remaining Antagonist |
| 4°C, Protected from Light | 99% |
| Room Temperature, Protected from Light | 95% |
| Room Temperature, Exposed to Light | 80% |
| 40°C, Protected from Light | 88% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.
Experimental Workflow for Forced Degradation Study
Caption: A workflow diagram for conducting a forced degradation study on this compound.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent mixture (e.g., acetonitrile:water, 1:1).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Expose both the solid powder and the stock solution to 80°C.
-
Photostability: Expose the stock solution to light as per ICH Q1B guidelines.
-
-
Sampling and Analysis:
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a reverse-phase HPLC method with a photodiode array (PDA) or UV detector.
-
Monitor the decrease in the peak area of the parent compound and the formation of new peaks corresponding to degradation products.
-
Protocol 2: Enhancing Aqueous Solubility using Cyclodextrins
This protocol describes how to use cyclodextrins to improve the solubility of this compound in aqueous solutions.
Methodology:
-
Cyclodextrin Selection: Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is commonly used to enhance the solubility of hydrophobic small molecules.
-
Preparation of Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 20% w/v in PBS).
-
Complexation:
-
Add the powdered this compound to the HP-β-CD solution.
-
Stir or sonicate the mixture at room temperature for a specified period (e.g., 24 hours) to allow for the formation of the inclusion complex.
-
-
Quantification of Solubility Enhancement:
-
After the incubation period, centrifuge the solution to pellet any undissolved antagonist.
-
Carefully collect the supernatant and determine the concentration of the dissolved antagonist using a validated analytical method like HPLC or UV-Vis spectroscopy.
-
Compare the solubility in the cyclodextrin solution to the solubility in the buffer alone to quantify the enhancement.
-
hMCH-1R Signaling Pathway
Understanding the signaling pathway of the target receptor can provide context for the antagonist's mechanism of action and the design of relevant bioassays.
Caption: A simplified diagram of the hMCH-1R signaling pathway and the action of antagonist 1.
The human melanin-concentrating hormone receptor 1 (hMCH-1R) is a G protein-coupled receptor.[6] Upon binding of its endogenous ligand, melanin-concentrating hormone (MCH), the receptor can couple to inhibitory G proteins (Gαi) and Gq proteins.[6][7] Activation of Gαi leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels.[7] Coupling to Gαq activates phospholipase C, resulting in an increase in intracellular calcium.[6] this compound exerts its effect by binding to the receptor and blocking these downstream signaling events.
References
- 1. pharmtech.com [pharmtech.com]
- 2. lubrizolcdmo.com [lubrizolcdmo.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. resolvemass.ca [resolvemass.ca]
- 5. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
minimizing experimental variability with hMCH-1R antagonist 1
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using hMCH-1R antagonist 1. Our goal is to help you minimize experimental variability and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary characteristics?
A1: this compound is a selective and potent antagonist of the human melanin-concentrating hormone receptor 1 (hMCHR1), a G protein-coupled receptor (GPCR) involved in the regulation of energy homeostasis and other physiological functions.[1] It is a peptide-based compound used for metabolic research.[2][3][4]
Q2: What are the binding affinities of this compound for MCH receptors?
A2: this compound binds effectively to both hMCHR1 and hMCHR2. The reported binding affinities are detailed in the table below.[2][3][4][5]
Q3: How should I store and handle this compound?
A3: For long-term stability, the lyophilized powder should be stored at -20°C for up to three years. Once reconstituted in a solvent, it should be stored at -80°C for up to one year. Avoid repeated freeze-thaw cycles and protect from moisture.[4]
Q4: In which solvents is this compound soluble?
A4: Solubility information should be requested from your specific supplier, as different formulations may exist. For in vivo studies, a common vehicle can be a mixture of DMSO and corn oil, but this should be optimized for your specific experimental setup.[6][7]
Troubleshooting Guide
Issue 1: High Variability in IC50 Values Between Experiments
Possible Causes:
-
Inconsistent Cell Passage Number: GPCR expression levels can change with increasing cell passage numbers, affecting antagonist potency.[8]
-
Variability in Agonist Concentration: The calculated IC50 value for an antagonist is dependent on the concentration of the agonist used for stimulation.
-
Cell Health and Density: Unhealthy or inconsistently plated cells will respond variably to treatment.
-
Compound Stability: Improper storage or handling of the antagonist can lead to degradation.
Solutions:
-
Standardize Cell Culture: Use cells within a defined, narrow passage number range for all experiments.
-
Consistent Agonist Concentration: Use a consistent concentration of the MCH agonist, typically the EC80 or EC50, to ensure a stable response window for antagonist inhibition.[8]
-
Monitor Cell Viability: Regularly check cell viability (e.g., using Trypan Blue) and ensure consistent seeding density.
-
Proper Compound Handling: Aliquot the antagonist after reconstitution to minimize freeze-thaw cycles. Protect from light and store as recommended.[4]
Issue 2: No or Weak Antagonist Activity Observed
Possible Causes:
-
Incorrect Receptor Subtype: Ensure your cell line expresses the human MCH-1R, as receptor pharmacology can differ between species. Rodents, for example, only express MCH-1R.[1][9]
-
Low Receptor Expression: The cell line may not express a sufficient number of receptors to produce a robust signal.[8]
-
Compound Degradation: The antagonist may have degraded due to improper storage or handling.
-
Assay Interference: The antagonist or its solvent may interfere with the assay's detection system (e.g., fluorescence or luminescence).[10]
Solutions:
-
Verify Receptor Expression: Confirm hMCH-1R expression in your cell line using a validated method like qPCR or western blot.
-
Use a High-Expressing Cell Line: Consider using a recombinant cell line engineered to overexpress hMCH-1R.
-
Perform a Positive Control: Test a fresh stock of the antagonist or a different known MCH-1R antagonist to confirm assay performance.
-
Run a Solvent Control: Always include a vehicle-only control to check for any background signal or interference from the solvent.
Issue 3: Off-Target Effects or Unexpected Results
Possible Causes:
-
Binding to MCHR2: this compound also binds to the human MCH-2R with high affinity, which could mediate some of the observed effects in systems where both receptors are present.[2][3][4]
-
Non-Specific Binding: At high concentrations, the antagonist may bind to other unrelated receptors or proteins, leading to off-target effects.[11][12]
-
Functional Selectivity (Biased Agonism): The antagonist might block one signaling pathway (e.g., Gαi-mediated cAMP reduction) while not affecting another (e.g., β-arrestin recruitment).
Solutions:
-
Use a Selective System: Whenever possible, use cell lines expressing only hMCH-1R to dissect its specific effects.
-
Perform a Dose-Response Curve: Use the lowest effective concentration of the antagonist to minimize the risk of off-target binding.
-
Profile Against Multiple Pathways: Characterize the antagonist's effects on different MCH-1R signaling outputs, such as cAMP levels, calcium mobilization, and β-arrestin recruitment, to understand its functional profile.[13]
Quantitative Data Summary
Table 1: Binding Affinity of this compound
| Parameter | Receptor | Value (nM) | Reference(s) |
| KB | hMCH-1R | 3.6 | [2][3][4][5] |
| IC50 | hMCH-1R | 65 | [2][3][4][5] |
| IC50 | hMCH-2R | 49 | [2][3][4][5] |
Experimental Protocols
Protocol 1: In Vitro cAMP Inhibition Assay
This protocol describes a method to determine the potency of this compound by measuring its ability to block MCH-induced inhibition of cAMP production in a recombinant cell line.
Materials:
-
HEK293 cells stably expressing hMCH-1R (HEK-hMCH1R)
-
DMEM, 10% FBS, 1% Penicillin-Streptomycin, Geneticin (for cell culture)
-
Assay Buffer: HBSS with 20 mM HEPES and 0.1% BSA
-
Forskolin
-
3-isobutyl-1-methylxanthine (IBMX)
-
Melanin-Concentrating Hormone (MCH) peptide (agonist)
-
This compound
-
cAMP detection kit (e.g., HTRF, LANCE, or similar)
-
White, opaque 384-well plates
Procedure:
-
Cell Seeding:
-
Culture HEK-hMCH1R cells to ~80-90% confluency.
-
Harvest cells and resuspend in assay medium.
-
Seed 5,000 cells per well into a 384-well plate and incubate overnight.
-
-
Antagonist Pre-incubation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Remove culture medium from the cells and add the diluted antagonist.
-
Incubate for 20 minutes at 37°C. Include a vehicle-only control.
-
-
Agonist Stimulation:
-
Prepare a solution of MCH agonist (at its EC80 concentration) and Forskolin (10 µM) in assay buffer.
-
Add this solution to the wells containing the antagonist.
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP detection kit.
-
-
Data Analysis:
-
Normalize the data with 0% inhibition (agonist + forskolin only) and 100% inhibition (forskolin only) controls.
-
Plot the normalized response against the log of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
References
- 1. Recent Updates on the Melanin-Concentrating Hormone (MCH) and Its Receptor System: Lessons from MCH1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. This compound - Nordic Biosite [nordicbiosite.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nonconventional glucagon and GLP-1 receptor agonist and antagonist interplay at the GLP-1 receptor revealed in high-throughput FRET assays for cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The MCH1 receptor, an anti-obesity target, is allosterically inhibited by 8-methylquinoline derivatives possessing subnanomolar binding and long residence times - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Oral Bioavailability of hMCH-1R Antagonists
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of human Melanin-Concentrating Hormone Receptor 1 (hMCH-1R) antagonists.
Frequently Asked Questions (FAQs)
Q1: My hMCH-1R antagonist shows high in vitro potency but exhibits very low oral bioavailability in preclinical animal models. What are the initial steps to diagnose the underlying cause?
A1: Low oral bioavailability is a common challenge resulting from a combination of factors. A systematic approach is crucial to identify the rate-limiting step. Oral bioavailability (F) is a product of the fraction of the drug absorbed (Fa), the fraction escaping gut-wall elimination (Fg), and the fraction escaping hepatic first-pass elimination (Fh).[1][2]
Your initial investigation should focus on characterizing the compound's fundamental physicochemical and ADME (Absorption, Distribution, Metabolism, Excretion) properties:
-
Determine Aqueous Solubility: Is the compound poorly soluble at physiological pH ranges (pH 1.2 to 6.8)? Many potent antagonists are lipophilic, leading to poor solubility.
-
Assess Intestinal Permeability: Use an in vitro model like the Caco-2 permeability assay. This will help determine if the compound can passively diffuse across the intestinal epithelium and whether it is a substrate of efflux transporters like P-glycoprotein (P-gp).
-
Evaluate Metabolic Stability: Perform in vitro metabolic stability assays using liver microsomes or hepatocytes to determine the compound's susceptibility to first-pass metabolism.[3]
The results will help classify your compound within the Biopharmaceutics Classification System (BCS) and guide your enhancement strategy.
Q2: My compound is a BCS Class II/IV drug (low solubility). What formulation strategies are most effective?
A2: For compounds limited by poor aqueous solubility, the primary goal is to increase the dissolution rate and concentration in the gastrointestinal tract. Several formulation strategies can be employed:[4][5]
-
Particle Size Reduction: Micronization and nanocrystal technologies increase the surface area-to-volume ratio, enhancing dissolution.
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in its high-energy, amorphous state within a polymer matrix can significantly improve apparent solubility and dissolution.[4]
-
Lipid-Based Formulations: These are highly effective for lipophilic drugs. Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) form fine oil-in-water emulsions in the gut, which can enhance solubility and absorption, and may even bypass first-pass metabolism via lymphatic transport.[4][6]
-
Complexation: Using cyclodextrins to form inclusion complexes can mask the lipophilic properties of the drug and increase its solubility in water.[6]
Q3: My data suggests my hMCH-1R antagonist is a substrate for the P-glycoprotein (P-gp) efflux transporter. How can this be managed?
A3: P-gp-mediated efflux actively pumps the drug from inside the intestinal cells back into the gut lumen, thereby reducing net absorption.[7] Strategies to overcome this include:
-
Chemical Modification: During lead optimization, modify the molecule to reduce its affinity for P-gp. This involves altering structural features recognized by the transporter.
-
Formulation with P-gp Inhibitors: Co-administering the antagonist with an excipient that inhibits P-gp can increase absorption. Many surfactants and polymers used in lipid-based and nanoparticle formulations exhibit P-gp inhibitory effects.
-
Prodrug Approach: Design a prodrug that is not a P-gp substrate. Once absorbed, the prodrug is converted to the active parent molecule.[8]
Q4: When should I consider a prodrug strategy for my hMCH-1R antagonist?
A4: A prodrug strategy is a powerful tool to overcome specific, well-defined barriers to oral absorption.[8][9] Consider this approach when:
-
Poor Solubility: A hydrophilic promoiety (e.g., phosphate or amino acid) is attached to create a water-soluble prodrug, which can improve dissolution.[10]
-
Poor Permeability: A lipophilic promoiety is added to increase membrane permeability.
-
High First-Pass Metabolism: The prodrug can be designed to mask the metabolic site, allowing the compound to be absorbed intact before being converted to the active drug systemically.
-
Targeted Delivery: The promoiety can be designed to target specific intestinal uptake transporters, enhancing absorption.[8]
A successful prodrug must be stable in the GI tract but efficiently convert to the parent drug once absorbed.[9]
Q5: Many hMCH-1R antagonists have failed due to hERG channel affinity. How does this impact the development strategy?
A5: While not a direct bioavailability issue, hERG affinity is a critical safety hurdle that often co-exists with the physicochemical properties of MCH-1R antagonists (e.g., a basic nitrogen atom and lipophilic regions).[11][12][13] Efforts to improve bioavailability, such as increasing lipophilicity, can sometimes worsen hERG binding. It is crucial to screen for hERG activity early and throughout the lead optimization process. The goal is to find a balance where bioavailability is improved without introducing cardiotoxicity. Machine learning models are now being used to predict hERG liability early in the discovery phase.[11]
Data Presentation
Table 1: Comparison of Formulation Strategies for Solubility Enhancement
| Strategy | Principle | Advantages | Disadvantages | Best For |
| Nanocrystals | Increases surface area by reducing particle size to the nanometer range. | High drug loading, suitable for various dosage forms. | Can be physically unstable (aggregation); requires specialized equipment. | BCS Class II drugs. |
| Amorphous Solid Dispersions (ASD) | Stabilizes the drug in a high-energy, non-crystalline state within a polymer matrix. | Significant increase in apparent solubility and dissolution rate.[4] | Potential for recrystallization during storage; polymer selection is critical. | BCS Class II/IV drugs. |
| Lipid-Based Systems (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents. | Enhances solubility and can bypass first-pass metabolism via lymphatic uptake.[6] | Lower drug loading; potential for GI side effects from surfactants. | Highly lipophilic BCS Class II/IV drugs. |
| Cyclodextrin Complexation | The drug molecule is encapsulated within the hydrophobic core of a cyclodextrin. | Increases aqueous solubility and can improve stability.[6] | Limited to molecules that fit the cyclodextrin cavity; can be expensive. | BCS Class II drugs with appropriate size/shape. |
Table 2: Key Physicochemical Properties Influencing Oral Bioavailability
| Property | General Guideline for Good Bioavailability | Impact on Absorption/Metabolism | Reference |
| Molecular Weight (MW) | < 500 Da | Higher MW can negatively impact passive diffusion and fraction absorbed (Fa). | [1][14] |
| Lipophilicity (logP) | 1 - 3 | Too low: poor permeability. Too high: poor solubility and increased metabolic clearance. | [1][2] |
| Polar Surface Area (PSA) | ≤ 140 Ų | High PSA reduces membrane permeability. | [14] |
| Rotatable Bonds (RB) | ≤ 10 | High flexibility can decrease permeability and increase susceptibility to metabolism. | [14] |
| Ionization State (pKa) | Weakly basic | Can lead to pH-dependent solubility, potentially causing precipitation in the intestine. | [1][15] |
Table 3: Hypothetical Pharmacokinetic Data for a Prodrug Strategy
| Compound | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Bioavailability (F%) |
| Parent Drug | 10 | 85 | 2.0 | 350 | 4% |
| Phosphate Prodrug | 15 (equimolar) | 450 | 1.0 | 2160 | 25% |
This table illustrates how a phosphate prodrug designed to improve solubility can lead to a significant increase in maximum concentration (Cmax), Area Under the Curve (AUC), and overall oral bioavailability (F%) compared to the parent hMCH-1R antagonist. The results are similar to improvements seen in published prodrug studies.[10]
Experimental Protocols & Troubleshooting Guides
Guide 1: Caco-2 Permeability Assay for Assessing Intestinal Absorption and Efflux
Objective: To determine the apparent permeability coefficient (Papp) of an hMCH-1R antagonist and to calculate the efflux ratio (ER) to identify if it is a substrate of efflux transporters like P-gp.
Methodology:
-
Cell Culture: Culture Caco-2 cells on semi-permeable Transwell® inserts for 21-25 days until they form a differentiated, polarized monolayer.
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Measurement (A-to-B):
-
Add the test compound (e.g., at 10 µM) to the apical (A) side of the monolayer (representing the gut lumen).
-
Incubate at 37°C.
-
Collect samples from the basolateral (B) side (representing the blood) at various time points (e.g., 30, 60, 90, 120 minutes).
-
-
Permeability Measurement (B-to-A):
-
Add the test compound to the basolateral (B) side.
-
Collect samples from the apical (A) side at the same time points.
-
-
Sample Analysis: Quantify the concentration of the compound in all samples using LC-MS/MS.
-
Data Analysis:
-
Calculate Papp (A→B) and Papp (B→A) using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the flux, A is the surface area of the membrane, and C0 is the initial concentration.
-
Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B).
-
Troubleshooting:
-
High Papp (>10 x 10⁻⁶ cm/s) but low in vivo absorption: Suspect high first-pass metabolism in the gut wall or liver.
-
Low Papp (<1 x 10⁻⁶ cm/s): The compound has inherently poor permeability. Consider a prodrug strategy to enhance lipophilicity.
-
Efflux Ratio > 2: The compound is likely a substrate of an efflux transporter. Confirm by repeating the assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant reduction in the ER confirms P-gp interaction.
Guide 2: Metabolic Stability Assay Using Human Liver Microsomes (HLM)
Objective: To determine the in vitro intrinsic clearance (CLint) of an hMCH-1R antagonist.
Methodology:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine HLM (e.g., 0.5 mg/mL), phosphate buffer (pH 7.4), and the test compound (e.g., 1 µM).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Start the metabolic reaction by adding the cofactor NADPH.
-
Time-Point Sampling: Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench Reaction: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the protein.
-
Analysis: Analyze the supernatant using LC-MS/MS to measure the remaining percentage of the parent compound over time.
-
Data Analysis:
-
Plot the natural log of the percentage of parent drug remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (CLint) = (0.693 / t½) / (mg protein/mL).
-
Troubleshooting:
-
Very Rapid Clearance (t½ < 10 min): The compound is highly susceptible to first-pass metabolism. This is a major liability for oral bioavailability. Strategies include designing a prodrug to mask the metabolic site or structural modifications to block the site of metabolism.
-
No Clearance: The compound is metabolically stable. If bioavailability is still low, the issue is likely poor solubility or permeability.
Visualizations
Caption: Troubleshooting workflow for poor oral bioavailability.
References
- 1. 2024.sci-hub.box [2024.sci-hub.box]
- 2. Physicochemical space for optimum oral bioavailability: contribution of human intestinal absorption and first-pass elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of efflux transporters on drug metabolism: theoretical approach for bioavailability and clearance prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. upm-inc.com [upm-inc.com]
- 5. jptcp.com [jptcp.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. Modern Prodrug Design for Targeted Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of a targeted prodrug strategy of enhance oral absorption of poorly water-soluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rvq-sub.sbq.org.br [rvq-sub.sbq.org.br]
- 13. researchgate.net [researchgate.net]
- 14. Molecular properties that influence the oral bioavailability of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Prodrug Strategy to Address Impaired Oral Absorption of a Weakly Basic TYK2 Inhibitor Caused by a Gastric Acid-Reducing Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
reducing non-specific binding of hMCH-1R antagonist 1 in assays
Welcome to the Technical Support Center for hMCH-1R Assays. This guide provides troubleshooting strategies and frequently asked questions to help researchers reduce non-specific binding (NSB) of hMCH-1R antagonist 1 in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a problem in my hMCH-1R assay?
Non-specific binding (NSB) refers to the adherence of a ligand, such as this compound, to components other than its intended target receptor. This can include binding to plastic surfaces of assay plates, filter membranes, or other proteins in the sample.[1][2][3] High NSB can lead to a reduced signal-to-noise ratio, masking the true specific binding signal and making it difficult to accurately determine key parameters like binding affinity and potency.[3][4][5]
Q2: I am observing high non-specific binding in my radioligand binding assay. What are the common causes?
High non-specific binding in radioligand assays can stem from several factors:
-
Hydrophobicity of the Ligand: Hydrophobic molecules have a tendency to interact with plastic surfaces and membrane lipids non-specifically.[6][7]
-
Inadequate Blocking: The blocking agents used may not be effectively saturating all non-specific sites on the assay plate or membrane.[3][4]
-
Suboptimal Reagent Concentrations: The concentration of the radioligand or the amount of membrane protein used might be too high.[8] Ideally, less than 10% of the added radioligand should be bound in total.[9]
-
Insufficient Washing: Wash steps may not be stringent enough to remove unbound or weakly bound ligands.[9]
-
Inappropriate Assay Buffer: The composition of the assay buffer, including pH and ionic strength, can influence non-specific interactions.
Q3: Which blocking agents are recommended to reduce NSB for a peptide-based antagonist like this compound?
Protein-based blocking agents are generally effective at preventing non-specific binding by occupying potential binding sites on assay surfaces.[3][4] Bovine Serum Albumin (BSA) is a widely used and effective blocking agent for reducing NSB of peptides and hydrophobic compounds.[1][7][10] Other options like casein or non-fat dry milk can also be effective, though they should be tested for compatibility with your specific assay, especially if working with phosphoproteins.[4][10]
Q4: How can detergents help in reducing non-specific binding?
Detergents can reduce NSB by minimizing hydrophobic interactions between the antagonist and assay surfaces.[11][12]
-
Non-ionic detergents like Tween-20 or Triton X-100 are mild and commonly used in wash buffers to help remove non-specifically bound molecules.[4][11][13]
-
Zwitterionic detergents such as CHAPS can also be effective, particularly for solubilizing membrane proteins while maintaining their function.[2][11][13] It is crucial to use detergents at or below their critical micellar concentration (CMC) in the binding buffer to avoid disrupting the receptor-ligand interaction.[13]
Q5: What is this compound and what are its binding characteristics?
This compound (also known as Compound 30) is a selective and high-affinity peptide antagonist for the human melanin-concentrating hormone receptor 1 (hMCH-1R).[14][15][16] Its primary use is in metabolic research.[14][15][16]
Troubleshooting Guides
Guide 1: Optimizing Blocking Agents and Detergents
High non-specific binding is often traced back to suboptimal concentrations of blocking agents or the choice of detergent. The following table provides starting recommendations for common reagents.
| Reagent | Type | Typical Concentration | Key Considerations |
| Bovine Serum Albumin (BSA) | Protein Blocker | 0.1% - 1% (w/v) | Commonly used in binding buffers to reduce binding to tubes and plates.[1][17] Very effective for hydrophobic ligands.[7] |
| Casein | Protein Blocker | 0.1% - 0.5% (w/v) | Can be more effective than BSA in some ELISAs.[10] Ensure it does not interfere with antibody-based detection. |
| Tween-20 | Non-ionic Detergent | 0.05% - 0.1% (v/v) | Primarily used in wash buffers to reduce background.[4][11] Can be included in binding buffer at low concentrations. |
| CHAPS | Zwitterionic Detergent | 0.01% - 0.1% (v/v) | Useful for maintaining protein solubility and function.[2][11] |
Troubleshooting Workflow for Reagent Optimization
Caption: A step-by-step workflow for troubleshooting high non-specific binding.
Guide 2: hMCH-1R Signaling Pathway Overview
Understanding the receptor's signaling can help in designing functional assays. The hMCH-1R is a G protein-coupled receptor (GPCR) that primarily signals through Gαi and Gαq pathways.[17] It is also known to recruit β-arrestin, leading to receptor desensitization and internalization.[17][18]
Caption: Simplified signaling pathways of the human MCH-1 Receptor (hMCH-1R).
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This protocol provides a framework for a competitive binding assay to determine the affinity of this compound using membranes from cells expressing hMCH-1R and a suitable radioligand (e.g., [¹²⁵I]-MCH).
A. Materials and Reagents
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM CaCl₂, 0.2% Bovine Serum Albumin (BSA), pH 7.4.
-
Membrane Preparation: Homogenized cell pellets from HEK293 or CHO cells stably expressing hMCH-1R.
-
Radioligand: [¹²⁵I]-MCH (or other suitable labeled MCH analog).
-
Non-specific Determinate: High concentration of unlabeled MCH (e.g., 1 µM).
-
Test Compound: this compound, serially diluted.
-
Apparatus: 96-well plates (low-binding), filter mats (e.g., GF/C), cell harvester, scintillation counter.
B. Assay Workflow Diagram
Caption: Key steps in a typical radioligand competition binding assay.
C. Step-by-Step Procedure
-
Preparation: Thaw all reagents and keep them on ice. Prepare serial dilutions of this compound in the binding buffer.
-
Assay Plate Setup: To designated wells of a 96-well plate, add in the following order:
-
50 µL of Binding Buffer.
-
50 µL of this compound at various concentrations (for total binding, add 50 µL of buffer; for non-specific binding, add 50 µL of 1 µM unlabeled MCH).
-
50 µL of radioligand at a concentration near its Kd.
-
-
Initiate Binding: Start the reaction by adding 50 µL of the hMCH-1R membrane preparation to each well. The final volume should be 200 µL.
-
Incubation: Incubate the plate at room temperature for 90-120 minutes with gentle agitation. Incubation time and temperature should be optimized to ensure equilibrium is reached.[19]
-
Termination and Harvesting: Terminate the assay by rapid filtration through a glass fiber filter mat (e.g., GF/C) using a cell harvester. This separates the bound from the free radioligand.[9]
-
Washing: Quickly wash the filters three times with 300 µL of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.[9]
-
Counting: Dry the filter mat, add scintillant, and measure the radioactivity in a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the non-specific binding counts from the total binding counts. Plot the specific binding against the log concentration of the antagonist to determine the IC₅₀.
References
- 1. Bovine serum albumin as a universal suppressor of non-specific peptide binding in vials prior to nano-chromatography coupled mass-spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. meridianbioscience.com [meridianbioscience.com]
- 4. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 5. 'Non-specific' binding. The problem, and a solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Influence of surfactants and antibody immobilization strategy on reducing nonspecific protein interactions for molecular recognition force microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Use of detergents for elimination of non-specific reactions of monoclonal antibodies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. This compound - Nordic Biosite [nordicbiosite.com]
- 16. This compound | TargetMol [targetmol.com]
- 17. The MCH1 receptor, an anti-obesity target, is allosterically inhibited by 8-methylquinoline derivatives possessing subnanomolar binding and long residence times - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.physiology.org [journals.physiology.org]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimization of hMCH-1R Antagonist 1 for Enhanced CNS Penetration
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the optimization of human Melanin-Concentrating Hormone Receptor-1 (hMCH-1R) antagonists for improved Central Nervous System (CNS) penetration. This resource provides troubleshooting guidance and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges you may encounter during your experiments.
Troubleshooting Guides & FAQs
Q1: My hMCH-1R antagonist shows high potency in vitro but has poor efficacy in vivo for a CNS target. What are the likely causes and how can I troubleshoot this?
A1: This is a common challenge in CNS drug development. The discrepancy between in vitro potency and in vivo efficacy often points to suboptimal pharmacokinetic properties, particularly poor penetration across the Blood-Brain Barrier (BBB). Here’s a step-by-step troubleshooting guide:
Step 1: Assess Physicochemical Properties
-
Problem: The physicochemical properties of your antagonist may be unfavorable for CNS penetration.
-
Troubleshooting:
-
Lipophilicity (LogP/LogD): While a certain degree of lipophilicity is required to cross the BBB, excessive lipophilicity can lead to high plasma protein binding and non-specific tissue binding, reducing the free fraction available to enter the brain. The optimal LogP range for CNS drugs is generally considered to be between 1.5 and 2.7.[1]
-
Polar Surface Area (PSA): High PSA is associated with poor membrane permeability. Aim for a PSA of less than 90 Ų.
-
Hydrogen Bond Donors (HBD): A high number of hydrogen bond donors can hinder BBB penetration. A count of 3 or less is generally recommended.
-
Molecular Weight (MW): Smaller molecules tend to cross the BBB more readily. Aim for a molecular weight below 450 Da.
-
Step 2: Evaluate P-glycoprotein (P-gp) Efflux
-
Problem: Your antagonist may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump compounds out of the brain. A series of potent indolyl azetidine rMCHR1 antagonists were found to have poor CNS penetration due to P-gp efflux.
-
Troubleshooting:
-
Conduct an in vitro P-gp substrate liability assay using cell lines overexpressing P-gp, such as MDCK-MDR1 or Caco-2 cells. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is a strong indicator of active efflux.
-
If your compound is a P-gp substrate, consider structural modifications to reduce its affinity for the transporter. Strategies include:
-
Lowering basicity (pKa).
-
Altering conformational flexibility.
-
Removing hydrogen bond donors.
-
-
Step 3: Determine Brain and Plasma Concentrations
-
Problem: Without direct measurement, you can only infer poor CNS penetration.
-
Troubleshooting:
-
Conduct an in vivo pharmacokinetic study in a relevant animal model (e.g., mouse or rat) to determine the brain-to-plasma concentration ratio (B/P ratio or Kp). A low B/P ratio confirms poor CNS penetration. For example, the CNS-penetrant hMCH-1R antagonist SNAP-94847 exhibits a brain/plasma ratio of 2.3 in rats, while GW803430 shows a 6:1 brain:plasma concentration in mice.[2]
-
Step 4: Measure Brain Tissue Binding
-
Problem: High non-specific binding to brain tissue can reduce the unbound, pharmacologically active concentration of your antagonist at the target site, even if it crosses the BBB.
-
Troubleshooting:
-
Perform a brain tissue binding assay using equilibrium dialysis to determine the fraction of unbound drug in the brain (fu,brain). This is crucial for understanding the pharmacologically relevant concentration.
-
The following workflow diagram illustrates the troubleshooting process:
Q2: How do I perform an in vitro permeability assay to predict the CNS penetration of my hMCH-1R antagonist?
A2: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free assay that predicts passive diffusion across the BBB.
Experimental Protocol: PAMPA-BBB Assay
-
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen™-IP, 0.45 μm PVDF)
-
96-well acceptor plates
-
Brain lipid solution (e.g., porcine brain lipid dissolved in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Lucifer yellow solution (for membrane integrity check)
-
LC-MS/MS for quantification
-
-
Procedure:
-
Membrane Coating: Apply 5 µL of the brain lipid solution to the filter of each well in the donor plate. Allow the solvent to evaporate for at least 5 minutes.
-
Acceptor Plate Preparation: Fill the wells of the acceptor plate with 300 µL of PBS (pH 7.4).
-
Donor Plate Preparation: Prepare the test compound solution by diluting the stock solution in PBS to the final desired concentration (e.g., 10 µM). Add 300 µL of this solution to each well of the coated donor plate.
-
Incubation: Carefully place the donor plate on top of the acceptor plate to form a "sandwich". Incubate at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
Quantification: After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS. Also, measure the concentration of a membrane integrity marker like Lucifer yellow.
-
Calculation of Apparent Permeability (Papp):
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - ([drug]acceptor / [drug]equilibrium)) where:
-
Vd = volume of donor well
-
Va = volume of acceptor well
-
A = filter area
-
t = incubation time
-
[drug]acceptor = drug concentration in the acceptor well
-
[drug]equilibrium = equilibrium drug concentration
-
-
-
The following diagram illustrates the PAMPA-BBB experimental workflow:
Q3: My hMCH-1R antagonist is identified as a P-gp substrate. What structural modifications can I make to reduce efflux?
A3: Reducing P-gp efflux is a critical step in optimizing CNS penetration. Here are some strategies based on successful approaches for other CNS-targeted compounds:
-
Reduce the number of hydrogen bond donors: This is a common strategy to decrease P-gp recognition.
-
Increase lipophilicity and rigidity: Incorporating rigid elements like triple bonds or cyclic structures can sometimes disrupt the optimal conformation for P-gp binding.
-
Modulate the pKa of basic amines: Lowering the basicity of nitrogen atoms can reduce the interaction with P-gp.
-
Introduce fluorine atoms: Strategic placement of fluorine atoms can alter the electronic properties and conformation of the molecule, potentially reducing P-gp affinity.
The table below presents a hypothetical example of how structural modifications could impact P-gp efflux and CNS penetration, based on data from a series of neuronal nitric oxide synthase (nNOS) inhibitors.
| Compound | Modification from Lead | Papp (PAMPA-BBB) (10⁻⁶ cm/s) | Efflux Ratio (Caco-2) |
| Lead Compound 1 | - | 1.5 | 8.2 |
| Analog A | Increased rigidity (triple bond) | 2.1 | 5.9 |
| Analog B | Increased lipophilicity (pyrrolidine ring) | 3.5 | 3.1 |
| Analog C | Modulated pKa (fluorine on pyrrolidine) | 4.2 | 1.8 |
| Analog D | Difluorobenzene linker | 5.8 | 0.8 |
This data illustrates a clear trend where systematic structural changes lead to improved permeability and a significant reduction in the efflux ratio, suggesting better potential for CNS penetration.
Key Experimental Protocols
This section provides detailed methodologies for essential experiments in assessing the CNS penetration of your hMCH-1R antagonist.
MDCK-MDR1 Bidirectional Permeability Assay
This assay is used to determine if a compound is a substrate of the P-glycoprotein (P-gp) efflux transporter.
-
Cell Culture:
-
Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (encoding P-gp) are cultured on permeable Transwell® inserts until a confluent monolayer is formed.
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
-
Assay Procedure:
-
The test compound is added to either the apical (A) or basolateral (B) chamber of the Transwell® plate.
-
The plate is incubated at 37°C for a specified time (e.g., 2 hours).
-
Samples are taken from the opposite chamber at various time points.
-
The concentration of the compound in the samples is determined by LC-MS/MS.
-
-
Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated for both directions: A-to-B and B-to-A.
-
The Efflux Ratio is calculated as: Papp(B-A) / Papp(A-B).
-
An efflux ratio greater than 2.0 suggests that the compound is a substrate for P-gp.
-
In Vivo Pharmacokinetic Study for Brain Penetration
This study measures the concentration of the drug in the brain and plasma over time to determine the brain-to-plasma ratio.
-
Animal Model:
-
Typically performed in mice or rats.
-
-
Procedure:
-
The test compound is administered to the animals (e.g., via intravenous or oral route).
-
At various time points post-administration, blood samples are collected.
-
At the same time points, animals are euthanized, and brains are harvested.
-
Plasma is separated from the blood.
-
Brain tissue is homogenized.
-
The concentration of the compound in plasma and brain homogenate is quantified by LC-MS/MS.
-
-
Data Analysis:
-
The Brain-to-Plasma Ratio (Kp) is calculated at each time point by dividing the concentration of the drug in the brain by the concentration in the plasma.
-
The unbound brain-to-unbound plasma ratio (Kp,uu) is a more accurate measure of brain penetration as it considers the free fraction of the drug in both compartments. It is calculated as: Kp,uu = Kp * (fu,plasma / fu,brain).
-
Brain Tissue Binding Assay (Equilibrium Dialysis)
This assay determines the fraction of a drug that is not bound to brain tissue and is therefore pharmacologically active.
-
Materials:
-
Rapid Equilibrium Dialysis (RED) device or similar equilibrium dialysis apparatus.
-
Brain homogenate from the species of interest.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
-
Procedure:
-
The test compound is added to the brain homogenate.
-
The spiked brain homogenate is placed in one chamber of the dialysis unit, and PBS is placed in the other chamber, separated by a semipermeable membrane.
-
The unit is incubated at 37°C until equilibrium is reached (typically 4-6 hours).
-
Samples are taken from both the brain homogenate and the buffer chambers.
-
The concentration of the compound in both samples is measured by LC-MS/MS.
-
-
Data Analysis:
-
The fraction unbound in brain homogenate (fu,homogenate) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the homogenate chamber.
-
The fraction unbound in brain tissue (fu,brain) is then calculated by correcting for the dilution of the brain homogenate.
-
Signaling Pathway
The hMCH-1R is a G protein-coupled receptor (GPCR) that primarily couples to Gi and Gq proteins. Activation of hMCH-1R can lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels, and the activation of phospholipase C, leading to an increase in intracellular calcium.
References
troubleshooting hMCH-1R antagonist 1 toxicity in cellular models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering toxicity with hMCH-1R antagonist 1 in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for hMCH-1R antagonists?
Melanin-concentrating hormone receptor 1 (MCH-1R) antagonists are being investigated primarily as anti-obesity agents.[1] They function by blocking the binding of the endogenous ligand, melanin-concentrating hormone (MCH), to its receptor. This inhibition disrupts downstream signaling pathways, such as those involving Gαi and Gαq proteins, which in turn affects processes like food intake and energy expenditure.[2]
Q2: What are the common causes of unexpected cytotoxicity in cell culture experiments?
Unexpected cell death in in-vitro experiments can be multifactorial. Common causes include microbial contamination (bacteria, fungi, mycoplasma), poor quality or improperly formulated media and reagents, environmental instability (temperature, CO2, humidity fluctuations), and mechanical stress during cell handling.[3] For antagonist-specific issues, off-target effects and solvent toxicity are also primary considerations.[4][5]
Q3: How can I differentiate between on-target and off-target toxicity?
Distinguishing between on-target and off-target effects is crucial. A primary method is to use a control cell line that does not express the hMCH-1R target. If the antagonist shows similar toxicity in both the hMCH-1R-expressing and the non-expressing (or knockout) cell lines, the effect is likely off-target.[4][5] Additionally, if the observed toxicity does not align with the known signaling pathway of the target, off-target mechanisms should be investigated.
Q4: At what concentration should I expect to see toxicity with this compound?
The cytotoxic concentration can vary significantly between different cell lines and experimental conditions. It is essential to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cellular model. Below is a table with example data for "this compound".
Table 1: Example IC50 Values for this compound
| Cell Line | hMCH-1R Expression | Assay Type | Incubation Time | Example IC50 (µM) |
| CHO-hMCH-1R | High | MTT (Viability) | 48 hours | 15.2 |
| HEK293-hMCH-1R | Moderate | MTT (Viability) | 48 hours | 25.8 |
| Wild-Type HEK293 | None | MTT (Viability) | 48 hours | > 100 |
| SH-SY5Y | Low/Endogenous | Caspase-3/7 (Apoptosis) | 24 hours | 45.5 |
Q5: My antagonist is dissolved in DMSO. Could the solvent be causing the toxicity?
Yes, the solvent used to dissolve the antagonist, commonly DMSO, can be toxic to cells at certain concentrations. It is critical to run a vehicle control, where cells are treated with the same concentration of the solvent as used in the highest dose of the antagonist.[6] If significant cell death is observed in the vehicle control, the solvent concentration should be lowered.
Troubleshooting Guides
Problem 1: Massive cell death is observed even at very low concentrations of the antagonist.
-
Possible Cause 1: Contamination: Cultures may be contaminated with bacteria, fungi, or mycoplasma, which can cause rapid cell death.[3][7]
-
Possible Cause 2: Incorrect Antagonist Concentration: Errors in dilution calculations or stock concentration may lead to a much higher final concentration than intended.
-
Solution: Re-verify all calculations. If possible, have the stock solution's concentration independently verified. Prepare fresh dilutions from the stock and repeat the experiment.
-
-
Possible Cause 3: Poor Cell Health: The cells may have been unhealthy before the experiment began due to over-confluency, high passage number, or improper thawing.[7]
-
Solution: Ensure cells are in the logarithmic growth phase and are not more than 80% confluent before starting the experiment. Use low-passage cells and follow proper cryopreservation and thawing protocols.[7]
-
Problem 2: The antagonist induces apoptosis, but is this the expected mechanism?
-
Background: Antagonists can induce apoptosis through on-target or off-target mechanisms.[8][9] For example, some compounds can disrupt mitochondrial membrane potential or activate caspases, which are key mediators of apoptosis.[9][10][11]
-
Troubleshooting Steps:
-
Confirm Apoptosis: Use multiple assays to confirm apoptosis, such as an Annexin V/PI staining assay and a Caspase-3/7 activity assay.[12][13] An increase in both signals confirms an apoptotic pathway.
-
Investigate the Intrinsic Pathway: Measure mitochondrial membrane potential using dyes like JC-1 or TMRE.[14][15] A loss of membrane potential suggests the involvement of the mitochondrial (intrinsic) pathway of apoptosis.[11]
-
Check for Off-Target Effects: Test the antagonist on a control cell line lacking hMCH-1R. If apoptosis is still induced, it points towards an off-target mechanism.[4][8]
-
Table 2: Example Apoptosis Profile for this compound (10 µM)
| Cell Line | Assay | Result (vs. Vehicle Control) | Interpretation |
| CHO-hMCH-1R | Caspase-3/7 Activity | 4.5-fold increase[12] | Apoptosis is induced |
| CHO-hMCH-1R | Annexin V Positive Cells | 35% increase | Confirms apoptosis |
| CHO-hMCH-1R | Mitochondrial Membrane Potential | 40% decrease | Suggests intrinsic pathway activation |
| Wild-Type CHO | Caspase-3/7 Activity | 1.2-fold increase | Minimal apoptosis, suggesting on-target effect |
Problem 3: Results are inconsistent between experiments.
-
Possible Cause 1: Reagent Variability: Different lots of media, serum, or other reagents can have varying performance.[3]
-
Solution: Test all new lots of critical reagents on a small scale before use in larger experiments. Maintain detailed records of lot numbers for all components used.[3]
-
-
Possible Cause 2: Environmental Fluctuations: Inconsistent incubator conditions (CO2, temperature, humidity) can stress cells and affect their response to treatment.[3]
-
Possible Cause 3: Cell Handling Technique: Variations in pipetting, seeding density, or passaging can lead to inconsistent results.[7][16]
-
Solution: Standardize all cell handling procedures. Ensure even cell suspension before plating to avoid clumps and uneven growth.[16]
-
Visualized Workflows and Pathways
Caption: Simplified hMCH-1R signaling pathway and antagonist inhibition.
Caption: Experimental workflow for troubleshooting antagonist toxicity.
Caption: Logical decision tree for identifying the cause of toxicity.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[17][18] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[17]
Materials:
-
Cells of interest
-
96-well flat-bottom plates
-
This compound stock solution
-
Complete culture medium
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.[6] Include wells for "medium only" background controls.
-
Incubation: Incubate the plate overnight at 37°C, 5% CO2 to allow for cell attachment.[6]
-
Treatment: Prepare serial dilutions of the antagonist in culture medium. Remove the old medium from the cells and add 100 µL of the antagonist-containing medium to the appropriate wells. Include vehicle control wells.
-
Incubation: Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[6]
-
Add MTT Reagent: Add 10-20 µL of MTT solution (5 mg/mL) to each well for a final concentration of ~0.5 mg/mL.[6][17]
-
Incubate: Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[20]
-
Solubilization: Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.[6][20]
-
Measurement: Mix thoroughly on an orbital shaker for 15 minutes.[19] Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[17][19]
Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[21][22]
Materials:
-
Cells of interest
-
White, opaque-walled 96-well plates
-
This compound stock solution
-
Complete culture medium
-
Caspase-Glo® 3/7 Assay System (or equivalent)
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a density appropriate for your cell line in 50-100 µL of medium.
-
Incubation: Allow cells to attach and grow overnight at 37°C, 5% CO2.
-
Treatment: Treat cells with serial dilutions of the antagonist and appropriate controls (vehicle, positive control like staurosporine).
-
Incubation: Incubate for the desired time (e.g., 4, 8, 16, 24 hours). The timing is critical as caspase activity is transient.[21]
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.
-
Assay: Remove the plate from the incubator and allow it to cool to room temperature. Add a volume of Caspase-Glo® 3/7 reagent equal to the volume of medium in each well (e.g., 100 µL reagent to 100 µL medium).
-
Incubation: Mix briefly on a plate shaker at low speed (300-500 rpm) for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.[22]
Protocol 3: JC-1 Assay for Mitochondrial Membrane Potential
This assay uses the fluorescent dye JC-1 to assess mitochondrial health. In healthy cells with high mitochondrial membrane potential (ΔΨm), JC-1 forms "J-aggregates" that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.[15] A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
Materials:
-
Cells of interest
-
Black, clear-bottom 96-well plates
-
This compound stock solution
-
JC-1 Dye
-
CCCP (positive control for depolarization)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with the antagonist and controls in a black, clear-bottom 96-well plate as described in previous protocols.
-
Prepare JC-1 Staining Solution: Prepare a 1-10 µM solution of JC-1 in pre-warmed culture medium.
-
Staining: After treatment, remove the medium and add the JC-1 staining solution to each well.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C, protected from light.
-
Wash: Remove the staining solution and wash the cells 1-2 times with pre-warmed PBS or culture medium to remove excess dye.
-
Measurement: Add back pre-warmed medium or PBS. Immediately measure fluorescence using a microplate reader with settings for both green (Ex ~485 nm, Em ~529 nm) and red (Ex ~535 nm, Em ~590 nm) fluorescence.[15]
-
Analysis: Calculate the ratio of red to green fluorescence intensity for each well. A decrease in this ratio in treated cells compared to untreated controls indicates a loss of mitochondrial membrane potential.
References
- 1. Antiobesity effects of melanin-concentrating hormone receptor 1 (MCH-R1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The MCH1 receptor, an anti-obesity target, is allosterically inhibited by 8-methylquinoline derivatives possessing subnanomolar binding and long residence times - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT Assay of Cell Numbers after Drug/Toxin Treatment [bio-protocol.org]
- 7. dendrotek.ca [dendrotek.ca]
- 8. A novel Mcl-1 inhibitor synergizes with venetoclax to induce apoptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induction of apoptosis by MCL-1 inhibitors in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apoptosis Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Distinct mechanisms of cardiomyocyte apoptosis induced by doxorubicin and hypoxia converge on mitochondria and are inhibited by Bcl-xL - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methods to Study the Mitochondria - qRT-PCR, Western Blotting, Immunofluorescence, Electron Microscopy, “Fluorescence”, and Seahorse – techniques used to study the effects of age-related diseases like Alzheimer’s - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assays for Mitochondria Function | Thermo Fisher Scientific - KG [thermofisher.com]
- 16. What's Killing My Cell Cultures?: Troubleshooting Common Cell Culture and Cell Growth Problems | Corning [corning.com]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Using a Real Time Kinetic Cytotoxicity Assay to Determine when to Detect Apoptosis by Caspase-3/7 Activation [promega.jp]
- 22. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Animal Models for hMCH-1R Antagonist Testing
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions for refining animal models in the study of human Melanin-Concentrating Hormone Receptor 1 (hMCH-1R) antagonists.
Section 1: General FAQs
Q1: What is the primary signaling mechanism of the hMCH-1R?
The Melanin-Concentrating Hormone Receptor 1 (MCH-1R) is a G-protein-coupled receptor (GPCR). In rodents, MCH-1R is the sole receptor for the neuropeptide Melanin-Concentrating Hormone (MCH).[1][2] Its activation initiates signaling through multiple G proteins, primarily Gαi and Gαq.[2][3][4]
-
Gαi Pathway: Coupling with the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][5]
-
Gαq Pathway: Coupling with the Gαq subunit activates phospholipase C (PLC), which increases intracellular calcium (Ca2+) levels and activates protein kinase C (PKC).[2][5]
These pathways modulate various cellular responses, influencing functions like energy homeostasis, mood, and stress responses.[1][6]
Q2: Why are rodents suitable models for hMCH-1R antagonist testing?
Rodents (mice and rats) are the most common animal models for hMCH-1R antagonist testing for several key reasons:
-
Receptor Homology: Rodents express only the MCH-1R subtype, which simplifies pharmacological studies by eliminating confounding effects from the MCH-2R found in humans.[1][7]
-
Physiological Relevance: The MCH system in rodents is deeply involved in regulating energy balance, feeding behavior, and mood, mirroring its proposed functions in humans.[1][6] This makes them highly relevant for studying obesity, anxiety, and depression.[1][7]
-
Established Disease Models: Well-validated rodent models exist, such as diet-induced obesity (DIO) models, which are crucial for evaluating the anti-obesity potential of MCH-1R antagonists.[1][7]
-
Genetic Tools: The availability of MCH-1R knockout mice allows for target validation and helps differentiate between pharmacological effects and potential developmental compensations.[1][7]
Q3: What are the primary therapeutic applications being investigated for hMCH-1R antagonists?
The widespread expression of MCH-1R throughout the brain suggests its involvement in a range of physiological functions.[1] Consequently, antagonists are being explored for several conditions:
-
Obesity: This is the most studied application. Antagonists have been shown to reduce food intake and body weight in animal models of diet-induced obesity.[1][4] The mechanism may involve both suppressed feeding and increased energy expenditure.[1]
-
Depression and Anxiety: MCH-1R is densely expressed in brain regions associated with stress and emotion.[1] Several antagonists have demonstrated antidepressant and anxiolytic-like effects in preclinical behavioral tests like the forced-swim test and marble burying assay.[1][7]
Section 2: Animal Model Selection and Refinement
Q4: How do I choose the right animal model for my specific research question?
Selecting the appropriate model is critical for translational success. The choice depends on the therapeutic indication you are targeting.
| Therapeutic Area | Recommended Model | Key Characteristics & Endpoints | Citations |
| Obesity | Diet-Induced Obese (DIO) Rat/Mouse | Animals are fed a high-fat diet to induce obesity, hyperinsulinemia, and hyperglycemia. Endpoints include food intake, body weight, and metabolic markers. | [1][7] |
| Anxiety | Mouse or Rat (various tests) | Standard behavioral tests like the Elevated Plus Maze (EPM), Light-Dark Box, or Marble Burying are used to assess anxiolytic-like effects. | [1][7] |
| Depression | Mouse or Rat (various tests) | The Forced Swim Test (FST) and Tail Suspension Test (TST) are common models to measure antidepressant-like activity by assessing immobility time. | [7] |
| Target Validation | MCH-1R Knockout (KO) Mouse | These mice are lean but hyperphagic due to increased metabolism.[7] They are used to confirm that the drug's effect is mediated through MCH-1R.[7] | [1][7] |
Q5: How can I refine my experimental procedures to improve animal welfare and data quality?
Refining procedures is essential for ethical research and for reducing data variability.[8] This aligns with the "3Rs" principle (Replacement, Reduction, and Refinement).[9]
-
Habituation: Acclimate animals to the testing environment and handling to reduce stress-induced variability in behavioral assays.
-
Humane Endpoints: Clearly define humane endpoints to minimize pain and distress, especially in long-term studies like DIO models.[10] This can include body weight loss limits or specific clinical signs.[10]
-
Dosing Procedures: Refine dosing techniques (e.g., using oral gavage instead of injections where appropriate) to minimize animal stress, which can impact physiological and behavioral outcomes.[11]
-
Environmental Enrichment: Provide enriched housing conditions to promote natural behaviors and overall well-being, which can lead to more reliable scientific data.[8]
Section 3: Experimental Design & Protocols
Q6: What is a general experimental workflow for evaluating a novel hMCH-1R antagonist for anti-obesity effects?
A structured workflow ensures that all critical parameters are assessed systematically, from initial compound validation to in vivo efficacy.
Q7: What is a standard protocol for the Forced Swim Test (FST) to assess antidepressant-like effects?
The FST is a widely used screening tool. The protocol must be standardized to ensure reproducibility.
Objective: To measure the effect of an hMCH-1R antagonist on the duration of immobility in mice or rats, where a reduction in immobility is indicative of an antidepressant-like effect.[7]
Materials:
-
hMCH-1R antagonist (e.g., GW803430) and vehicle.
-
Transparent cylindrical tanks (e.g., 25 cm height x 15 cm diameter for mice).
-
Water at 23-25°C, filled to a depth where the animal cannot touch the bottom or easily escape.
-
Video recording and analysis software.
Methodology:
-
Pre-Test Session (Day 1): Place each animal in the water-filled cylinder for a 15-minute habituation swim. This is done to prime the immobility response. Remove, dry, and return the animal to its home cage.
-
Drug Administration (Day 2): Administer the hMCH-1R antagonist or vehicle at a predetermined time before the test session (e.g., 60 minutes prior for oral administration).
-
Test Session (Day 2): Place the animal back into the cylinder for a 6-minute swim session. The session is typically recorded.
-
Data Analysis: Score the duration of immobility during the final 4 minutes of the 6-minute test. Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water.
Data Interpretation: A statistically significant decrease in immobility time in the drug-treated group compared to the vehicle group suggests a potential antidepressant effect.[7]
Section 4: Troubleshooting Common Issues
Q8: My antagonist shows high potency in vitro but lacks efficacy in vivo. What are the potential causes?
This is a common challenge in drug development. A systematic troubleshooting approach can help identify the root cause.
Q9: I am observing unexpected toxicity or adverse effects in my animal model. What should I investigate?
Adverse effects can confound results and raise ethical concerns.
-
Cardiotoxicity: A significant challenge for MCH-1R antagonists is off-target inhibition of the hERG potassium channel, which can lead to cardiotoxicity.[12] It is crucial to screen compounds for hERG liability early in development.[12]
-
Off-Target Binding: The antagonist may be binding to other receptors, ion channels, or enzymes.[4] A broad off-target screening panel can help identify these interactions.
-
Metabolite-Induced Toxicity: The parent compound may be safe, but its metabolites could be toxic. Investigating the metabolic profile of the drug is recommended.
-
Vehicle Effects: The vehicle used for drug formulation can sometimes cause adverse effects. Always run a vehicle-only control group to rule this out.
Q10: My behavioral data shows high variability between animals. How can I improve consistency?
High variability can mask true pharmacological effects. Consider the following refinements:
-
Standardize Procedures: Ensure all experimental parameters—such as time of day for testing, lighting conditions, and handling by experimenters—are kept consistent across all groups.
-
Control for Stress: Stress is a major confounding factor. Implement proper acclimatization and gentle handling techniques.[11] Measure physiological stress markers like corticosterone if necessary.
-
Increase Sample Size: While adhering to the "Reduction" principle of the 3Rs, ensure your study is sufficiently powered to detect a statistically significant effect. A power analysis can help determine the appropriate number of animals.
-
Blinding: The experimenter conducting the behavioral scoring should be blinded to the treatment groups to prevent unconscious bias.
References
- 1. Recent Updates on the Melanin-Concentrating Hormone (MCH) and Its Receptor System: Lessons from MCH1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Melanin-concentrating hormone receptor 1 activates extracellular signal-regulated kinase and synergizes with G(s)-coupled pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The MCH1 receptor, an anti-obesity target, is allosterically inhibited by 8-methylquinoline derivatives possessing subnanomolar binding and long residence times - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Refinements to Animal Models for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alternatives to Animal Testing | National Institute of Environmental Health Sciences [niehs.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to hMCH-1R Antagonist 1 Treatment
Welcome to the technical support center for hMCH-1R (human Melanin-Concentrating Hormone Receptor 1) antagonist 1. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot experiments and address common challenges encountered when working with hMCH-1R antagonists.
Frequently Asked Questions (FAQs)
Q1: What is hMCH-1R antagonist 1 and what are its binding characteristics?
A1: this compound is a selective antagonist of the human melanin-concentrating hormone receptor 1. It is a peptide derivative with the sequence Ac-Arg-Cys-Met-{5-Ava}-Arg-Val-Tyr-{5-Ava}-Cys-NH2.[1] It exhibits a high affinity for hMCH-1R with a KB value of 3.6 nM.[1][2] Its binding affinity to hMCH-1R and hMCH-2R has been determined with IC50 values of 65 nM and 49 nM, respectively.[1][2]
Q2: My this compound shows lower than expected potency in my in vitro assay. What could be the reason?
A2: Several factors could contribute to this observation. Firstly, ensure the stability of the antagonist in your assay medium, as peptide-based compounds can be susceptible to degradation.[3] Secondly, the choice of assay can influence the observed potency. Different functional assays measure distinct signaling endpoints (e.g., Gαi vs. Gαq coupling), and antagonists can exhibit pathway-specific potencies.[4] Finally, ensure accurate quantification of the antagonist concentration and proper handling and storage to maintain its activity.
Q3: I am observing off-target effects in my experiments. Is this compound known to have off-target activities?
A3: While this compound is described as selective, it is crucial to consider potential off-target effects, especially at higher concentrations.[1][2] A common concern with MCH-1R antagonists is their potential interaction with the hERG channel, which can lead to cardiotoxicity.[5][6] It is recommended to perform counter-screening against a panel of relevant off-targets, including other GPCRs and ion channels, to validate the specificity of your observations.
Q4: Are there known mechanisms of resistance to hMCH-1R antagonists?
A4: While clinical resistance to hMCH-1R antagonists is not well-documented as they are primarily in preclinical and clinical development, "experimental resistance" or lack of efficacy can arise from several factors.[6] These include poor pharmacokinetic properties of the antagonist, such as low bioavailability or rapid metabolism, leading to insufficient target engagement in vivo.[3] Additionally, discrepancies between genetic knockout and pharmacological blockade studies suggest the existence of compensatory mechanisms in the complex MCH system.[7][8]
Troubleshooting Guides
Problem: Inconsistent results in radioligand binding assays.
| Possible Cause | Troubleshooting Step |
| Radioligand degradation | Aliquot the radioligand upon receipt and store at the recommended temperature. Avoid repeated freeze-thaw cycles. |
| Low specific binding | Optimize the concentration of the radioligand and the amount of membrane preparation. Use a non-specific binding control (e.g., high concentration of a known MCH-1R ligand). |
| Incorrect buffer composition | Ensure the binding buffer has the correct pH, ionic strength, and contains protease inhibitors to prevent degradation of the receptor and antagonist. |
| Inadequate incubation time | Determine the time required to reach binding equilibrium at the assay temperature through time-course experiments. |
Problem: Lack of in vivo efficacy despite good in vitro potency.
| Possible Cause | Troubleshooting Step |
| Poor bioavailability | Assess the pharmacokinetic profile of the antagonist (absorption, distribution, metabolism, and excretion - ADME). Consider alternative routes of administration or formulation strategies.[6] |
| Blood-brain barrier penetration | For centrally mediated effects, verify that the antagonist can cross the blood-brain barrier.[8] |
| In vivo instability | The disulfide bridge in some peptide-based antagonists can be a point of in vivo instability. Consider using more stable analogs, such as those with lactam or triazole bridges.[3] |
| Off-target cardiovascular effects | Evaluate potential hERG channel binding and its impact on cardiovascular parameters, as this has been a significant hurdle for many MCH-1R antagonist programs.[5][6] |
Quantitative Data Summary
Table 1: Binding Affinity of this compound
| Parameter | Value | Receptor | Reference |
| KB | 3.6 nM | hMCH-1R | [1][2] |
| IC50 | 65 nM | hMCH-1R | [1][2] |
| IC50 | 49 nM | hMCH-2R | [1][2] |
Table 2: In Vitro Potency of a Representative MCH-1R Antagonist (MQ1)
| Assay | Parameter | Value (95% CI) | Reference |
| [125I]-MCH-(4-19) Binding | IC50 | 2.2 nM (1.8–2.7 nM) | [4] |
| cAMP Assay | EC50 | 1.6 nM (0.44–5.7 nM) | [4] |
| β-arrestin Recruitment | IC50 | 1.7 nM (1.4–2.0 nM) | [4] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing hMCH-1R.
-
Binding Reaction: In a 96-well plate, combine the cell membranes, a radiolabeled MCH analog (e.g., [125I]-[Phe13,Tyr19]-MCH), and varying concentrations of the this compound.[3]
-
Incubation: Incubate the plate at a defined temperature for a sufficient time to reach equilibrium.
-
Washing: Rapidly filter the contents of each well through a filter mat to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Protocol 2: Calcium Mobilization Assay
-
Cell Culture: Plate cells stably expressing hMCH-1R in a 96-well, black-walled, clear-bottom plate and grow to confluency.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Addition: Add varying concentrations of the this compound to the wells and incubate for a specified period.
-
Agonist Stimulation: Add a known MCH-1R agonist (e.g., MCH) to stimulate calcium release.
-
Signal Detection: Measure the fluorescence intensity before and after agonist addition using a fluorescence plate reader.
-
Data Analysis: Calculate the antagonist's inhibitory effect on the agonist-induced calcium signal and determine the IC50 value.[9]
Visualizations
Caption: hMCH-1R Signaling Pathways.
Caption: Troubleshooting Workflow for hMCH-1R Antagonist Experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Nordic Biosite [nordicbiosite.com]
- 3. MCH-R1 Antagonist GPS18169, a Pseudopeptide, Is a Peripheral Anti-Obesity Agent in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The MCH1 receptor, an anti-obesity target, is allosterically inhibited by 8-methylquinoline derivatives possessing subnanomolar binding and long residence times - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. MCH-R1 antagonists: what is keeping most research programs away from the clinic? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Recent Updates on the Melanin-Concentrating Hormone (MCH) and Its Receptor System: Lessons from MCH1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Binding Specificity of hMCH-1R Antagonist 1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding specificity of the human melanin-concentrating hormone receptor 1 (hMCH-1R) antagonist 1, also known as Compound 30. By presenting key experimental data and detailed methodologies, this document aims to offer an objective assessment of its performance against other known hMCH-1R antagonists, thereby validating its utility as a selective research tool.
Executive Summary
hMCH-1R antagonist 1 is a potent antagonist of the human MCH-1 receptor with a reported KB value of 3.6 nM.[1] However, its binding profile reveals a comparable affinity for the human MCH-2 receptor, indicating a lack of selectivity between these two receptor subtypes. This guide presents a comparative analysis of its binding affinity alongside other commercially available hMCH-1R antagonists, highlighting the importance of comprehensive selectivity profiling in drug discovery and research applications.
Data Presentation
Table 1: Comparative Binding Affinities of hMCH-1R Antagonists
| Compound | Target | Binding Affinity (IC50/Ki/KB, nM) |
| This compound (Compound 30) | hMCH-1R | 65 (IC50), 3.6 (KB) [1] |
| hMCH-2R | 49 (IC50)[1] | |
| T-226296 | hMCH-1R (human SLC-1) | 5.5 (IC50)[2][3] |
| hMCH-1R (rat SLC-1) | 8.6 (IC50)[2][3] | |
| GW 803430 | MCH-1R | 9.3 (IC50)[4][5] |
| SNAP-94847 | MCH-1R | Data not readily available in searched literature |
Note: The binding affinity values are presented as reported in the cited literature. Direct comparison should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of binding data, detailed experimental protocols for key assays are provided below.
Radioligand Binding Assay for hMCH-1R
This protocol is a standard method for determining the binding affinity of a test compound to the hMCH-1R.
1. Membrane Preparation:
-
Membranes are prepared from cells stably or transiently expressing the human MCH-1R (e.g., CHO-K1 or HEK293 cells).
-
Cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in a suitable buffer. The protein concentration is determined using a standard protein assay (e.g., BCA assay).
2. Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add the cell membrane preparation (typically 5-20 µg of protein), the radioligand (e.g., [125I]-[Phe13,Tyr19]-MCH at a concentration near its Kd), and various concentrations of the test compound (this compound or alternatives).
-
For determining non-specific binding, a high concentration of a known MCH-1R ligand (e.g., unlabeled MCH) is added to a set of wells.
-
The plate is incubated at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
3. Filtration and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the bound radioligand from the free radioligand.
-
The filters are washed with ice-cold wash buffer to remove any unbound radioactivity.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding curve.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Antagonism Assays
Functional assays are crucial to determine whether the binding of an antagonist translates into a functional blockade of receptor signaling.
1. cAMP Accumulation Assay (for Gi-coupled receptors):
-
Seed cells expressing hMCH-1R into a 96-well plate and culture overnight.
-
Pre-incubate the cells with various concentrations of the antagonist (e.g., this compound) for a defined period.
-
Stimulate the cells with an MCH agonist (e.g., human MCH) in the presence of forskolin (an adenylate cyclase activator).
-
After incubation, lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or luminescence-based assays).
-
The ability of the antagonist to reverse the MCH-induced inhibition of forskolin-stimulated cAMP accumulation is quantified to determine its potency (IC50).
2. Intracellular Calcium Mobilization Assay (for Gq-coupled receptors):
-
Plate hMCH-1R expressing cells in a 96-well, black-walled, clear-bottom plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Add varying concentrations of the antagonist to the wells.
-
Stimulate the cells with an MCH agonist and measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
The inhibition of the MCH-induced calcium signal by the antagonist is used to calculate its IC50 value.
Mandatory Visualization
Caption: MCH-1R Signaling Pathway and Antagonist Inhibition.
Caption: Radioligand Binding Assay Workflow.
Caption: Functional Antagonism Assay Workflow.
Discussion and Conclusion
The available data indicates that this compound (Compound 30) is a potent inhibitor of the hMCH-1R. However, its significant binding to the hMCH-2R at a similar concentration raises concerns about its specificity. For research applications where selective modulation of hMCH-1R is critical, the use of this antagonist should be carefully considered, and results should be interpreted with caution.
Recommendation: To definitively validate the binding specificity of this compound, it is highly recommended to perform a comprehensive off-target screening against a broad panel of G-protein coupled receptors, ion channels, and kinases. A commercially available service, such as the Eurofins SafetyScreen44 panel, would provide a robust dataset to assess its selectivity profile and compare it meaningfully with other antagonists. Without such data, any claims of selectivity for this compound remain unsubstantiated. Researchers should prioritize the use of antagonists with well-documented and narrow selectivity profiles to ensure the validity and reproducibility of their findings.
References
- 1. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. Discovery of a potent M5 antagonist with improved clearance profile. Part 1: Piperidine amide-based antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of hMCH-1R Antagonist 1 and Other MCHR1 Antagonists for Preclinical Research
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of hMCH-1R antagonist 1 with other prominent melanin-concentrating hormone receptor 1 (MCHR1) antagonists. This document summarizes key quantitative data, details experimental methodologies, and visualizes critical pathways to support informed decisions in metabolic and neurological disease research.
The melanin-concentrating hormone (MCH) system, particularly the MCH receptor 1 (MCHR1), is a significant target in the development of therapeutics for obesity, anxiety, and depression. Antagonism of MCHR1 has shown promise in preclinical models by reducing food intake and body weight. This guide focuses on a comparative study of this compound and other notable MCHR1 antagonists, presenting their pharmacological profiles based on available data.
Quantitative Data Comparison
The following tables summarize the in vitro binding affinities and functional potencies of this compound and other selected MCHR1 antagonists. This data is crucial for evaluating the potency and potential selectivity of these compounds.
Table 1: MCHR1 Binding Affinity of Selected Antagonists
| Compound | Ki (nM) | KB (nM) | IC50 (nM) | Species |
| This compound | - | 3.6[1][2][3] | 65 (hMCHR1)[1][2][3] | Human |
| SNAP-94847 | 2.2[4][5] | - | - | Human |
| AZD1979 | ~12[6] | - | ~12[4][6][7][8] | Human |
| ATC0175 | - | - | 13.5[4][8][9] | Human |
| GW-803430 | 3.8[10] | - | 9.3 | Human |
| NGD-4715 | - | - | - | - |
| ALB-127158a | 7[11] | - | - | Human |
| BMS-830216 (prodrug of BMS-819881) | 7 (BMS-819881)[4][8] | - | - | Rat |
| MCH-1 antagonist 1 | 2.6[4][8] | - | - | - |
| TC-MCH 7c | 3.4 (human), 3.0 (mouse)[4] | - | 5.6[4] | Human, Mouse |
| ATC0065 | - | - | 15.7[4] | Human |
Ki: Inhibitory constant; KB: Equilibrium dissociation constant; IC50: Half-maximal inhibitory concentration. "h" denotes human.
Table 2: Selectivity and hERG Liability
| Compound | MCHR2 IC50 (nM) | hERG IC50 (µM) | Notes on Selectivity |
| This compound | 49[1][2][3] | Not available | Shows some affinity for MCHR2. |
| SNAP-94847 | >500-fold selectivity over D2 receptors[4][5] | Not available | Highly selective for MCHR1. |
| AZD1979 | >40,000[6] | Not available | Highly selective for MCHR1. |
| ATC0175 | >10,000[4][8][9] | Not available | Highly selective for MCHR1 over MCHR2. Shows affinity for 5-HT1A and 5-HT2B receptors.[8][9][12] |
| MCHR1 antagonist 2 | Not available | 0.004[4][13] | Potent hERG inhibitor. |
| AMG 076 | - | Reduced hERG liability compared to earlier compounds.[14] | Developed to have reduced hERG inhibition.[14] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of common assays used to characterize MCHR1 antagonists.
MCHR1 Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from the MCHR1.
-
Membrane Preparation: Membranes are prepared from cells stably expressing recombinant human MCHR1.
-
Assay Buffer: A typical buffer consists of 50 mM Tris-HCl, 10 mM MgCl₂, and 0.1% BSA, pH 7.4.
-
Incubation: Cell membranes are incubated with a fixed concentration of a radiolabeled MCHR1 ligand (e.g., [¹²⁵I]-MCH) and varying concentrations of the test antagonist.
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The IC₅₀ value, the concentration of antagonist that inhibits 50% of specific radioligand binding, is determined by non-linear regression analysis. The Ki value can be calculated from the IC₅₀ using the Cheng-Prusoff equation.
MCHR1 Functional Assay (Calcium Mobilization)
This assay assesses the ability of an antagonist to block the MCH-induced increase in intracellular calcium, a downstream signaling event of MCHR1 activation.
-
Cell Culture: Cells stably expressing human MCHR1 (e.g., CHO or HEK293 cells) are plated in a 96-well plate.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The test antagonist is added to the wells at various concentrations and incubated.
-
Agonist Stimulation: A fixed concentration of MCH is added to stimulate the receptor.
-
Signal Detection: The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.
-
Data Analysis: The IC₅₀ value, representing the concentration of antagonist that inhibits 50% of the MCH-induced calcium response, is calculated.
In Vivo Efficacy in Animal Models of Obesity
Several MCHR1 antagonists have demonstrated efficacy in reducing body weight in diet-induced obese (DIO) rodent models.[15][16] For example, chronic administration of some MCHR1 antagonists has been shown to decrease body weight primarily by reducing fat mass with minimal impact on lean mass.[15] These effects are often accompanied by reductions in food intake.[17]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental setups can aid in understanding the mechanism of action and the methods used for evaluation.
Caption: MCHR1 Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Conclusion
The development of potent and selective MCHR1 antagonists remains a key area of research for metabolic and neurological disorders. While this compound demonstrates effective binding to MCHR1, its affinity for MCHR2 suggests a potential for off-target effects that warrants further investigation. In comparison, compounds like SNAP-94847 and AZD1979 exhibit high selectivity for MCHR1. A significant hurdle in the clinical development of MCHR1 antagonists has been the liability for hERG channel inhibition, which can lead to cardiotoxicity.[18][19] Newer antagonists, such as AMG 076, have been specifically designed to mitigate this risk.[14] The data presented in this guide, alongside the detailed experimental protocols, provides a valuable resource for researchers to compare the performance of this compound with other alternatives and to design further studies to explore their therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Nordic Biosite [nordicbiosite.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Effects of a novel potent melanin‐concentrating hormone receptor 1 antagonist, AZD1979, on body weight homeostasis in mice and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Melanin-concentrating Hormone Receptor (MCHR) (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Melanin-concentrating Hormone Receptor (MCHR) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. ATC0175: An Orally Active Melanin‐Concentrating Hormone Receptor 1 Antagonist for the Potential Treatment of Depression and Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Discovery of a novel melanin concentrating hormone receptor 1 (MCHR1) antagonist with reduced hERG inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanism of the anti-obesity effects induced by a novel Melanin-concentrating hormone 1-receptor antagonist in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MCH-R1 Antagonist GPS18169, a Pseudopeptide, Is a Peripheral Anti-Obesity Agent in Mice [mdpi.com]
- 17. Frontiers | The Role of Melanin-Concentrating Hormone and Its Receptors in Energy Homeostasis [frontiersin.org]
- 18. mdpi.com [mdpi.com]
- 19. files.core.ac.uk [files.core.ac.uk]
A Comparative Analysis of hMCH-1R Antagonist 1 and SNAP-7941: An In Vivo Efficacy Review
A critical evaluation of two prominent melanin-concentrating hormone receptor-1 (MCHR1) antagonists, hMCH-1R antagonist 1 and SNAP-7941, reveals a significant disparity in available in vivo efficacy data. While SNAP-7941 has been extensively studied in various animal models, demonstrating clear effects on metabolic and neurological endpoints, in vivo data for this compound is not publicly available in the current scientific literature. This guide provides a comprehensive overview of the existing data for both compounds, highlighting the in vivo efficacy of SNAP-7941 and presenting the available in vitro data for this compound to offer a partial comparative perspective.
In Vitro Profile: A Head-to-Head Comparison
While a direct in vivo comparison is not feasible, in vitro data provides foundational insights into the potency and selectivity of these antagonists.
| Parameter | This compound (Compound 30) | SNAP-7941 |
| Target | Human Melanin-Concentrating Hormone Receptor 1 (hMCHR1) | Human Melanin-Concentrating Hormone Receptor 1 (hMCHR1) |
| Binding Affinity (KB) | 3.6 nM[1][2] | Not explicitly reported as KB |
| IC50 (hMCHR1) | 65 nM[1][2] | Not explicitly reported as IC50 for binding |
| Functional Antagonism (pA2) | Not Available | 9.24 (predicts a Kb of 0.57 nM)[3] |
| Selectivity | Also binds to hMCHR2 with an IC50 of 49 nM[1][2] | >1,000-fold selective for MCH1-R over MCH2-R and other GPCRs associated with food intake[3] |
In Vivo Efficacy of SNAP-7941
SNAP-7941 has demonstrated significant in vivo efficacy in rodent models, primarily in the domains of metabolic regulation and neuropsychiatric disorders.
Anorectic and Anti-Obesity Effects
Chronic administration of SNAP-7941 to rats with diet-induced obesity resulted in a marked and sustained decrease in body weight.[3][4] Systemic pretreatment with SNAP-7941 at a dose of 10 mg/kg (i.p.) inhibited the increase in food intake stimulated by the central administration of MCH.[3] Furthermore, rats treated with 10 mg/kg i.p. of SNAP-7941 gained 26% less weight compared to vehicle-treated rats over a 7-day period.[3]
| Study Parameter | Animal Model | Treatment | Dosage | Key Findings |
| MCH-Stimulated Food Intake | Rats | SNAP-7941 | 10 mg/kg (i.p.) | Inhibited the increase in food intake elicited by MCH.[3] |
| Body Weight Gain | Young, growing rats | SNAP-7941 | 10 mg/kg (i.p.) daily for 7 days | 26% less weight gain compared to vehicle-treated rats.[3] |
| Body Weight in Diet-Induced Obesity | Rats with diet-induced obesity | SNAP-7941 | Chronic administration | Marked, sustained decrease in body weight.[3][4] |
| Palatable Food Consumption | Rats | SNAP-7941 | Not specified | Reduced consumption of palatable food.[3][4] |
Anxiolytic and Antidepressant Effects
SNAP-7941 has shown effects comparable to clinically used antidepressants and anxiolytics in several animal models.[3][4]
| Animal Model | Key Findings |
| Rat Forced-Swim Test | Effects similar to clinically used antidepressants.[3][4] |
| Rat Social Interaction Test | Effects similar to clinically used anxiolytics.[3] |
| Guinea Pig Maternal-Separation Vocalization Test | Effects similar to clinically used anxiolytics and antidepressants.[3][4] |
Experimental Protocols
MCH-Stimulated Food Intake in Rats (SNAP-7941)
-
Animals: Male Long-Evans rats.
-
Procedure: Rats were pre-treated with either vehicle or SNAP-7941 (10 mg/kg, i.p.). Following this, MCH (3 nmol) was injected into the third ventricle of the brain.
-
Measurement: Food intake was measured at specific time points post-injection.
-
Statistical Analysis: Comparison of food intake between the vehicle-treated and SNAP-7941-treated groups.[3]
7-Day Body Weight Study in Rats (SNAP-7941)
-
Animals: Male Long-Evans rats (180-200 g at the start of the experiment).
-
Housing: Housed in groups of 4, maintained on a 12-hour light/dark cycle with free access to standard lab chow and water.
-
Procedure: SNAP-7941 was administered twice daily for seven days at doses of 1, 3, or 10 mg/kg (i.p.). A control group received vehicle injections.
-
Measurement: Body weight of the rats was recorded daily.
-
Statistical Analysis: Comparison of body weight gain between the different dosage groups and the vehicle control group.[3]
Signaling Pathways and Experimental Workflow
MCH-1R Signaling Pathway
The melanin-concentrating hormone receptor 1 (MCH-1R) is a G protein-coupled receptor (GPCR) that primarily couples to Gi and Gq proteins.[5] Upon activation by its endogenous ligand, melanin-concentrating hormone (MCH), the receptor initiates downstream signaling cascades that modulate neuronal activity and cellular function.
Caption: MCH-1R signaling cascade.
General Experimental Workflow for In Vivo Efficacy Testing of MCH-1R Antagonists
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of an MCH-1R antagonist, based on the studies conducted with SNAP-7941.
Caption: In vivo efficacy testing workflow.
Conclusion
Based on the currently available scientific literature, a direct in vivo efficacy comparison between this compound and SNAP-7941 cannot be made due to the absence of published in vivo studies for this compound. SNAP-7941, however, has been shown to be a potent and effective MCH-1R antagonist in vivo, with significant effects on reducing food intake and body weight, as well as demonstrating anxiolytic and antidepressant-like properties in rodent models. Future in vivo studies on this compound are necessary to enable a comprehensive and direct comparison of the therapeutic potential of these two compounds.
References
- 1. The MCH1 receptor, an anti-obesity target, is allosterically inhibited by 8-methylquinoline derivatives possessing subnanomolar binding and long residence times - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Role of Melanin-Concentrating Hormone and Its Receptors in Energy Homeostasis [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. Melanin-concentrating hormone receptor 1 activates extracellular signal-regulated kinase and synergizes with G(s)-coupled pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to hMCH-1R Antagonist 1: Performance and Experimental Reproducibility
For researchers and professionals in drug development, ensuring the reproducibility of experiments is paramount. This guide provides a detailed comparison of the human Melanin-Concentrating Hormone Receptor 1 (hMCH-1R) antagonist 1, also known as Compound 30, with other notable antagonists. The data presented herein is supported by detailed experimental protocols to facilitate consistent and reproducible outcomes.
Comparative Analysis of hMCH-1R Antagonists
The following tables summarize the key in vitro pharmacological parameters of hMCH-1R antagonist 1 and its alternatives, T-226296, SNAP-7941, and GW-803430. This data provides a quantitative basis for comparing their potency and selectivity.
Table 1: Binding Affinity of hMCH-1R Antagonists
| Compound | Target | Ki (nM) | IC50 (nM) | Radioligand | Cell Line | Reference |
| This compound (Compound 30) | hMCH-1R | 3.6 (KB) | 65 | [125I]-MCH | Not Specified | [1][2][3] |
| T-226296 | hMCH-1R | 5.5 | 5.5 | [125I]-MCH | CHO | [4][5] |
| SNAP-7941 | hMCH-1R | 15 | - | [3H]SNAP-7941 | COS-7 | [6][7] |
| GW-803430 | hMCH-1R | - | 9.3 (pIC50) | Not Specified | Not Specified | [8][9] |
Table 2: Functional Antagonism of hMCH-1R Antagonists
| Compound | Assay Type | IC50 (nM) | Cell Line | Agonist | Reference |
| This compound (Compound 30) | Not Specified | - | - | - | - |
| T-226296 | cAMP Accumulation | - | CHO | Forskolin | [4] |
| T-226296 | Calcium Mobilization | - | CHO | MCH | [4] |
| SNAP-7941 | Phosphoinositide Accumulation | - | Mammalian | MCH | [7] |
| GW-803430 | MCH-induced MCHR1 activity | ~13 | Not Specified | MCH | [8] |
Table 3: Selectivity Profile of hMCH-1R Antagonists
| Compound | Off-Target | IC50 (nM) | Fold Selectivity (MCH-1R vs. Off-Target) | Reference |
| This compound (Compound 30) | hMCH-2R | 49 | ~0.73 (less selective) | [1][2][3] |
| T-226296 | hMCH-2R | High | Highly Selective | [4] |
| SNAP-7941 | hMCH-2R and other GPCRs | >1,000 | >1,000-fold | [7] |
| GW-803430 | Not Specified | - | Potent and Selective | [8][9] |
Signaling Pathway and Experimental Workflows
To ensure clarity and reproducibility, the following diagrams illustrate the hMCH-1R signaling pathway and the standardized workflows for key experimental assays.
Caption: hMCH-1R Signaling Pathway
Caption: Radioligand Binding Assay Workflow
Caption: Functional Antagonism Assay Workflow
Detailed Experimental Protocols
To ensure the reproducibility of the presented data, the following are detailed methodologies for the key experiments cited.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the hMCH-1R.
Materials:
-
Cell membranes prepared from a cell line stably expressing recombinant hMCH-1R.
-
Radioligand: [125I]-MCH.
-
This compound.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 2 mM EGTA, and 0.1% Bovine Serum Albumin (BSA).
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 2 mM EGTA.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in Binding Buffer.
-
In a 96-well plate, add 50 µL of Binding Buffer (for total binding) or a non-specific ligand (e.g., 1 µM unlabeled MCH, for non-specific binding) or the antagonist dilution.
-
Add 50 µL of [125I]-MCH (final concentration typically at its Kd value).
-
Add 100 µL of the cell membrane preparation (containing a predetermined amount of protein, e.g., 10-20 µg).
-
Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in wash buffer using a cell harvester.
-
Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonism Assay (cAMP Accumulation)
Objective: To determine the functional potency (IC50) of this compound by measuring its ability to inhibit MCH-induced changes in intracellular cyclic AMP (cAMP) levels.
Materials:
-
A cell line co-expressing hMCH-1R and a cAMP-responsive reporter system (e.g., CRE-luciferase) or cells suitable for direct cAMP measurement.
-
This compound.
-
MCH (agonist).
-
Forskolin (to stimulate adenylyl cyclase).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.1% BSA.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
96-well or 384-well white opaque microplates.
-
Plate reader capable of detecting the signal from the chosen cAMP kit.
Procedure:
-
Seed the cells into the microplates and culture overnight to allow for attachment.
-
Wash the cells with Assay Buffer.
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Pre-incubate the cells with the antagonist dilutions for 15-30 minutes at 37°C.
-
Prepare a solution of MCH at a concentration that elicits a submaximal response (e.g., EC80) and Forskolin in Assay Buffer.
-
Add the MCH/Forskolin solution to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Plot the antagonist concentration versus the inhibition of the MCH-induced cAMP response.
-
Determine the IC50 value using non-linear regression analysis.
Functional Antagonism Assay (Calcium Mobilization)
Objective: To determine the functional potency (IC50) of this compound by measuring its ability to block MCH-induced intracellular calcium mobilization.
Materials:
-
A cell line endogenously or recombinantly expressing hMCH-1R, which couples to the Gq pathway.
-
This compound.
-
MCH (agonist).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: HBSS with 20 mM HEPES.
-
96-well or 384-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR).
Procedure:
-
Seed the cells into the microplates and culture overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).
-
Wash the cells with Assay Buffer to remove excess dye.
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Place the cell plate in the fluorescence plate reader.
-
Add the antagonist dilutions to the wells and incubate for a specified time (e.g., 10-20 minutes).
-
Initiate kinetic fluorescence reading.
-
After establishing a stable baseline, add a solution of MCH at a concentration that elicits a submaximal response (e.g., EC80).
-
Continue to record the fluorescence signal to capture the calcium transient.
-
Analyze the data by measuring the peak fluorescence response or the area under the curve.
-
Plot the antagonist concentration versus the inhibition of the MCH-induced calcium response.
-
Determine the IC50 value using non-linear regression analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. This compound - Nordic Biosite [nordicbiosite.com]
- 4. T-226296: a novel, orally active and selective melanin-concentrating hormone receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SNAP-7941 | MCHR1 inhibitor | Probechem Biochemicals [probechem.com]
- 7. ndineuroscience.com [ndineuroscience.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. GW 803430 | Melanin-concentrating Hormone Receptors | Bio-Techne [bio-techne.com]
Selecting Appropriate Positive and Negative Controls for hMCH-1R Antagonist Studies
A Comparison Guide for Researchers
This guide provides a comprehensive comparison of positive and negative controls for researchers working with human Melanin-Concentrating Hormone Receptor 1 (hMCH-1R) antagonists. The selection of appropriate controls is critical for the validation and interpretation of experimental data in drug discovery and development.
Introduction to hMCH-1R Signaling
The human Melanin-Concentrating Hormone Receptor 1 (hMCH-1R) is a G protein-coupled receptor (GPCR) that plays a significant role in the regulation of energy homeostasis, mood, and other physiological processes. Upon binding its endogenous ligand, melanin-concentrating hormone (MCH), hMCH-1R activates downstream signaling cascades through its coupling to Gαi and Gαq proteins.[1] This dual coupling leads to two primary signaling events: the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC), which leads to an increase in intracellular calcium ([Ca2+]i) and subsequent activation of protein kinase C (PKC) and the extracellular signal-regulated kinase (ERK) pathway.[1]
Understanding these pathways is crucial for designing and interpreting functional assays aimed at characterizing hMCH-1R antagonists.
Positive Controls: Agonists for hMCH-1R Activation
A positive control is essential to confirm that the experimental system (e.g., cell line, assay reagents) is functioning correctly and capable of producing a response. For hMCH-1R, the endogenous agonist is the ideal positive control.
Melanin-Concentrating Hormone (MCH)
-
Description: The natural ligand for hMCH-1R, a cyclic neuropeptide.
-
Mechanism of Action: Binds to and activates hMCH-1R, initiating the downstream signaling cascades.
-
Application: Used to stimulate the receptor and establish a baseline maximum response in functional assays.
Negative Controls: Antagonists for hMCH-1R Inhibition
Negative controls are used to demonstrate the specificity of the assay and to quantify the inhibitory potential of a test compound. For hMCH-1R studies, well-characterized, commercially available antagonists are recommended.
SNAP-94847
-
Description: A potent and selective small molecule antagonist for hMCH-1R.[2]
-
Mechanism of Action: Competitively binds to hMCH-1R, preventing the binding and action of agonists like MCH.
-
Application: Used to inhibit MCH-induced receptor activation and establish a baseline for a fully inhibited response.
TPI 1361-17
-
Description: Another potent and selective hMCH-1R antagonist.
-
Mechanism of Action: Blocks the action of MCH at the receptor, thereby inhibiting downstream signaling.
-
Application: Serves as an alternative or confirmatory negative control to SNAP-94847.
Comparative Potency of Controls
The following table summarizes the reported potency (EC50 for agonists, IC50 for antagonists) of the recommended controls in various functional assays. These values can serve as a reference for expected experimental outcomes.
| Control | Control Type | Assay Type | Cell Line | Potency (nM) | Reference |
| Melanin-Concentrating Hormone (MCH) | Positive (Agonist) | Calcium Mobilization | HEK293 | 14.4 - 15.83 | [3][4] |
| Melanin-Concentrating Hormone (MCH) | Positive (Agonist) | cAMP Inhibition | CHO | Varies | [5] |
| Melanin-Concentrating Hormone (MCH) | Positive (Agonist) | ERK Phosphorylation | HEK293 | Varies | [5] |
| SNAP-94847 | Negative (Antagonist) | Calcium Mobilization | HEK293 | 230 | [6] |
| SNAP-94847 | Negative (Antagonist) | cAMP Inhibition | Not Specified | Ki = 2.2 | [2] |
| SNAP-94847 | Negative (Antagonist) | ERK Phosphorylation | Not Specified | Not Specified | |
| TPI 1361-17 | Negative (Antagonist) | Calcium Mobilization | Not Specified | 6.1 | [7] |
| TPI 1361-17 | Negative (Antagonist) | cAMP Inhibition | Not Specified | pIC50 = 8.2 | [5] |
| TPI 1361-17 | Negative (Antagonist) | ERK Phosphorylation | Not Specified | Not Specified |
Experimental Protocols and Workflows
Detailed methodologies are crucial for reproducible and reliable results. Below are recommended protocols for key functional assays used to characterize hMCH-1R antagonists.
Recommended Cell Lines
-
HEK293 cells stably expressing hMCH-1R: A commonly used and well-characterized human cell line for GPCR assays.
-
CHO-K1 cells stably expressing hMCH-1R: A robust and widely used hamster cell line for functional GPCR screening.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium following the activation of the Gαq pathway.
Protocol:
-
Cell Plating: Seed hMCH-1R expressing cells (e.g., HEK293 or CHO-K1) in a 96-well or 384-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) dissolved in assay buffer. Incubate for 45-60 minutes at 37°C.
-
Compound Addition:
-
For Antagonist Assay: Add varying concentrations of the test antagonist (e.g., hMCH-1R antagonist 1) or negative control (SNAP-94847 or TPI 1361-17) to the wells and pre-incubate for 15-30 minutes.
-
For Agonist Assay: Prepare a plate with varying concentrations of the positive control agonist (MCH).
-
-
Signal Detection: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Agonist Stimulation: Add a fixed concentration of MCH (typically EC80) to the antagonist-treated wells, or buffer to the agonist-treated wells.
-
Data Acquisition: Measure the fluorescence intensity over time to record the calcium flux.
-
Data Analysis: Determine the IC50 for antagonists or EC50 for agonists from the dose-response curves.
Caption: Workflow for a Calcium Mobilization Assay.
cAMP Assay
This assay measures the inhibition of cAMP production following the activation of the Gαi pathway.
Protocol:
-
Cell Plating: Seed hMCH-1R expressing cells in a suitable assay plate and culture overnight.
-
Compound Addition:
-
For Antagonist Assay: Add varying concentrations of the test antagonist or negative control to the wells.
-
For Agonist Assay: Add varying concentrations of the positive control agonist.
-
-
Stimulation: Add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells, followed immediately by the addition of MCH (for antagonist assay) or buffer (for agonist assay). Incubate for 15-30 minutes at room temperature.
-
Cell Lysis and Detection: Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Data Analysis: Determine the IC50 for antagonists or EC50 for agonists from the dose-response curves. The agonist will show a decrease in the forskolin-stimulated cAMP level.
Caption: Workflow for a cAMP Inhibition Assay.
ERK Phosphorylation Assay (Western Blot)
This assay detects the phosphorylation of ERK, a downstream event of both Gαq and potentially β-arrestin pathways.
Protocol:
-
Cell Culture and Starvation: Culture hMCH-1R expressing cells to near confluency and then serum-starve for 4-18 hours to reduce basal ERK phosphorylation.
-
Compound Treatment:
-
For Antagonist Assay: Pre-incubate cells with varying concentrations of the test antagonist or negative control for 30 minutes.
-
For Agonist Assay: Treat cells with varying concentrations of the positive control agonist for 5-10 minutes.
-
-
Stimulation: Add a fixed concentration of MCH to the antagonist-treated wells.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
-
Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
-
Determine the IC50 or EC50 from the dose-response curves.
-
Caption: Workflow for an ERK Phosphorylation Western Blot Assay.
hMCH-1R Signaling Pathways
The following diagrams illustrate the key signaling pathways activated by hMCH-1R.
Caption: Overview of hMCH-1R Gαi and Gαq signaling pathways.
By utilizing the recommended controls and following the detailed protocols outlined in this guide, researchers can ensure the generation of high-quality, reliable data for the characterization of novel hMCH-1R antagonists.
References
- 1. Melanin-concentrating hormone receptor 1 activates extracellular signal-regulated kinase and synergizes with G(s)-coupled pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SNAP 94847 hydrochloride | Selective MCH1 Antagonist | Tocris Bioscience [tocris.com]
- 3. Identification and characterization of a melanin-concentrating hormone receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. guidetopharmacology.org [guidetopharmacology.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Peptide vs. Small Molecule Human Melanin-Concentrating Hormone Receptor 1 (hMCH-1R) Antagonists
A Guide for Researchers and Drug Development Professionals
The human melanin-concentrating hormone receptor 1 (hMCH-1R), a G-protein coupled receptor predominantly expressed in the brain, has emerged as a significant target for the development of therapeutics aimed at treating obesity and other metabolic disorders. Antagonism of hMCH-1R has been shown to reduce food intake and body weight. Two primary classes of antagonists have been explored for this target: peptides and small molecules. This guide provides a comparative analysis of these two modalities, offering quantitative data, experimental protocols, and a discussion of their respective advantages and disadvantages to aid researchers in the field.
At a Glance: Peptide vs. Small Molecule hMCH-1R Antagonists
| Feature | Peptide Antagonists | Small Molecule Antagonists |
| Binding Affinity | Typically high, with nanomolar to picomolar potency. | Variable, but many potent examples in the low nanomolar range have been developed. |
| Selectivity | Generally high due to larger and more specific binding interactions. | Can be challenging to achieve high selectivity against related GPCRs, but highly selective compounds exist. |
| Pharmacokinetics | Often characterized by poor metabolic stability and low oral bioavailability. | Generally exhibit better metabolic stability and oral bioavailability. |
| Blood-Brain Barrier Penetration | Typically poor, often requiring direct central administration for efficacy. | Can be optimized to cross the blood-brain barrier for central nervous system targets. |
| Development & Manufacturing | Can be complex and costly to synthesize and scale up. | Well-established and generally more cost-effective manufacturing processes. |
Quantitative Comparison of hMCH-1R Antagonists
The following tables summarize the in vitro binding affinities, functional antagonism, and in vivo efficacy of selected peptide and small molecule hMCH-1R antagonists.
Table 1: Performance of Peptide hMCH-1R Antagonists
| Compound | Binding Affinity (Ki/IC50, nM) | Functional Antagonism (IC50, nM) | In Vivo Efficacy |
| S38151 | 4.3 (Kb) | - | Reduced food intake and body weight in obese rodent models (intraperitoneal injection)[1]. |
| Ac-(Ava⁹⁻¹⁰, Ava¹⁴⁻¹⁵)-MCH(6-16)-NH₂ | 4 (Kb) | - | Blocked MCH-agonist induced hyperphagia (ICV, 10 µg). Chronic ICV infusion (7.5 µ g/day ) for 28 days decreased cumulative food intake by 15% and body weight by 13% in diet-induced obese mice[2]. |
| GPS18169 | Nanomolar range affinity, 20 pM Ki for antagonism | - | Daily intraperitoneal injections (5 and 10 mg/kg) for 12 weeks significantly decreased body weight gain in mice on a high-fat diet[3]. |
| Compound B | - | - | Continuous ICV infusion (30 or 48 µ g/day ) for 14 days led to sustained reductions in food intake (-16%) and body weight gain (-35%) in rats[4]. |
Table 2: Performance of Small Molecule hMCH-1R Antagonists
| Compound | Binding Affinity (Ki/IC50, nM) | Functional Antagonism (IC50, nM) | In Vivo Efficacy |
| AZD1979 | - | - | Oral administration (60 µmol/kg, twice daily) for 3 weeks prevented high-fat diet-induced body weight gain in lean mice[1]. |
| NGX-1 | - | - | Oral administration (10 mg/kg) significantly decreased body weight gain in rats on a high-fat diet, primarily by reducing food intake by 13%[5]. |
| Brain-Permeable Antagonist | - | - | Led to a significant reduction in body weight and fat mass in diet-induced obese mice[6]. |
| Non-Brain-Permeable Antagonist | - | - | Did not lead to inhibition of food intake or reduction in body weight[6]. |
Signaling Pathways and Experimental Workflows
Understanding the downstream signaling of hMCH-1R is crucial for characterizing antagonist activity. The following diagrams illustrate the key signaling cascades and a typical experimental workflow for antagonist evaluation.
Caption: hMCH-1R signaling cascade.
Caption: Experimental workflow for hMCH-1R antagonist development.
Detailed Experimental Protocols
1. Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of a test compound for hMCH-1R.
-
Materials:
-
Membrane preparations from cells stably expressing hMCH-1R (e.g., HEK293 or CHO cells).
-
Radioligand, typically [¹²⁵I]-MCH.
-
Test compounds (peptide or small molecule antagonists).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Non-specific binding control (a high concentration of unlabeled MCH).
-
Glass fiber filters (e.g., GF/C).
-
Scintillation counter.
-
-
Procedure:
-
In a 96-well plate, combine the cell membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add a saturating concentration of unlabeled MCH.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
2. Calcium Mobilization Assay
-
Objective: To measure the functional antagonism of a test compound by assessing its ability to inhibit MCH-induced intracellular calcium release.
-
Materials:
-
Cells stably co-expressing hMCH-1R and a G-protein that couples to the calcium pathway (e.g., Gαq).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
MCH (agonist).
-
Test compounds.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader capable of kinetic reads.
-
-
Procedure:
-
Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol, typically for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Add varying concentrations of the test compound to the wells and incubate for a short period.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject a fixed concentration of MCH (typically the EC₈₀) into the wells and immediately begin recording the fluorescence intensity over time.
-
The increase in fluorescence corresponds to the intracellular calcium concentration.
-
Determine the IC50 of the antagonist by plotting the inhibition of the MCH-induced calcium response against the antagonist concentration.
-
3. In Vivo Efficacy Study in a Diet-Induced Obesity (DIO) Mouse Model
-
Objective: To evaluate the effect of an hMCH-1R antagonist on food intake and body weight in an obese animal model.
-
Materials:
-
Male C57BL/6J mice.
-
High-fat diet (HFD; e.g., 45-60% kcal from fat).
-
Standard chow diet.
-
Test antagonist (peptide or small molecule) and vehicle control.
-
Equipment for drug administration (e.g., oral gavage needles, osmotic minipumps for continuous infusion).
-
Metabolic cages for monitoring food and water intake.
-
Animal scale.
-
-
Procedure:
-
Induce obesity in the mice by feeding them an HFD for several weeks (e.g., 8-12 weeks) until they are significantly heavier than age-matched controls on a standard diet.
-
Acclimate the DIO mice to single housing and the specific experimental conditions (e.g., handling, gavage with vehicle).
-
Randomize the mice into treatment groups (vehicle and different doses of the antagonist).
-
Administer the antagonist and vehicle according to the study design (e.g., daily oral gavage, subcutaneous injection, or continuous infusion via osmotic minipumps).
-
Monitor body weight and food intake daily throughout the study period (e.g., 14-28 days).
-
At the end of the study, tissues can be collected for further analysis (e.g., body composition, gene expression).
-
Analyze the data to determine the effect of the antagonist on body weight change and cumulative food intake compared to the vehicle control group.
-
Comparative Discussion
The choice between a peptide and a small molecule approach for targeting hMCH-1R involves a trade-off between several key drug-like properties.
Peptide Antagonists: Peptides often exhibit high potency and selectivity for their targets due to their large surface area of interaction.[7][8] This can be advantageous in minimizing off-target effects. However, their therapeutic potential is often limited by poor pharmacokinetic properties, including low metabolic stability (due to susceptibility to proteases) and poor oral bioavailability.[8] Furthermore, their ability to cross the blood-brain barrier is generally limited, which is a significant hurdle for a centrally-acting target like hMCH-1R. As a result, many preclinical studies with peptide antagonists have relied on direct central administration (intracerebroventricular, ICV) to demonstrate efficacy.[2][4] While modifications can be made to improve stability and permeability, these can add to the complexity and cost of development.
Small Molecule Antagonists: Small molecules generally offer superior pharmacokinetic profiles, including better metabolic stability and the potential for oral bioavailability.[9] A critical advantage for targeting hMCH-1R is that small molecules can be rationally designed to penetrate the blood-brain barrier. Indeed, studies have shown that brain penetration is essential for the anorectic and weight-reducing effects of MCH-1R antagonists.[6] The primary challenge in developing small molecule antagonists is achieving high selectivity against other G-protein coupled receptors, which can lead to off-target side effects. However, extensive medicinal chemistry efforts have led to the identification of highly potent and selective small molecule hMCH-1R antagonists that have demonstrated efficacy in preclinical models of obesity following oral administration.[1][5]
References
- 1. Effects of a novel potent melanin‐concentrating hormone receptor 1 antagonist, AZD1979, on body weight homeostasis in mice and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Melanin-Concentrating Hormone and Its Receptors in Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MCH-R1 Antagonist GPS18169, a Pseudopeptide, Is a Peripheral Anti-Obesity Agent in Mice [mdpi.com]
- 4. Chronic MCH-1 receptor modulation alters appetite, body weight and adiposity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. State-Specific Peptide Design Targeting G Protein-Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Peptides or small molecules? Different approaches to develop more effective CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the In Vivo Physiological Effects of hMCH-1R Antagonist 1: A Comparative Guide
For researchers and drug development professionals navigating the landscape of melanin-concentrating hormone receptor 1 (MCH-1R) antagonists, understanding the in vivo physiological effects is paramount. This guide provides a comparative analysis of hMCH-1R antagonist 1 against other notable antagonists, supported by experimental data and detailed methodologies.
While in vivo physiological data for this compound (also known as Compound 30) is not publicly available, its in vitro profile provides a benchmark for comparison with antagonists that have undergone in vivo evaluation. This guide will focus on comparing the known in vitro characteristics of this compound with the reported in vivo effects of three well-characterized MCH-1R antagonists: GW803430, SNAP-7941, and AZD1979.
Comparative Analysis of hMCH-1R Antagonists
The following tables summarize the key in vitro and in vivo data for the selected MCH-1R antagonists, offering a clear comparison of their potency and physiological effects.
| Compound | Target | In Vitro Potency (IC50/Ki) | Key In Vivo Effects | Animal Model |
| This compound (Compound 30) | hMCHR1, hMCHR2 | hMCHR1: Kᵢ = 3.6 nM, IC₅₀ = 65 nMhMCHR2: IC₅₀ = 49 nM | Not Reported | Not Applicable |
| GW803430 | MCHR1 | IC₅₀ = 9.3 nM | Reduced food intake and body weight[1][2], antidepressant-like and anxiolytic-like effects.[3] | Diet-induced obese (DIO) mice and rats.[1][2] |
| SNAP-7941 | MCHR1 | High Affinity (Specific values not consistently reported) | Reduced food intake and body weight, antidepressant and anxiolytic-like effects.[4][5] | Rats and guinea pigs.[4] |
| AZD1979 | MCH1 Receptor | Potent (Specific values not consistently reported) | Reduced body weight via decreased food intake and preserved energy expenditure.[1][3] | DIO mice and beagle dogs.[1][3] |
In Vivo Efficacy: Anti-Obesity and Behavioral Effects
The primary in vivo applications of MCH-1R antagonists investigated to date revolve around their potential as anti-obesity and psychoactive agents.
Anti-Obesity Effects
| Compound | Dose | Effect on Body Weight | Effect on Food Intake | Duration of Study | Animal Model |
| GW803430 | 30 mg/kg, p.o. | Significant reduction.[1] | Significant reduction.[1] | 30 days | Diet-Induced Obese (DIO) C57BL/6J mice[1] |
| SNAP-7941 | Chronic administration | Marked, sustained decrease.[4] | Reduced consumption of palatable food.[4] | Not specified | Rats with diet-induced obesity[4] |
| AZD1979 | Dose-dependent | Dose-dependent reduction.[1][3] | Initial decrease.[3] | Not specified | DIO mice[1][3] |
Antidepressant and Anxiolytic-like Effects
| Compound | Behavioral Test | Dose | Observed Effect | Animal Model |
| GW803430 | Forced Swim Test, Tail Suspension Test, Marble Burying | 3, 10, 30 mg/kg, p.o. | Reduced immobility time, decreased marble burying.[3] | Mice and rats[3] |
| SNAP-7941 | Forced Swim Test, Social Interaction, Maternal-Separation Vocalization | Not specified | Effects similar to clinically used antidepressants and anxiolytics.[4] | Rats and guinea pigs[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the assessment of MCH-1R antagonists.
Diet-Induced Obesity (DIO) Mouse Model
Objective: To evaluate the effect of MCH-1R antagonists on body weight and food intake in an obesity model.
Protocol:
-
Animal Model: Male C57BL/6J mice, 8 weeks old.
-
Diet: Mice are fed a high-fat diet (e.g., 45-60% kcal from fat) for a period of 8-12 weeks to induce obesity.[6][7] A control group is maintained on a standard chow diet.
-
Compound Administration: The MCH-1R antagonist or vehicle is administered orally (p.o.) or via intraperitoneal (i.p.) injection daily for the duration of the study (e.g., 30 days).
-
Measurements:
-
Data Analysis: Statistical analysis (e.g., ANOVA) is used to compare the body weight and food intake between the treatment and vehicle control groups.
Forced Swim Test (FST)
Objective: To assess the antidepressant-like activity of MCH-1R antagonists.
Protocol:
-
Animal Model: Male rats or mice.
-
Apparatus: A cylindrical tank (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom.[10]
-
Procedure:
-
Measurement: The duration of immobility (floating without struggling) during the 5-minute test session is recorded.[12][13]
-
Data Analysis: The immobility time of the treated group is compared to the vehicle control group using statistical tests (e.g., t-test or ANOVA). A significant reduction in immobility time is indicative of an antidepressant-like effect.
Visualizing the Mechanisms
To better understand the biological context of MCH-1R antagonism, the following diagrams illustrate the MCH-1R signaling pathway and a general experimental workflow.
Caption: MCH-1R Signaling Pathway.
Caption: General In Vivo Experimental Workflow.
References
- 1. Effects of a novel potent melanin-concentrating hormone receptor 1 antagonist, AZD1979, on body weight homeostasis in mice and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Effects of a novel potent melanin‐concentrating hormone receptor 1 antagonist, AZD1979, on body weight homeostasis in mice and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Translational Modeling to Guide Study Design and Dose Choice in Obesity Exemplified by AZD1979, a Melanin‐concentrating Hormone Receptor 1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Diet-induced obesity murine model [protocols.io]
- 7. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Mouse Model of Diet-Induced Obesity Resembling Most Features of Human Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dataset on mice body weights and food intake following treatment with PG545 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Immobility time during the forced swimming test predicts sensitivity to amitriptyline, whereas traveled distance in the circular corridor indicates resistance to treatment in female Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
functional comparison of different generations of hMCH-1R antagonists
For Immediate Release
This guide provides a comprehensive functional comparison of the different generations of human melanin-concentrating hormone receptor 1 (hMCH-1R) antagonists, intended for researchers, scientists, and professionals in drug development. We will explore the evolution of these compounds, presenting key experimental data, detailed methodologies, and visual representations of the underlying biological and experimental frameworks.
The melanin-concentrating hormone (MCH) system, particularly its interaction with the hMCH-1R, is a significant area of research for therapeutic interventions in obesity, anxiety, and depression.[1] The development of antagonists targeting this receptor has progressed through several stages, which can be categorized into distinct "generations" based on their discovery timeline, chemical scaffolds, and pharmacological profiles. This guide will delineate these generations, comparing their functional attributes with supporting data.
Generations of hMCH-1R Antagonists: An Overview
While not always explicitly defined in the literature as such, the development of hMCH-1R antagonists can be broadly classified into three generations, reflecting a progression towards compounds with improved potency, selectivity, and drug-like properties.
-
First-Generation Antagonists: These are the initial small-molecule compounds identified through high-throughput screening and early lead optimization. While demonstrating promising in vitro potency, they often presented challenges such as off-target effects, including potential cardiotoxicity due to hERG channel affinity, and suboptimal pharmacokinetic profiles.[2][3]
-
Second-Generation Antagonists: This generation represents a refinement of the initial discoveries. Medicinal chemistry efforts focused on mitigating the liabilities of the first generation, leading to compounds with enhanced selectivity, reduced off-target activity, and improved in vivo efficacy and safety.[4]
-
Third-Generation Antagonists: This emerging class of antagonists is characterized by novel mechanisms of action or significantly advanced pharmacological profiles. A key example is the development of allosteric modulators, which offer a different approach to receptor inhibition compared to traditional competitive antagonists.[5][6]
Quantitative Comparison of hMCH-1R Antagonists
The following tables summarize the in vitro potency of representative compounds from each generation in key assays.
Table 1: Binding Affinity of hMCH-1R Antagonists
| Generation | Compound | Chemical Class | Binding Assay Type | Ki (nM) | IC50 (nM) | Reference |
| First | T-226296 | Biphenyl-carboxamide | Radioligand ([125I]-MCH) | - | 5.5 (human) | [1] |
| First | SNAP-7941 | Dihydropyrimidone | Radioligand ([3H]SNAP-7941) | 15 | - | [7] |
| Second | GW803430 | Thienopyrimidinone | - | - | 9.3 | [8] |
| Second | AMG 076 | - | Radioligand ([125I]-MCH) | 0.6 | - | [9] |
| Third | MQ1 | 8-Methylquinoline | Radioligand ([125I]-MCH-(4-19)) | - | 2.2 | [5] |
Table 2: Functional Activity of hMCH-1R Antagonists
| Generation | Compound | Functional Assay Type | EC50 (nM) | IC50 (nM) | Reference |
| First | T-226296 | Ca2+ Mobilization | - | - | [1] |
| First | SNAP-7941 | [3H]phosphoinositide accumulation | - | 0.57 (as Kb) | [10] |
| Second | GW803430 | Ca2+ Mobilization | - | - | [8] |
| Second | AMG 076 | Ca2+ Mobilization | - | 1.2 | [9] |
| Third | MQ1 | Ca2+ Mobilization | - | 1.2 | [5] |
| Third | MQ1 | cAMP Assay | - | 1.6 | [5] |
| Third | MQ1 | β-arrestin Recruitment | - | 1.7 | [5] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the hMCH-1R signaling cascade and the workflows for key experimental assays.
Figure 1: hMCH-1R Signaling Pathways
Figure 2: Radioligand Binding Assay Workflow
Figure 3: Functional Assay Workflows
Detailed Experimental Protocols
Radioligand Binding Assay (Competitive)
This assay measures the ability of a test compound to displace a radiolabeled ligand from the hMCH-1R.
-
Membrane Preparation:
-
Culture cells stably expressing hMCH-1R (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in an appropriate assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Procedure:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-MCH or [³H]SNAP-7941), and a range of concentrations of the unlabeled antagonist.
-
Total binding is determined in the absence of the antagonist, and non-specific binding is measured in the presence of a high concentration of a non-radiolabeled MCH ligand.
-
Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
If the Kd (dissociation constant) of the radioligand is known, the Ki (inhibition constant) of the antagonist can be calculated using the Cheng-Prusoff equation.
-
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the MCH-induced increase in intracellular calcium, which is a downstream effect of Gαq activation.
-
Cell Preparation:
-
Plate cells expressing hMCH-1R in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a no-wash calcium assay kit) in a suitable buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES) for a specified time at 37°C.
-
-
Assay Procedure:
-
Pre-incubate the cells with varying concentrations of the hMCH-1R antagonist or vehicle for a defined period.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Establish a baseline fluorescence reading.
-
Add a fixed concentration of MCH agonist (typically the EC₈₀) to stimulate the receptor.
-
-
Detection and Analysis:
-
Monitor the change in fluorescence intensity over time.
-
The antagonist's effect is measured as the inhibition of the agonist-induced fluorescence signal.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
cAMP Assay
This functional assay assesses the antagonist's ability to block the MCH-mediated inhibition of cyclic AMP (cAMP) production, a downstream effect of Gαi activation.
-
Cell Preparation and Treatment:
-
Seed cells expressing hMCH-1R in a suitable multi-well plate.
-
Pre-treat the cells with various concentrations of the antagonist.
-
Stimulate the cells with a combination of an adenylyl cyclase activator (e.g., forskolin) and the MCH agonist. The MCH agonist will inhibit the forskolin-induced cAMP production.
-
-
cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
-
Quantify the cAMP levels using a commercially available kit, such as those based on competitive enzyme-linked immunosorbent assay (ELISA), homogenous time-resolved fluorescence (HTRF), or bioluminescence resonance energy transfer (BRET).
-
-
Data Analysis:
-
The antagonist's activity is reflected in its ability to reverse the MCH-induced inhibition of cAMP accumulation.
-
Plot the cAMP levels against the logarithm of the antagonist concentration to generate a dose-response curve and calculate the IC₅₀ value.
-
Conclusion
The development of hMCH-1R antagonists has evolved from initial high-throughput screening hits to highly optimized, potent, and selective compounds. The progression from first to third-generation antagonists reflects a deeper understanding of the receptor's pharmacology and a commitment to overcoming the challenges of drug development. The use of standardized and robust in vitro assays is crucial for the characterization and comparison of these compounds, paving the way for potential therapeutic agents for a range of metabolic and neurological disorders.
References
- 1. Recent Updates on the Melanin-Concentrating Hormone (MCH) and Its Receptor System: Lessons from MCH1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Aminoquinoline melanin-concentrating hormone 1-receptor (MCH1-R) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The MCH1 receptor, an anti-obesity target, is allosterically inhibited by 8-methylquinoline derivatives possessing subnanomolar binding and long residence times - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The MCH(1) receptor, an anti-obesity target, is allosterically inhibited by 8-methylquinoline derivatives possessing subnanomolar binding and long residence times - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Does the melanin-concentrating hormone antagonist SNAP-7941 deserve 3As? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GW 803430 | Melanin-concentrating Hormone Receptors | Tocris Bioscience [tocris.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ndineuroscience.com [ndineuroscience.com]
Performance Benchmark: hMCH-1R Antagonist 1 Versus Standard Compound SNAP-94847
This guide provides a comparative analysis of the novel human melanin-concentrating hormone receptor 1 (hMCH-1R) antagonist, designated as hMCH-1R antagonist 1, against the well-characterized standard compound, SNAP-94847. The comparison focuses on key performance indicators such as binding affinity and selectivity, supported by available experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this compound.
In Vitro Performance Comparison
The following tables summarize the available quantitative data for this compound and the standard compound SNAP-94847, focusing on their in vitro binding affinities for the MCH-1 receptor.
Table 1: this compound - In Vitro Binding Affinity
| Parameter | Value | Receptor | Reference |
| KB | 3.6 nM | hMCHR1 | [1] |
| IC50 | 65 nM | hMCHR1 | [1] |
| IC50 | 49 nM | hMCHR2 | [1] |
Table 2: SNAP-94847 - In Vitro Binding Affinity and Selectivity
| Parameter | Value | Receptor/Target | Reference |
| Ki | 2.2 nM | MCH1 | [2][3] |
| KD | 530 pM | MCH1 | [2][3] |
| Selectivity | >80-fold | α1A adrenergic receptor | [2][3] |
| Selectivity | >500-fold | D2 dopamine receptor | [2][3] |
In Vivo Functional Performance
SNAP-94847 In Vivo Activity:
-
Anxiolytic-like Effects: Acute and chronic administration of SNAP-94847 resulted in a significant increase in the time spent in the light compartment of the light/dark box test in mice, an indicator of reduced anxiety.[2]
-
Antidepressant-like Effects: SNAP-94847 demonstrated efficacy in the novelty-suppressed feeding (NSF) test, a model predictive of antidepressant activity, after both acute and chronic treatment.[2] Notably, it did not show an effect in the forced swim test.[2] Chronic treatment with SNAP-94847 has also been shown to sensitize dopamine D2/D3 receptors, a characteristic shared with clinically proven antidepressants.[4]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols represent standard procedures in the field for evaluating MCHR1 antagonists.
Radioligand Binding Assay (General Protocol)
This assay is used to determine the binding affinity of a compound to its target receptor.
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human MCH-1 receptor.
-
Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [3H]-SNAP-7941) and varying concentrations of the test compound (this compound or SNAP-94847).
-
Filtration: The incubation mixture is filtered through a glass fiber filter to separate the bound from the free radioligand.
-
Scintillation Counting: The radioactivity retained on the filter, representing the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki or KB values are then calculated from the IC50 values using the Cheng-Prusoff equation.
Calcium Mobilization Assay (General Protocol)
This functional assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium, a key event in MCH-1R signaling.
-
Cell Culture: Cells stably expressing the hMCH-1R are cultured in a 96-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The cells are pre-incubated with varying concentrations of the antagonist (this compound or SNAP-94847).
-
Agonist Stimulation: An MCH-1R agonist is added to the wells to stimulate the receptor.
-
Fluorescence Measurement: The change in fluorescence, indicating the change in intracellular calcium concentration, is measured using a fluorescence plate reader.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium signal is quantified to determine its potency (IC50).
Novelty-Suppressed Feeding (NSF) Test (Mouse)
This behavioral test is used to assess anxiety and antidepressant-like effects.
-
Food Deprivation: Mice are food-deprived for 24 hours prior to the test.
-
Test Arena: A novel, brightly lit open field (e.g., 50 cm x 50 cm) is used. A single food pellet is placed on a white filter paper in the center of the arena.
-
Procedure: The mouse is placed in a corner of the arena, and the latency to begin eating the food pellet is recorded over a 10-minute period.
-
Drug Administration: Test compounds are administered at a specified time before the test (e.g., 60 minutes prior for acute studies).
-
Data Analysis: A decrease in the latency to eat is indicative of an anxiolytic or antidepressant-like effect.
Light/Dark Box Test (Mouse)
This test is a widely used model for assessing anxiety-like behavior.
-
Apparatus: The apparatus consists of a box divided into a small, dark compartment and a large, brightly illuminated compartment, connected by an opening.
-
Procedure: A mouse is placed in the center of the light compartment and allowed to explore freely for a set period (e.g., 5-10 minutes).
-
Data Collection: The time spent in each compartment and the number of transitions between the two compartments are recorded.
-
Drug Administration: Test compounds are administered prior to the test.
-
Data Analysis: An increase in the time spent in the light compartment is interpreted as an anxiolytic-like effect.[2]
Visualizations
MCH-1R Signaling Pathway
The following diagram illustrates the primary signaling cascades initiated upon activation of the MCH-1 receptor. MCH-1R couples to Gi and Gq proteins, leading to the inhibition of adenylyl cyclase (and thus decreased cAMP) and the activation of phospholipase C (PLC), respectively. PLC activation results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC).
Caption: MCH-1 Receptor Signaling Cascade.
Experimental Workflow for Benchmarking hMCH-1R Antagonists
This diagram outlines a typical workflow for the preclinical evaluation and comparison of novel hMCH-1R antagonists against a standard compound.
Caption: Preclinical Benchmarking Workflow.
References
Validating hMCH-1R as the Primary Target of Antagonist 1: A Comparative Guide
This guide provides a framework for researchers, scientists, and drug development professionals to validate the human melanin-concentrating hormone receptor 1 (hMCH-1R) as the primary target of a novel antagonist, herein referred to as Antagonist 1 (also known as Compound 30). The guide outlines key in vitro experiments, presents available comparative data, and offers detailed experimental protocols.
Introduction to hMCH-1R and Target Validation
The human melanin-concentrating hormone receptor 1 (hMCH-1R) is a G protein-coupled receptor (GPCR) predominantly expressed in the brain. It plays a crucial role in regulating energy homeostasis, appetite, and mood. Antagonism of hMCH-1R is a promising therapeutic strategy for the treatment of obesity and anxiety-related disorders.
Validating that a novel compound, such as Antagonist 1, exerts its therapeutic effects primarily through the intended target (on-target) and not through other receptors (off-target) is a critical step in drug development. This process involves a combination of binding and functional assays to demonstrate potency, selectivity, and a clear mechanism of action.
Comparative Data for Antagonist 1
The initial characterization of Antagonist 1 has provided key binding affinity data. This data is crucial for assessing its potency and initial selectivity.
Table 1: Binding Affinity of Antagonist 1 for hMCH Receptors
| Ligand | Target | Assay Type | Parameter | Value (nM) |
| Antagonist 1 | hMCH-1R | Radioligand Binding | KB | 3.6[1] |
| Antagonist 1 | hMCH-1R | Radioligand Binding | IC50 | 65[1] |
| Antagonist 1 | hMCH-2R | Radioligand Binding | IC50 | 49[1] |
Analysis:
The data indicates that Antagonist 1 binds to hMCH-1R with high affinity (KB = 3.6 nM). However, the IC50 values show that it also binds to the human MCH receptor 2 (hMCH-2R) with a comparable, and in this case, slightly higher affinity (IC50 = 49 nM) than to hMCH-1R (IC50 = 65 nM)[1]. This lack of significant selectivity between the two MCH receptor subtypes is a critical consideration. To definitively establish hMCH-1R as the primary target, further extensive selectivity profiling is required against a broad panel of other GPCRs, ion channels, and enzymes. A key off-target concern for many MCH-R1 antagonists is the potential for cardiotoxicity through inhibition of the hERG channel[2]. Therefore, assessing the activity of Antagonist 1 at the hERG channel is a crucial step in its safety and selectivity profiling.
Signaling Pathways and Experimental Workflows
Understanding the signaling pathways of hMCH-1R is fundamental to designing functional assays to confirm the antagonistic properties of a compound.
Caption: hMCH-1R Signaling Pathway.
The following workflow outlines the key steps to validate hMCH-1R as the primary target of Antagonist 1.
Caption: Experimental Workflow for Target Validation.
The logical relationship for validating the primary target is based on a convergence of evidence from multiple experimental approaches.
Caption: Logical Framework for Primary Target Validation.
Experimental Protocols
Detailed protocols for key in vitro assays are provided below. These should be optimized for the specific laboratory conditions and reagents.
Radioligand Binding Assay (Competition)
This assay measures the ability of Antagonist 1 to displace a radiolabeled ligand from hMCH-1R.
Materials:
-
Membrane preparations from cells stably expressing hMCH-1R.
-
Radioligand (e.g., [125I]-MCH).
-
Antagonist 1.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of Antagonist 1 in Assay Buffer.
-
In a 96-well plate, add 50 µL of Assay Buffer (for total binding) or a high concentration of a known hMCH-1R ligand (for non-specific binding) or the Antagonist 1 dilution.
-
Add 50 µL of the radioligand at a concentration close to its Kd.
-
Add 100 µL of the membrane preparation (containing 10-20 µg of protein).
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold Wash Buffer.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the IC50 value by non-linear regression analysis. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of Antagonist 1 to inhibit the MCH-induced decrease in intracellular cyclic AMP (cAMP) levels.
Materials:
-
CHO or HEK293 cells stably expressing hMCH-1R.
-
MCH (agonist).
-
Antagonist 1.
-
Assay Buffer: HBSS with 20 mM HEPES and 0.1% BSA, pH 7.4.
-
IBMX (a phosphodiesterase inhibitor).
-
Forskolin (an adenylyl cyclase activator, used to elevate basal cAMP).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Seed the cells in a 96- or 384-well plate and culture overnight.
-
Wash the cells with Assay Buffer.
-
Pre-incubate the cells with various concentrations of Antagonist 1 or vehicle in Assay Buffer containing IBMX for 15-30 minutes at 37°C.
-
Stimulate the cells with an EC80 concentration of MCH (in the presence of Forskolin if basal cAMP is low) for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen detection kit.
-
Generate a dose-response curve and calculate the IC50 value for Antagonist 1.
Calcium Mobilization Functional Assay
This assay measures the ability of Antagonist 1 to block the MCH-induced increase in intracellular calcium ([Ca2+]i).
Materials:
-
HEK293 cells co-expressing hMCH-1R and a Gαq/i chimeric G protein (or a cell line with a robust endogenous Gαq response upon MCH-1R activation).
-
MCH (agonist).
-
Antagonist 1.
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM).
-
Probenecid (to prevent dye leakage).
-
A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Seed the cells in a black-walled, clear-bottom 96- or 384-well plate and culture overnight.
-
Load the cells with the calcium-sensitive dye in Assay Buffer containing probenecid for 60 minutes at 37°C.
-
Wash the cells with Assay Buffer containing probenecid.
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.
-
Add various concentrations of Antagonist 1 or vehicle to the wells and incubate for 10-20 minutes.
-
Measure the baseline fluorescence.
-
Add an EC80 concentration of MCH to the wells and immediately measure the change in fluorescence over time (typically 60-120 seconds).
-
The antagonistic effect is quantified by the reduction in the peak fluorescence signal.
-
Generate a dose-response curve and calculate the IC50 value for Antagonist 1.
Conclusion
The validation of hMCH-1R as the primary target for Antagonist 1 requires a rigorous, multi-faceted approach. The initial binding data shows high affinity for hMCH-1R but also significant affinity for hMCH-2R, highlighting the need for comprehensive selectivity and functional studies. By employing the experimental protocols outlined in this guide, researchers can generate the necessary data to build a robust validation package. A successful validation will demonstrate high on-target potency, a well-defined mechanism of action, and a favorable selectivity profile, which are all critical for the continued development of Antagonist 1 as a potential therapeutic agent.
References
A Comparative Guide to the Pharmacodynamics of hMCH-1R Antagonists
For Researchers, Scientists, and Drug Development Professionals
The melanin-concentrating hormone (MCH) system, particularly the melanin-concentrating hormone receptor 1 (hMCH-1R), is a significant target in the development of therapeutics for obesity and other metabolic disorders. This guide provides a comparative overview of the pharmacodynamics of various hMCH-1R antagonists, supported by experimental data to aid in research and development efforts.
hMCH-1R Signaling Pathways
The hMCH-1R is a G protein-coupled receptor (GPCR) that primarily signals through two pathways: the Gαi and Gαq pathways. Activation by its endogenous ligand, MCH, leads to downstream effects that regulate energy homeostasis, appetite, and mood.
A Head-to-Head Comparison of hMCH-1R Antagonists in Preclinical Disease Models
For Researchers, Scientists, and Drug Development Professionals
The melanin-concentrating hormone (MCH) system, particularly the MCH-1 receptor (hMCH-1R), has emerged as a promising therapeutic target for a range of disorders, including obesity, anxiety, and depression. Antagonism of this G protein-coupled receptor has been shown to modulate energy homeostasis and mood-related behaviors in various preclinical models. This guide provides a comparative overview of a specific peptide antagonist, hMCH-1R antagonist 1 (Compound 30) , and other notable small-molecule hMCH-1R antagonists, summarizing their performance based on available experimental data.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the binding affinities and functional activities of selected hMCH-1R antagonists, as well as their efficacy in animal models of obesity, depression, and anxiety. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are compiled from various sources. Experimental conditions may differ between studies, warranting cautious interpretation.
Table 1: In Vitro Characterization of hMCH-1R Antagonists
| Antagonist | Chemical Class | Target | Assay | Potency | Reference |
| This compound (Compound 30) | Peptide | hMCH-1R | Radioligand Binding (KB) | 3.6 nM | [1] |
| hMCH-1R | Functional (IC50) | 65 nM | [1] | ||
| hMCH-2R | Functional (IC50) | 49 nM | [1] | ||
| SNAP-7941 | Small Molecule | hMCH-1R | Functional (pA2) | 9.24 (Kb of 0.57 nM) | [2] |
| GW803430 | Small Molecule | MCH-1R | Not specified | Not specified | Not specified |
| AMR-MCH-1 | Small Molecule | hMCH-1R | Radioligand Binding (Ki) | 2.6 nM | [3] |
| hMCH-1R | Ca2+ Mobilization (IC50) | 14 nM | [3] |
Table 2: Efficacy of hMCH-1R Antagonists in Obesity Models
| Antagonist | Disease Model | Species | Dose & Route | Key Findings | Reference |
| AMR-MCH-1 | Diet-Induced Obesity (DIO) | Mouse (C57BL/6J) | 30 & 60 mg/kg, p.o., b.i.d. for 28 days | Significant body weight loss of 11.1% and 13.9%, respectively. Reduced weekly food intake. | [3] |
| SNAP-7941 | Diet-Induced Obesity (DIO) | Rat | 10 mg/kg, i.p., b.i.d. for 7 days | 26% less weight gain compared to vehicle-treated rats. | [2] |
| DIO | Rat | Not specified | Chronic administration resulted in a marked, sustained decrease in body weight. | [4] |
Table 3: Efficacy of hMCH-1R Antagonists in Depression and Anxiety Models
| Antagonist | Disease Model | Species | Dose & Route | Key Findings | Reference |
| SNAP-7941 | Forced Swim Test | Rat | 3, 10, 30 mg/kg, p.o. | Significantly decreased duration of immobility, similar to fluoxetine. | [2] |
| Social Interaction Test | Rat | Not specified | Produced anxiolytic effects. | [5] | |
| GW803430 | Forced Swim Test | Mouse | Not specified | Reduced immobility time. | [5] |
| ATC0065 & ATC0175 | Not specified | Not specified | Not specified | Exerted antidepressant-like effects. | [5] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in Graphviz DOT language.
References
- 1. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ndineuroscience.com [ndineuroscience.com]
- 3. pa2online.org [pa2online.org]
- 4. Animals models of MCH function and what they can tell us about its role in energy balance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Updates on the Melanin-Concentrating Hormone (MCH) and Its Receptor System: Lessons from MCH1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Validating Downstream Signaling of hMCH-1R Antagonist 1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the human melanin-concentrating hormone receptor 1 (hMCH-1R) antagonist, designated as "antagonist 1," against other known hMCH-1R antagonists. The focus is on the validation of downstream signaling effects, supported by available experimental data and detailed methodologies.
Introduction to hMCH-1R Signaling
The human melanin-concentrating hormone receptor 1 (hMCH-1R) is a G protein-coupled receptor (GPCR) primarily expressed in the brain. It plays a crucial role in regulating energy homeostasis, mood, and other physiological processes. Upon binding of its endogenous ligand, melanin-concentrating hormone (MCH), the hMCH-1R initiates intracellular signaling cascades through coupling with Gαi and Gαq proteins.
-
Gαi Pathway: Activation of the Gαi subunit leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Gαq Pathway: Activation of the Gαq subunit stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium (Ca2+) concentrations and the activation of the mitogen-activated protein kinase (MAPK/ERK) pathway.
Antagonists of hMCH-1R are expected to block these signaling events, thereby inhibiting the physiological effects of MCH. This guide evaluates the available data for "hMCH-1R antagonist 1" and compares it with other well-characterized antagonists.
Figure 1: hMCH-1R Downstream Signaling Pathways
Comparative Analysis of hMCH-1R Antagonists
This section compares the performance of "this compound" with other known antagonists: SNAP-7941, GW3430, and MQ1. The data presented is collated from various public sources. It is important to note that a direct head-to-head comparison in the same experimental setting is not available in the published literature. Therefore, the presented values should be interpreted with consideration of potential variations in experimental conditions.
Quantitative Data Summary
| Antagonist | Target(s) | Binding Affinity (Ki or KB) | Functional Inhibition (IC50) | Assay Type |
| This compound (Compound 30) | hMCH-1R, hMCH-2R | 3.6 nM (KB) for hMCH-1R | 65 nM for hMCH-1R, 49 nM for hMCH-2R | Radioligand Binding |
| SNAP-7941 | hMCH-1R | 0.57 nM (Kb) | Not specified | [3H]phosphoinositide accumulation (Gαq pathway) |
| GW3430 | hMCH-1R | Not specified | Not specified | Anxiolytic and antidepressant in vivo models |
| MQ1 | hMCH-1R | 2.2 nM (IC50) | 5.7 nM | Gαi signaling (cAMP assay) |
| 31 nM | Gαq signaling (Calcium flux assay) | |||
| 1.7 nM | β-arrestin recruitment |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below. These protocols are generalized based on standard practices for GPCR antagonist validation.
Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, thereby determining the binding affinity (Ki or IC50) of the test compound.
-
Cell Culture and Membrane Preparation: HEK293 cells stably expressing hMCH-1R are cultured and harvested. The cell membranes are then prepared by homogenization and centrifugation.
-
Binding Reaction: The cell membranes are incubated with a known concentration of a radiolabeled MCH-1R ligand (e.g., [125I]-MCH) and varying concentrations of the antagonist.
-
Separation and Detection: The bound and free radioligand are separated by filtration. The radioactivity of the filter-bound complex is measured using a scintillation counter.
-
Data Analysis: The IC50 value, the concentration of antagonist that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis. The Ki or KB value is then calculated using the Cheng-Prusoff equation.
cAMP Inhibition Assay (Gαi Pathway)
This assay quantifies the ability of an antagonist to block the MCH-induced inhibition of cAMP production.
-
Cell Culture: CHO-K1 or HEK293 cells stably expressing hMCH-1R are seeded in assay plates.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of the antagonist.
-
Stimulation: The cells are then stimulated with a fixed concentration of MCH in the presence of forskolin (an adenylyl cyclase activator).
-
cAMP Measurement: Intracellular cAMP levels are measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.
-
Data Analysis: The IC50 value, representing the concentration of antagonist that reverses 50% of the MCH-induced inhibition of cAMP production, is calculated.
Calcium Flux Assay (Gαq Pathway)
This assay measures the ability of an antagonist to block the MCH-induced increase in intracellular calcium.
-
Cell Culture and Dye Loading: Cells expressing hMCH-1R are seeded in assay plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Treatment: The cells are pre-incubated with different concentrations of the antagonist.
-
Stimulation and Measurement: A baseline fluorescence is measured before the addition of MCH. The change in fluorescence, indicating a change in intracellular calcium concentration, is monitored in real-time using a fluorescence plate reader.
-
Data Analysis: The IC50 value is determined as the concentration of the antagonist that inhibits 50% of the MCH-induced calcium mobilization.
β-Arrestin Recruitment Assay
This assay measures the ability of an antagonist to block the MCH-induced recruitment of β-arrestin to the hMCH-1R, a key event in receptor desensitization and signaling.
-
Cell Line: A cell line co-expressing hMCH-1R fused to a protein fragment and β-arrestin fused to a complementary fragment of a reporter enzyme (e.g., β-galactosidase) is used.
-
Compound Treatment: Cells are pre-incubated with various concentrations of the antagonist.
-
Stimulation: The cells are then stimulated with MCH.
-
Detection: Upon MCH-induced β-arrestin recruitment, the enzyme fragments come into proximity, forming an active enzyme. The enzyme activity is measured by adding a chemiluminescent substrate.
-
Data Analysis: The IC50 value is the concentration of the antagonist that inhibits 50% of the MCH-induced β-arrestin recruitment.
Figure 2: General Experimental Workflow for Antagonist Validation
Conclusion
"this compound" (Compound 30) is a potent binder to the hMCH-1R.[1][2] Based on the known signaling of the receptor, it is expected to inhibit both Gαi (cAMP) and Gαq (calcium flux, ERK phosphorylation) pathways. However, publicly available functional data to confirm and quantify the inhibition of these specific downstream signaling pathways is limited.
For a comprehensive validation, it would be essential to test "this compound" in functional assays, such as those described in this guide, and directly compare its potency (IC50 values) with other antagonists like SNAP-7941 and MQ1 under identical experimental conditions. The 8-methylquinoline derivative MQ1 has been shown to be a potent inhibitor of Gαi, Gαq, and β-arrestin signaling pathways, making it a strong benchmark for comparison.[3] Such a direct comparison would provide a clearer understanding of the pharmacological profile of "this compound" and its potential as a therapeutic agent.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. The Hypothalamic Neuropeptide Melanin-Concentrating Hormone Acts in the Nucleus Accumbens to Modulate Feeding Behavior and Forced-Swim Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The MCH1 receptor, an anti-obesity target, is allosterically inhibited by 8-methylquinoline derivatives possessing subnanomolar binding and long residence times - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of hMCH-1R Antagonist 1 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the human melanin-concentrating hormone receptor 1 (hMCH-1R) antagonist, designated here as "hMCH-1R antagonist 1," with other known antagonists. The data presented is collated from independent studies to support the verification of its activity. Detailed experimental protocols for key assays are provided to enable replication and further investigation.
Comparative Activity of hMCH-1R Antagonists
The following tables summarize the in vitro binding affinity and functional activity of this compound and a selection of other well-characterized antagonists. This data facilitates a direct comparison of their potency and selectivity.
Table 1: In Vitro Binding Affinity of hMCH-1R Antagonists
| Antagonist | Receptor | Assay Type | K_i (nM) | K_b (nM) | IC50 (nM) | Citation |
| This compound | hMCH-1R | Radioligand Binding | - | 3.6 | 65 | [1][2] |
| hMCH-2R | Radioligand Binding | - | - | 49 | [1][2] | |
| T-226296 | hMCH-1R (human SLC-1) | Radioligand Binding | - | - | 5.5 | [3][4] |
| rMCH-1R (rat SLC-1) | Radioligand Binding | - | - | 8.6 | [3][4] | |
| GW803430 | hMCH-1R | Functional Assay | - | - | ~13 | [5] |
| SNAP-7941 | hMCH-1R | Radioligand Binding | 0.18 (K_d) | 0.57 | - | [6] |
Table 2: In Vitro Functional Antagonist Activity of hMCH-1R Antagonists
| Antagonist | Assay Type | Cell Line | Effect | Citation |
| T-226296 | cAMP Accumulation | CHO cells expressing human SLC-1 | Reversed MCH-mediated inhibition of forskolin-stimulated cAMP accumulation | [4] |
| Intracellular Ca2+ Increase | CHO cells expressing human SLC-1 | Inhibited MCH-induced intracellular Ca2+ increase | [4] | |
| Arachidonic Acid Release | CHO cells expressing human SLC-1 | Inhibited MCH-stimulated arachidonic acid release | [4] | |
| SNAP-7941 | Phosphoinositide Accumulation | Mammalian cell line expressing human MCH1-R | Competitive antagonist of MCH | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to serve as a foundation for the independent verification of hMCH-1R antagonist activity.
Radioligand Binding Assay
This protocol is a generalized procedure for determining the binding affinity of a test compound for the hMCH-1R.
Materials:
-
Membrane preparations from cells stably expressing hMCH-1R.
-
Radioligand (e.g., [¹²⁵I]-MCH).
-
Test antagonist at various concentrations.
-
Non-specific binding control (a high concentration of a known, unlabeled MCH-1R ligand).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 0.1% BSA).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, combine the cell membrane preparation, radioligand, and either the test antagonist at varying concentrations or the non-specific binding control.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach binding equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test antagonist by plotting the percentage of specific binding against the logarithm of the antagonist concentration and fitting the data to a sigmoidal dose-response curve. The K_i value can then be calculated using the Cheng-Prusoff equation.
cAMP Functional Assay
This protocol outlines a method to assess the functional antagonism of hMCH-1R by measuring changes in intracellular cyclic AMP (cAMP) levels.
Materials:
-
Cells stably expressing hMCH-1R (e.g., CHO or HEK293 cells).
-
MCH agonist.
-
Test antagonist at various concentrations.
-
Forskolin (an adenylyl cyclase activator).
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.5 mM IBMX, and 0.1% BSA).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).
-
Plate reader compatible with the chosen detection kit.
Procedure:
-
Seed the hMCH-1R expressing cells in a 96-well plate and culture overnight.
-
Pre-incubate the cells with varying concentrations of the test antagonist for a specific period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of MCH agonist in the presence of forskolin. The MCH receptor, being Gαi-coupled, will inhibit the forskolin-induced cAMP production.
-
Incubate for a defined time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.
-
The antagonist activity is determined by its ability to reverse the MCH-induced inhibition of forskolin-stimulated cAMP accumulation.
-
Plot the cAMP levels against the logarithm of the antagonist concentration to determine the IC50 value.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated hMCH-1R, providing another measure of functional antagonism.
Materials:
-
Cells engineered to co-express hMCH-1R and a β-arrestin fusion protein (e.g., linked to a reporter enzyme or fluorescent protein).
-
MCH agonist.
-
Test antagonist at various concentrations.
-
Assay buffer.
-
Substrate for the reporter enzyme (if applicable).
-
Plate reader capable of detecting the signal (e.g., luminescence or fluorescence).
Procedure:
-
Plate the engineered cells in a 96-well plate.
-
Pre-incubate the cells with different concentrations of the test antagonist.
-
Add the MCH agonist to stimulate the receptor.
-
Incubate for a period sufficient to allow for β-arrestin recruitment (e.g., 60-90 minutes).
-
Add the detection reagents, including the substrate for the reporter enzyme.
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
The antagonist's potency is determined by its ability to inhibit the agonist-induced β-arrestin recruitment.
-
Calculate the IC50 value by plotting the signal against the logarithm of the antagonist concentration.
Mandatory Visualizations
hMCH-1R Signaling Pathway
Caption: Simplified hMCH-1R signaling pathway upon activation and antagonism.
Experimental Workflow for Antagonist Verification
Caption: Generalized workflow for the independent verification of hMCH-1R antagonist activity.
References
- 1. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 3. Melanin-concentrating hormone receptor 1 activates extracellular signal-regulated kinase and synergizes with G(s)-coupled pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. giffordbioscience.com [giffordbioscience.com]
Safety Operating Guide
Navigating the Disposal of hMCH-1R Antagonist 1: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant research environment. The disposal of a novel research compound like hMCH-1R antagonist 1 requires a meticulous approach grounded in established safety protocols. In the absence of a specific Safety Data Sheet (SDS), a conservative strategy that treats the compound as potentially hazardous is paramount. This guide provides essential procedural steps for the safe handling and disposal of this compound, in line with general best practices for laboratory chemical waste management.
The foundational principle of laboratory waste management is to formulate a disposal plan before any research activities commence.[1] This ensures that all generated waste, whether hazardous or non-hazardous, is handled in compliance with institutional and regulatory standards, preventing unforeseen complications.[1]
Step-by-Step Disposal Protocol for this compound
Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for professional disposal services.[2][3] The following steps provide a general framework for the safe disposal of this compound.
1. Hazard Identification and Classification:
-
Consult the Safety Data Sheet (SDS): The first and most critical step is to obtain and thoroughly review the SDS for this compound from the manufacturer.[4] This document contains vital information on physical and chemical properties, hazards, and specific disposal considerations.
-
Assume Hazard in Absence of Data: If an SDS is not available, treat the compound as hazardous. This includes any solutions containing the antagonist and any materials (e.g., pipette tips, gloves, vials) contaminated with it.
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound waste. This includes, at a minimum, a lab coat, safety glasses or goggles, and chemically resistant gloves.[4]
3. Waste Segregation:
-
Do Not Mix Wastes: Never mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your EHS department.[1][5] Mixing incompatible chemicals can lead to dangerous reactions.
-
Solid vs. Liquid Waste: Separate solid waste (e.g., contaminated gloves, paper towels, empty vials) from liquid waste (e.g., unused solutions, solvent rinses).[6]
-
Original Containers: Whenever possible, segregate unwanted reagents for disposal in their original containers with intact and legible labels.[1]
4. Waste Containment and Labeling:
-
Use Appropriate Containers: Collect waste in containers that are chemically compatible, leak-proof, and have a secure, tight-fitting lid.[5][6] For liquid waste, leave approximately 10% headspace to allow for expansion.[7]
-
Proper Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), the approximate concentration and quantity, and the date of accumulation.[2][5] Your institution's EHS department will provide specific hazardous waste labels.
5. Disposal of Empty Containers:
-
The disposal of "empty" containers that held hazardous chemicals is subject to specific regulations.[1]
-
A container is generally considered "empty" if all waste has been removed by standard practices and no more than one inch of residue remains.[1]
-
Rinsing Procedure: For containers that held this compound, the first rinse with a suitable solvent (e.g., ethanol or as recommended by the SDS) must be collected and disposed of as hazardous chemical waste.[5] If the compound is determined to be highly toxic, the first three rinses must be collected as hazardous waste.[5]
-
After thorough rinsing and air-drying, remove or deface the original label before disposing of the container in the regular trash or recycling, as per institutional policy.[1]
6. Arranging for Professional Disposal:
-
Contact EHS: Never dispose of this compound or its related waste down the drain or in the regular trash.[3][5]
-
Accumulated hazardous waste should be stored in a designated, secure satellite accumulation area.
-
Contact your institution's EHS department to schedule a pickup for your properly containerized and labeled waste.[2] They will partner with a licensed waste disposal service to ensure the material is managed and disposed of in compliance with all federal and state regulations.[2]
Quantitative Data Summary
Specific quantitative data regarding disposal, such as neutralization concentrations or deactivation parameters, are not publicly available for this compound. This information would be detailed in the compound's Safety Data Sheet (SDS). The table below summarizes key binding affinities for the compound, which are relevant to its biological activity but not its disposal.
| Compound | Target | Binding Affinity (IC₅₀/Kᵢ) |
| This compound | hMCHR1 | Kᵢ: 3.6 nM |
| This compound | hMCHR1 | IC₅₀: 65 nM |
| This compound | hMCHR2 | IC₅₀: 49 nM |
This data is provided for informational purposes and does not relate to disposal procedures.[8][9][10]
Experimental Protocols
Detailed experimental protocols regarding the synthesis or use of this compound are proprietary and not publicly available. For specific methodologies, researchers should refer to the primary scientific literature citing the compound, such as the work by Bednarek et al. (2002) in Biochemistry.[10]
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 3. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. acewaste.com.au [acewaste.com.au]
- 7. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | TargetMol [targetmol.com]
- 10. This compound - Nordic Biosite [nordicbiosite.com]
Personal protective equipment for handling hMCH-1R antagonist 1
Disclaimer: No specific Safety Data Sheet (SDS) for hMCH-1R antagonist 1 (CAS No. 353487-64-6) was publicly available at the time of this writing. The following guidance is based on general best practices for handling potent, biologically active research peptides and should be supplemented by a thorough risk assessment conducted by qualified personnel within your institution. Always consult with your institution's Environmental Health and Safety (EHS) department for specific protocols.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It outlines personal protective equipment (PPE), handling procedures, disposal plans, and emergency protocols to ensure a safe laboratory environment.
Hazard Identification and Risk Assessment
This compound is a potent and selective antagonist of the human melanin-concentrating hormone receptor 1 (hMCHR1)[1][2]. As with any novel research compound, the full toxicological properties may not be known. Therefore, it should be handled as a potentially hazardous substance. A thorough risk assessment should be performed before any work begins[3].
Potential Hazards:
-
The biological activity of the compound could have unknown physiological effects if accidentally ingested, inhaled, or absorbed.
-
The powdered form presents an inhalation hazard.
Personal Protective Equipment (PPE)
A risk assessment is required to determine the appropriate PPE for the specific tasks to be performed[6]. However, the following minimum PPE is recommended when handling this compound in a laboratory setting[7][8]:
| PPE Category | Specification |
| Body Protection | A lab coat is mandatory to protect clothing and skin from potential splashes and spills. For procedures with a higher risk of contamination, consider a disposable gown. |
| Hand Protection | Disposable nitrile gloves are the minimum requirement for incidental contact. They should be changed immediately if contaminated. For extended handling or when working with solutions, consider double-gloving or using gloves with a higher level of chemical resistance. Always consult the glove manufacturer's compatibility chart. |
| Eye/Face Protection | Safety glasses with side shields are the minimum requirement. When there is a splash hazard, such as when preparing solutions or transferring liquids, chemical splash goggles should be worn. For tasks with a significant splash risk, a face shield should be used in addition to safety glasses or goggles. |
| Respiratory Protection | A respirator may be necessary when working with the powdered form of the compound outside of a certified chemical fume hood or other ventilated enclosure. The type of respirator will depend on the risk assessment. |
| Foot Protection | Closed-toe shoes must be worn at all times in the laboratory to protect against spills and falling objects. |
Handling and Storage
General Handling Workflow:
Storage: Proper storage is crucial to maintain the integrity of the compound.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In Solvent | -80°C | 6 months |
| In Solvent | -20°C | 1 month |
| Data sourced from AbMole BioScience[2] |
Disposal Plan
All waste generated from handling this compound must be considered hazardous unless determined otherwise by a qualified professional.
-
Solid Waste: Contaminated consumables such as pipette tips, tubes, and gloves should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a sealed, properly labeled hazardous waste container. Do not dispose of this waste down the drain[9].
-
Sharps: Needles and other contaminated sharps must be disposed of in a designated sharps container[10].
-
Decontamination: All surfaces and equipment should be decontaminated after use.
Follow all local, state, and federal regulations for hazardous waste disposal. Partner with a licensed waste disposal service for the final collection and treatment of laboratory waste[11].
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
Emergency Response Workflow:
In case of a chemical splash to the eyes or skin, immediate and thorough flushing with water for at least 15 minutes is critical[6][8]. For any exposure, seek medical attention and report the incident to your supervisor and EHS department[7].
Quantitative Data
The following data pertains to the biological activity of this compound. No occupational exposure limits have been established.
| Parameter | Value | Receptor | Source |
| K_B | 3.6 nM | hMCHR1 | [1][2] |
| IC_50 | 65 nM | hMCHR1 | [1][12][13] |
| IC_50 | 49 nM | hMCHR2 | [1][12][13] |
Experimental Protocols
Detailed experimental protocols should be developed and approved as part of your institution's standard operating procedures. A general protocol for preparing a stock solution is as follows:
-
Preparation: Don all required PPE and perform all manipulations within a certified chemical fume hood or other appropriate ventilated enclosure.
-
Weighing: Carefully weigh the desired amount of this compound powder using an analytical balance.
-
Solubilization: Based on the manufacturer's recommendations or literature, add the appropriate solvent to the powder. For in-vivo studies, ensure the solvent is appropriate for the administration route.
-
Mixing: Gently vortex or sonicate the solution until the compound is fully dissolved.
-
Storage: Store the stock solution at the recommended temperature in a clearly labeled, sealed container.
-
Documentation: Record all details of the stock solution preparation in your laboratory notebook, including the lot number, concentration, solvent, date, and your name.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. abmole.com [abmole.com]
- 3. Laboratory emergency response procedures | Safety | UWA [uwa.edu.au]
- 4. Toxicity of Biologically Active Peptides and Future Safety Aspects: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beyond Efficacy: Ensuring Safety in Peptide Therapeutics through Immunogenicity Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 9. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 10. biomedicalwastesolutions.com [biomedicalwastesolutions.com]
- 11. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 12. This compound - Nordic Biosite [nordicbiosite.com]
- 13. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
